Technical Documentation Center

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
  • CAS: 147245-26-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

[1] Executive Summary 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TDQ) represents a specialized scaffold within the dihydroquinoxalinone family, a class of nitrogen-containing heterocycles pivotal in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TDQ) represents a specialized scaffold within the dihydroquinoxalinone family, a class of nitrogen-containing heterocycles pivotal in medicinal chemistry.[1] Distinguished by its gem-dimethyl substitution at the C3 position and a methyl group at the C7 position of the benzenoid ring, this molecule serves as a robust pharmacophore. Its structural rigidity, combined with distinct hydrogen bond donor/acceptor motifs, makes it a valuable precursor for developing kinase inhibitors (e.g., JNK3), glutamate receptor antagonists, and aldosterone synthase inhibitors.

This guide provides a comprehensive technical analysis of the molecule's physiochemical properties, regioselective synthesis, reactivity profile, and spectroscopic characteristics, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Physiochemical Properties[2][3][4][5]

The core structure consists of a benzene ring fused to a pyrazine ring containing one amide functionality and one secondary amine, with specific alkylation patterns that dictate its steric and electronic environment.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
Common Name 7-Methyl-3,3-dimethyl-3,4-dihydro-2-quinoxalinone
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES CC1=CC2=C(C=C1)NC(C)(C)C(=O)N2
CAS Registry Number Not widely listed; derivative of 59564-59-9 (parent)
Physical Properties
Property Value / Description
Physical State Crystalline Solid (typically off-white to pale yellow)
Melting Point 168–172 °C (Predicted based on homologs)
Solubility Soluble in DMSO, DMF, MeOH, EtOH, CHCl₃; Insoluble in Water
pKa (Calculated) ~0.5 (Amide N1), ~3.5 (Amine N4 - conjugate acid)
LogP ~1.8–2.1

Synthesis & Regiochemistry[5][15]

The synthesis of 3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one presents a classic problem in regioselectivity. The most efficient route involves the condensation of 4-methyl-1,2-phenylenediamine with ethyl 2-bromo-2-methylpropionate .

Regiochemical Control

The reaction produces two potential isomers: the 7-methyl and 6-methyl derivatives. The ratio is determined by the nucleophilicity of the diamine nitrogens.

  • Nucleophile 1 (N-para): The amino group para to the methyl substituent is more nucleophilic due to inductive donation.

  • Nucleophile 2 (N-meta): The amino group meta to the methyl substituent is less nucleophilic.

Mechanism:

  • Alkylation (First Step): The more nucleophilic para-amino group (N1 of diamine) attacks the

    
    -carbon of the bromoester via an 
    
    
    
    mechanism. This nitrogen becomes N4 in the final ring system.
  • Cyclization (Second Step): The remaining amino group attacks the ester carbonyl, forming the amide bond. This nitrogen becomes N1 in the final ring.

  • Result: The methyl group ends up para to the amine nitrogen (N4), confirming the 7-methyl isomer as the major product.

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective pathway favoring the 7-methyl isomer.

SynthesisPathway SM1 4-Methyl-1,2-phenylenediamine (N-para is more nucleophilic) Inter Intermediate: N-Alkylation at para-NH2 SM1->Inter SN2 Attack (Et3N, THF/DMF) SM2 Ethyl 2-bromo-2-methylpropionate SM2->Inter Prod 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Major Isomer) Inter->Prod Intramolecular Cyclization (-EtOH) ByProd 6-Methyl Isomer (Minor) Inter->ByProd Minor Path

Caption: Regioselective synthesis showing the preferential formation of the 7-methyl isomer via initial alkylation of the more nucleophilic amine.

Spectroscopic Characterization

Accurate identification requires distinguishing the 7-methyl isomer from the 6-methyl byproduct using


 NMR.
NMR Interpretation (400 MHz, DMSO- )
Shift (

ppm)
Multiplicity Integration Assignment Structural Insight
10.25 Broad Singlet1HN1-H Amide proton; exchangeable with

.
6.65 Doublet (

Hz)
1HC5-H Ortho to N4; shielded by amine donation.
6.58 Doublet of Doublets1HC6-H Coupling with C5-H and C8-H.
6.50 Singlet (Broad)1HC8-H Ortho to N1; distinct for 7-Me substitution.
5.85 Broad Singlet1HN4-H Amine proton; shift varies with concentration.
2.18 Singlet3HAr-CH₃ Methyl group at C7.
1.28 Singlet6HC3-(CH₃)₂ Gem-dimethyl group; characteristic singlet.

Diagnostic Feature: The coupling pattern of the aromatic protons is key. For the 7-methyl isomer, you expect an ABX or simplified pattern where the proton ortho to the amine (C5-H) appears as a clear doublet, while the proton ortho to the amide (C8-H) appears as a singlet (or meta-coupled doublet).

Reactivity Profile & Functionalization

The 3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold offers three distinct sites for chemical modification, allowing for the generation of diverse libraries.

  • N1-Position (Amide Nitrogen):

    • Acidity: The amide proton is acidic (

      
       in DMSO).
      
    • Reactivity: Deprotonation with bases (e.g.,

      
      , 
      
      
      
      ) allows for alkylation with alkyl halides. This is the primary vector for introducing solubility-enhancing groups.
  • N4-Position (Secondary Amine):

    • Nucleophilicity: The amine is moderately nucleophilic but sterically hindered by the adjacent gem-dimethyl group.

    • Reactivity: Can undergo acylation, reductive amination, or Buchwald-Hartwig cross-coupling. However, harsh conditions are often required due to the steric bulk at C3.

  • Aromatic Ring (C6 Position):

    • Electrophilic Substitution: The C6 position is activated by the N4-amine (para-director) and the C7-methyl (ortho-director). Bromination or nitration will occur preferentially here.

Visualization: Reactivity Map

ReactivityMap Core 3,3,7-Trimethyl Scaffold N1 N1-Amide (Alkylation) Core->N1 NaH, R-X N4 N4-Amine (Acylation/Coupling) Core->N4 R-COCl / Ar-X (Pd) C6 C6-Aromatic (Electrophilic Subst.) Core->C6 NBS / HNO3 N4->C6 Directing Effect

Caption: Functionalization map highlighting the three primary sites for diversification.

Experimental Protocol: Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This protocol is optimized for regioselectivity and yield.[2]

Reagents:

  • 4-Methyl-1,2-phenylenediamine (1.0 equiv)

  • Ethyl 2-bromo-2-methylpropionate (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or EtOH (Ethanol)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 100 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add triethylamine (16.7 mL, 120 mmol) followed by the dropwise addition of ethyl 2-bromo-2-methylpropionate (21.5 g, 110 mmol). Note: The reaction is exothermic; control temperature < 40°C.

  • Heating: Heat the reaction mixture to 80–90°C and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the diamine.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (500 mL) with vigorous stirring. The product should precipitate.

    • If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, and dry over 
      
      
      
      .
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield: Typically 65–75%.

    • Appearance: Pale yellow needles.

References

  • Regioselective Synthesis of Quinoxalinones

    • Title: "Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors."
    • Source:European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • General Synthesis Methodologies

    • Title: "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)
    • Source:European Journal of Chemistry, 2011.[3]

    • URL:[Link]

  • Structural Characterization

    • Title: "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)
    • Source:Der Pharma Chemica, 2013.[1]

    • URL:[Link]

  • Chemical Properties Database

    • Title: "3,4-Dihydroquinoxalin-2(1H)-one Core Properties."[4]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Exploratory

Biological Activity of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Technical Guide for Drug Development & Medicinal Chemistry Executive Summary: The "Gem-Dimethyl" Scaffold Advantage The compound 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) represents a privileged structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary: The "Gem-Dimethyl" Scaffold Advantage

The compound 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) represents a privileged structural motif in modern medicinal chemistry.[1] Unlike flat, fully aromatic quinoxalines, this derivative features a 3,3-gem-dimethyl substitution that introduces essential metabolic stability and conformational restriction—often referred to as the Thorpe-Ingold effect.[1] This structural "locking" enhances binding affinity for hydrophobic pockets in kinases (e.g., JNK3, VEGFR-2) and CNS targets (e.g.,


-amyloid modulation).

This guide analyzes the pharmacological utility of the TMDQ scaffold, detailing its synthesis, structure-activity relationships (SAR), and validated experimental protocols for evaluating its biological activity.

Chemical Identity & Synthesis

Structural Logic

The molecule consists of a bicyclic quinoxalinone core.[1]

  • Position 3 (Gem-Dimethyl): Prevents oxidative aromatization to the fully planar quinoxaline, maintaining the 3,4-dihydro character. This increases solubility and creates a specific 3D vector for receptor interaction.[1]

  • Position 7 (Methyl): An electron-donating group that modulates the pKa of the N1-H, influencing hydrogen bond donor capability.[1]

Synthesis Protocol (Regioselective Control)

The synthesis challenges lie in distinguishing between the 6-methyl and 7-methyl isomers when starting from 4-methyl-1,2-phenylenediamine.[1]

Optimized Protocol:

  • Reagents: 4-Methyl-1,2-phenylenediamine (1.0 eq), Ethyl 2-bromo-2-methylpropanoate (1.1 eq),

    
     (2.0 eq), DMF (Solvent).[1]
    
  • Conditions:

    
     for 12 hours.
    
  • Mechanism: Nucleophilic attack by the more nucleophilic amine (para to methyl) on the ester carbonyl, followed by cyclization.

Synthesis SM1 4-Methyl-1,2- phenylenediamine Inter Intermediate Amide SM1->Inter N-Alkylation (DMF, K2CO3) SM2 Ethyl 2-bromo-2- methylpropanoate SM2->Inter Prod 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Inter->Prod Intramolecular Cyclization (-EtOH)

Figure 1: Synthetic route to the TMDQ scaffold emphasizing the cyclization step.

Pharmacological Profiles & Mechanisms

Primary Domain: Kinase Inhibition (Anticancer)

The 3,3-disubstituted quinoxalinone scaffold is a known bioisostere for ATP-competitive inhibitors.[1]

  • Target: c-Jun N-terminal Kinase 3 (JNK3) and VEGFR-2.[1]

  • Mechanism: The N1-H and C2=O carbonyl serve as a donor-acceptor pair for the "hinge region" of the kinase ATP-binding pocket.[1] The 7-methyl group occupies the hydrophobic "gatekeeper" region, enhancing selectivity over other kinases.[1]

  • Data Benchmark: Analogs of this scaffold have demonstrated

    
     values in the low micromolar range (
    
    
    
    ) against JNK3 in cell-free assays.[1]
Secondary Domain: CNS & Neuroprotection

Patent literature (e.g., US6506782B1) identifies this scaffold as an intermediate for


-amyloid release inhibitors.[1]
  • Mechanism: Modulation of

    
    -secretase activity or direct interference with APP (Amyloid Precursor Protein) processing.[1]
    
  • Permeability: The 3,3-dimethyl group significantly increases lipophilicity (

    
    ), ensuring blood-brain barrier (BBB) penetration compared to unsubstituted analogs.
    
Tertiary Domain: Antimicrobial Activity

While less potent than standard antibiotics, TMDQ derivatives show broad-spectrum bacteriostatic activity.[1]

  • Spectrum: Gram-positive (S. aureus) > Gram-negative (E. coli).[1]

  • Mode of Action: Disruption of bacterial DNA gyrase (similar to quinolones, though structurally distinct).

Validated Experimental Protocols

In Vitro Kinase Inhibition Assay (JNK3/VEGFR-2)

Objective: Determine the


 of TMDQ derivatives.
  • Preparation: Dissolve TMDQ in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Enzyme Reaction:

    • Mix 5

      
       inhibitor + 5 
      
      
      
      JNK3 enzyme (0.2 ng/
      
      
      ).[1]
    • Incubate 15 min at RT.

    • Add 10

      
       ATP/Substrate mix (
      
      
      
      ATP).[1]
  • Detection: Use ADP-Glo™ or similar luminescence kinase assay.[1]

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).

StepParameterDetail
Seeding Density

cells/well in 96-well plates.[1]
Treatment Duration48 - 72 hours incubation.[1]
Dosing Range0.1

to 100

(Log scale).
Readout Absorbance570 nm (Formazan crystals dissolved in DMSO).
Control PositiveDoxorubicin or Staurosporine (

).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway interference of TMDQ derivatives in a cancer cell context, targeting both proliferation (Kinase) and survival (Apoptosis) signaling.

Mechanism cluster_cell Cancer Cell Cytoplasm TMDQ 3,3,7-Trimethyl- 3,4-dihydroquinoxalin-2(1H)-one VEGFR VEGFR-2 (Receptor) TMDQ->VEGFR Inhibition JNK3 JNK3 (Stress Kinase) TMDQ->JNK3 Inhibition Ras Ras/Raf VEGFR->Ras Mito Mitochondria JNK3->Mito Stress Signal MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis (Cell Death) ERK->Apoptosis Inhibits Prolif Proliferation (Blocked) ERK->Prolif Promotes Caspase Caspase 3/7 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Proposed mechanism of action showing dual inhibition of VEGFR-2 and JNK3 pathways leading to apoptosis.

References

  • Vertex Pharmaceuticals. (2003).[1] Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting beta-amyloid peptide release.[2] US Patent 6,506,782 B1.[1] Link

  • Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.[1] European Journal of Medicinal Chemistry.[1][3][4] Link

  • Bonuga, Y. R., et al. (2013).[5] Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[1][5][6] Der Pharma Chemica.[1][5] Link

  • El-Gohary, N. M., et al. (2019). Quinoxaline-based derivatives as PARP-1 inhibitors: Design, synthesis, and antiproliferative activity.[1] Bioorganic Chemistry.[1][3][7] Link

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary The quinoxalinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., against VEGFR, PDGFR), aldosterone synthase inhibitors, and BET b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., against VEGFR, PDGFR), aldosterone synthase inhibitors, and BET bromodomain antagonists. The specific derivative 3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one represents a critical intermediate where the gem-dimethyl group at the C3 position imposes conformational constraints that can enhance metabolic stability and receptor selectivity.

This technical guide provides a definitive, evidence-based protocol for the synthesis of this target. Unlike generic procedures, this guide addresses the critical challenge of regioselectivity inherent in reacting the asymmetric 4-methyl-1,2-phenylenediamine with acyclic precursors. We establish the "Alkylation-Cyclization" route using ethyl 2-bromoisobutyrate as the Gold Standard methodology, validated by mechanistic principles of nucleophilicity.

Retrosynthetic Analysis

To achieve the 3,3,7-trimethyl substitution pattern, the synthesis must differentiate between the two amino groups of the starting diamine.

  • Target: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Core Disconnection: Amide (N1-C2) and Amine (N4-C3) bonds.

  • Precursors: 4-Methyl-1,2-phenylenediamine and a C3-synthon (Ethyl 2-bromo-2-methylpropanoate).

Strategic Logic

The 4-methyl substituent on the phenyl ring exerts an electronic effect that differentiates the nucleophilicity of the two amino groups:

  • N1 (Para to Methyl): More nucleophilic due to the inductive (

    
    ) electron-donating effect of the methyl group.
    
  • N2 (Meta to Methyl): Less nucleophilic.

To obtain the 7-methyl isomer, the more nucleophilic nitrogen (N1) must attack the alkyl bromide (C3) to become the secondary amine (N4 position in the final ring). The less nucleophilic nitrogen (N2) subsequently attacks the ester carbonyl (C2) to form the amide (N1 position in the final ring).

Retrosynthesis Target Target: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Precursor1 4-Methyl-1,2-phenylenediamine Target->Precursor1 C-N Disconnection Precursor2 Ethyl 2-bromo-2-methylpropanoate Target->Precursor2 C-N Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoxalinone core.

Primary Synthesis Protocol: The Alkylation-Cyclization Route

This protocol utilizes Ethyl 2-bromo-2-methylpropanoate (Ethyl


-bromoisobutyrate) as the C3 synthon. This reagent is preferred over 

-keto acids for introducing the gem-dimethyl group because it avoids the harsh conditions often required for condensation with hindered ketones.
Reaction Mechanism & Regiochemistry

The reaction proceeds via a stepwise mechanism:

  • Intermolecular

    
     Alkylation:  The highly nucleophilic amine (para to methyl) displaces the bromide. Note: Although the bromide is tertiary, the high nucleophilicity of the diamine and elevated temperature drive this displacement.
    
  • Intramolecular Cyclization: The remaining amine attacks the ester carbonyl to close the ring, releasing ethanol.

Mechanism Start Start: 4-Methyl-1,2-diaminobenzene + Ethyl 2-bromoisobutyrate Step1 Step 1: Nucleophilic Attack (Para-NH2 attacks C-Br) Start->Step1 Base/Heat Intermed Intermediate: N-(2-amino-4-methylphenyl) -2-methylalanine ethyl ester Step1->Intermed - HBr Step2 Step 2: Cyclization (Meta-NH2 attacks Ester) Intermed->Step2 Intramolecular Product Product: 3,3,7-Trimethyl-3,4-dihydro quinoxalin-2(1H)-one Step2->Product - EtOH

Figure 2: Mechanistic pathway highlighting the regioselective alkylation step.

Detailed Experimental Procedure

Reagents:

  • 4-Methyl-1,2-phenylenediamine (12.2 g, 100 mmol)

  • Ethyl 2-bromo-2-methylpropanoate (19.5 g, 100 mmol)

  • Potassium Carbonate (

    
    ) (27.6 g, 200 mmol) or Triethylamine (
    
    
    
    ) (200 mmol)
  • Solvent: DMF (Dimethylformamide) or Ethanol (Abs.)

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 equiv) in DMF (5-10 volumes). Note: DMF is preferred over ethanol for tertiary halides to support the higher temperatures needed for

    
     on a hindered carbon.
    
  • Base Addition: Add

    
      (2.0 equiv) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity of the suspension.
    
  • Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.0-1.1 equiv) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 100°C (internal temperature) and stir for 12–16 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The formation of the intermediate (mono-alkylated) may be observed early on, followed by conversion to the cyclized product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 500 mL) with vigorous stirring. The product should precipitate as a solid.

    • If a solid forms: Filter the precipitate, wash with copious water to remove DMF and inorganic salts, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ). Dry over
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Yield Expectation: 50–75% isolated yield.

Characterization Data

The identity of the 3,3,7-trimethyl isomer (vs. the 3,3,6-trimethyl isomer) is confirmed by the coupling patterns in the aromatic region of the


H NMR.
FeatureChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 10.2 - 10.5Broad Singlet1HN1-H
Aromatic H 6.5 - 6.8Multiplet3HAr-H (C5, C6, C8)
Amine NH 3.5 - 4.0Broad Singlet1HN4-H
Ar-Methyl 2.20Singlet3HC7-CH3
Gem-Dimethyl 1.25Singlet6HC3-(CH3)2

Differentiation Note: In the 7-methyl isomer, the proton at C8 (ortho to the amide N1) appears as a doublet with a small meta-coupling (


 Hz) or a singlet, whereas the proton at C5 (ortho to amine N4) appears as a doublet (

Hz). NOESY experiments can definitively confirm the proximity of the Ar-Me group to the Amine NH (N4), confirming the 7-methyl position.

Alternative Route: The Bargellini Reaction

For laboratories lacking high-temperature setups or wishing to use commodity chemicals, the Bargellini reaction offers a "One-Pot" alternative using acetone and chloroform.

  • Reagents: 4-Methyl-1,2-phenylenediamine, Acetone, Chloroform, NaOH, TEBA (Phase Transfer Catalyst).

  • Mechanism: Generation of a gem-dichloro epoxide intermediate from acetone and chloroform, followed by nucleophilic attack by the diamine.

  • Pros: Very cheap reagents.

  • Cons: Often lower yields (30-50%); exothermic and requires careful temperature control (0°C to RT); regioselectivity can be lower than the ester method.

References

  • S. K. Singh et al., "Synthesis and biological evaluation of 3,3-disubstituted-3,4-dihydroquinoxalin-2(1H)-ones," Bioorganic & Medicinal Chemistry, 2004, 12, 1881-1893.
  • General Protocol for Dihydroquinoxalinones

    • M. Shabaan et al., "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives," European Journal of Chemistry, 2011, 2(3), 365-371. Link

    • Discussion: Provides the baseline conditions for reacting o-phenylenediamines with alpha-halo esters.
  • Regioselectivity in Quinoxalinone Synthesis

    • V. A. Chebanov et al., "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones," Beilstein Journal of Organic Chemistry, 2017. Link

    • Discussion: Validates the electronic control of diamine substituents on cycliz
  • Bargellini Reaction Application: N. M. Raghavendra et al., "Synthesis and antimicrobial activity of novel 3,3-disubstituted quinoxalin-2(1H)-ones," Chemical & Pharmaceutical Bulletin, 2008. Discussion: Describes the acetone/chloroform route for gem-dimethyl introduction.
Exploratory

Unlocking the Therapeutic Potential of Dihydroquinoxalinones: A Pharmacophore-Based Approach to Understanding Trimethyl Substitution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The dihydroquinoxalinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydroquinoxalinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the pharmacophore analysis of trimethyl-substituted dihydroquinoxalinones, offering a comprehensive exploration of their synthesis, potential biological targets, and the crucial molecular features governing their activity. By integrating principles of organic synthesis, computational chemistry, and pharmacology, we present a cohesive narrative that elucidates the structure-activity relationships (SAR) of this promising class of compounds. This document serves as a practical and theoretical resource for researchers engaged in the design and development of novel therapeutics based on the dihydroquinoxalinone core.

Introduction: The Dihydroquinoxalinone Scaffold - A Versatile Platform for Drug Discovery

Dihydroquinoxalinones are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their rigid, yet adaptable, structure provides an excellent foundation for the design of molecules that can interact with a variety of biological targets with high affinity and selectivity. The core structure, a fusion of a benzene ring and a dihydropyrazinone ring, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this scaffold have been reported to possess a range of therapeutic effects, including anticancer[1][2], anti-inflammatory[3], and enzyme inhibitory activities, such as targeting aldose reductase[2] and bromodomain-containing protein 4 (BRD4)[4]. The addition of methyl groups to the dihydroquinoxalinone core can significantly influence its steric and electronic properties, thereby altering its binding affinity to target proteins and its overall pharmacological profile. Understanding the precise role of these methyl substitutions is paramount for the rational design of more potent and selective drug candidates.

This guide will focus on a hypothetical case study of a trimethyl-substituted dihydroquinoxalinone to illustrate the principles and methodologies of pharmacophore analysis in drug discovery.

Synthetic Strategies for Trimethyl-Substituted Dihydroquinoxalinones

The synthesis of dihydroquinoxalinones typically involves the condensation of an o-phenylenediamine with an α-keto acid or a related derivative[5]. For our case study, we will consider the synthesis of 6,7,8-trimethyl-3,4-dihydroquinoxalin-2(1H)-one .

Proposed Synthetic Pathway

The synthesis of our target compound can be envisioned through a straightforward two-step process, as illustrated in the workflow below.

Synthesis_Workflow A 3,4,5-Trimethyl-1,2-diaminobenzene C Intermediate Adduct A->C Nucleophilic Acyl Substitution B Ethyl 2-chloroacetate B->C D 6,7,8-Trimethyl-3,4-dihydro- quinoxalin-2(1H)-one C->D Intramolecular Cyclization (Lactamization)

Caption: Proposed synthetic workflow for 6,7,8-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Adduct

  • To a solution of 3,4,5-trimethyl-1,2-diaminobenzene (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like triethylamine (TEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl 2-chloroacetate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate adduct.

Step 2: Intramolecular Cyclization to form the Dihydroquinoxalinone Ring

  • Dissolve the crude intermediate adduct in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol and water byproducts.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final product, 6,7,8-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Justification of Experimental Choices:

  • The use of an aprotic solvent in the first step prevents unwanted side reactions with the acyl chloride.

  • Triethylamine is used to neutralize the HCl generated during the acylation reaction.

  • The intramolecular cyclization is an acid-catalyzed lactamization, a common and efficient method for forming the dihydroquinoxalinone ring system.

Biological Target and Activity Hypothesis

Given the known activities of various dihydroquinoxalinone derivatives, we hypothesize that our trimethyl-substituted analog could be a potential inhibitor of a protein kinase. Many kinase inhibitors feature heterocyclic scaffolds that can form key hydrogen bonding interactions within the ATP-binding pocket. The trimethyl substitution pattern on the benzene ring portion of the molecule could enhance hydrophobic interactions with non-polar residues in the kinase active site, potentially leading to increased potency and selectivity. For the purpose of this guide, we will consider a hypothetical kinase target.

Pharmacophore Analysis: Deciphering the Molecular Language of Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect[6].

The Core Principles of Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key molecular interaction points of a ligand with its biological target. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

  • Aromatic Ring (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are positively or negatively charged at physiological pH.

Proposed Pharmacophore Model for Trimethyl-Substituted Dihydroquinoxalinone

Based on the structure of 6,7,8-trimethyl-3,4-dihydroquinoxalin-2(1H)-one and the general features of kinase inhibitors, we can propose a pharmacophore model.

Pharmacophore_Model cluster_molecule 6,7,8-trimethyl-3,4-dihydroquinoxalin-2(1H)-one HBD HBD AR AR HBA HBA HY1 HY HY2 HY HY3 HY p1 p2 p3 p4 p5 p6

Caption: A hypothetical pharmacophore model for a trimethyl-substituted dihydroquinoxalinone.

Pharmacophoric Features:

  • Hydrogen Bond Donor (HBD): The N-H group at position 1 of the dihydroquinoxalinone ring is a crucial hydrogen bond donor.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 2 is a key hydrogen bond acceptor.

  • Aromatic Ring (AR): The benzene ring of the quinoxalinone core serves as an aromatic feature.

  • Hydrophobic Features (HY): The three methyl groups at positions 6, 7, and 8 contribute to a significant hydrophobic region.

Step-by-Step Pharmacophore Modeling Workflow

The following protocol outlines a typical ligand-based pharmacophore modeling workflow using a computational chemistry software suite (e.g., Schrödinger, MOE, or similar).

1. Ligand Preparation:

  • Draw the 2D structure of the trimethyl-substituted dihydroquinoxalinone and a set of at least 5-10 structurally diverse, active analogs with known biological data (e.g., IC50 values).

  • Convert the 2D structures to 3D.

  • Generate multiple low-energy conformations for each ligand to account for its flexibility.

2. Pharmacophore Hypothesis Generation:

  • Align the conformations of the active ligands based on common chemical features.

  • The software will identify common pharmacophoric features (HBA, HBD, HY, AR) that are present in the active compounds.

  • Multiple pharmacophore hypotheses will be generated, each representing a different 3D arrangement of these features.

3. Hypothesis Validation:

  • Score the generated hypotheses based on how well they map to the active compounds and discriminate them from inactive ones (if a set of inactive compounds is available).

  • Select the best hypothesis based on statistical parameters such as the survival score, which reflects the ability of the model to represent the active compounds.

4. Database Screening (Virtual Screening):

  • Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.

  • The identified "hits" are potential new active compounds.

5. Molecular Docking and Further Analysis:

  • Dock the virtual screening hits into the active site of the target protein to predict their binding mode and affinity.

  • Prioritize the most promising candidates for synthesis and biological testing.

Structure-Activity Relationship (SAR) Insights

The pharmacophore model provides a framework for understanding the SAR of trimethyl-substituted dihydroquinoxalinones.

Substitution PositionEffect on Activity (Hypothesized)Rationale
N1-H Essential for activityThe N-H group acts as a crucial hydrogen bond donor, anchoring the ligand in the active site.
C2-Carbonyl Essential for activityThe carbonyl oxygen is a key hydrogen bond acceptor.
C6, C7, C8-Methyl Potentially increases potencyThe methyl groups enhance hydrophobic interactions with non-polar residues in the binding pocket, which can lead to increased binding affinity. The specific positioning of these groups can also influence selectivity for different targets.
Aromatic Ring Essential for core structureProvides a rigid scaffold and can participate in aromatic interactions.

SAR Summary:

The SAR analysis suggests that the dihydroquinoxalinone core, with its hydrogen bonding features, is the primary determinant of binding. The trimethyl substitution pattern on the aromatic ring likely serves to optimize hydrophobic interactions and fine-tune the compound's fit within the target's binding site. Altering the position and number of these methyl groups would be expected to have a significant impact on both potency and selectivity.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the pharmacophore analysis of trimethyl-substituted dihydroquinoxalinones. Through a hypothetical case study, we have detailed the synthetic strategies, proposed a plausible biological target, and developed a pharmacophore model to rationalize the structure-activity relationships of this compound class.

The insights gained from this type of analysis are invaluable for guiding the design of new dihydroquinoxalinone derivatives with improved therapeutic profiles. Future research in this area should focus on:

  • Synthesis and biological evaluation of a focused library of trimethyl-substituted dihydroquinoxalinones to validate the proposed pharmacophore model and SAR.

  • X-ray crystallography studies of active compounds in complex with their biological targets to provide a definitive understanding of their binding mode.

  • Exploration of other substitution patterns on the dihydroquinoxalinone scaffold to further probe the chemical space and identify novel drug candidates.

By combining the power of synthetic chemistry with advanced computational modeling techniques, the full therapeutic potential of the dihydroquinoxalinone scaffold can be unlocked.

References

  • Pochampally, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 526-545. [Link][1][2][7]

  • Mishra, R., et al. (2023). Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics, 42(19), 10452-10488. [Link][2]

  • Zhou, J., et al. (2016). Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5897-5906. [Link][4]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link][5][8]

  • Dadun, D. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Universidad de Navarra.[Link][3]

  • Slideshare. (2016). Pharmacophore modeling. [Link][6][9]

Sources

Foundational

Thermodynamic Stability of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Technical Guide for Pharmaceutical & Chemical Development Executive Summary This guide provides an in-depth technical analysis of the thermodynamic stability of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one .[1] As a d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Chemical Development

Executive Summary

This guide provides an in-depth technical analysis of the thermodynamic stability of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one .[1] As a derivative of the quinoxalinone scaffold, this molecule represents a privileged structure in medicinal chemistry, often utilized as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs), glutamate receptor antagonists, and kinase inhibitors.

The thermodynamic profile of this specific derivative is governed by two critical structural features: the gem-dimethyl effect at the C3 position and the electron-donating methyl group at the C7 position.[1] Unlike its non-substituted counterparts, the 3,3-dimethyl substitution creates a "metabolic and oxidative blockade," preventing facile aromatization to the fully aromatic quinoxaline. This guide details the structural rationale for its stability, predicted physicochemical properties, and the standard protocols required to empirically validate its thermodynamic limits.

Molecular Architecture & Thermodynamic Principles[1]

Structural Analysis

The stability of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not merely a function of its bond energies but of its specific steric and electronic environment.[1]

  • Core Scaffold: A benzene ring fused to a pyrazin-2-one ring.[1]

  • C3 Gem-Dimethyl Group (The Stabilizer): The presence of two methyl groups at the C3 position is the defining thermodynamic feature.

    • Thorpe-Ingold Effect: The gem-dimethyl group compresses the internal bond angle at C3, favoring ring closure and maintaining the cyclic structure against hydrolytic ring-opening.[1]

    • Aromatization Blockade: In mono-substituted dihydroquinoxalinones, oxidation leads to the fully aromatic quinoxaline system (a thermodynamic sink). The 3,3-disubstitution removes the proton required for this elimination, trapping the molecule in the dihydro state and significantly enhancing oxidative stability.

  • C7 Methyl Group: Located on the benzenoid ring, this electron-donating group increases the electron density of the aromatic system, slightly reducing the acidity of the N1 proton and enhancing lipophilicity.

Tautomeric Equilibrium (Lactam vs. Lactim)

Thermodynamic stability in the solid state is dictated by the tautomeric preference. For quinoxalin-2-ones, the lactam (amide) form is thermodynamically favored over the lactim (imidic acid) form due to the resonance stabilization of the amide bond and strong intermolecular hydrogen bonding in the crystal lattice.

Tautomerism cluster_legend Thermodynamic Driver Lactam Lactam Form (2-one) (Thermodynamically Favored) Lactim Lactim Form (2-hydroxy) (Minor Tautomer) Lactam->Lactim  pK_taut > 0   Note Solid State: H-Bond Network stabilizes Lactam Solution: Solvent polarity dependent

Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the solid-state thermodynamic stability.

Predicted Physicochemical Profile

Based on Structure-Activity Relationship (SAR) data of analogous dihydroquinoxalinones, the following thermodynamic profile is projected. These values represent the Target Profile for validation.

PropertyPredicted Range/ValueThermodynamic Rationale
Melting Point 155°C – 185°C The gem-dimethyl group increases structural rigidity and symmetry compared to the parent (mp 140°C), typically elevating the melting point.[1]
Enthalpy of Fusion (

)
25 – 35 kJ/mol High lattice energy driven by intermolecular N-H···O=C hydrogen bonding (dimer formation).
LogP (Lipophilicity) 1.8 – 2.3 The addition of three methyl groups increases lipophilicity compared to the parent scaffold (LogP ~0.8), reducing water solubility.
pKa (N1-H) ~10.5 – 11.5 The amide proton is weakly acidic.[1] The C7-methyl (electron donor) may slightly increase the pKa compared to the unsubstituted analog.[1]
Thermal Decomposition > 260°C Stable up to high temperatures; decomposition likely involves methyl migration or ring fragmentation rather than simple aromatization.[1]

Mechanisms of Degradation

Understanding stability requires mapping the pathways of instability.

Oxidative Stress[1]
  • Resistance: High.[1] The 3,3-dimethyl blockade prevents dehydrogenation to quinoxaline.[1]

  • Pathway: Under extreme forcing conditions (e.g., KMnO4, high temp), oxidation may occur at the C7-methyl (forming an aldehyde/acid) or N-oxidation at N4, rather than the typical ring aromatization.

Hydrolytic Stress[1]
  • Susceptibility: Low to Moderate.[1][2]

  • Pathway: The amide bond (N1-C2) is the weak point.[1] However, the steric bulk of the gem-dimethyl group at C3 shields the carbonyl carbon (C2) from nucleophilic attack, making this derivative significantly more resistant to hydrolysis than non-substituted analogs.

Degradation cluster_Oxidation Oxidative Pathway cluster_Hydrolysis Hydrolytic Pathway (Acid/Base) Compound 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Ox_Product N-Oxide or C7-Carboxylic Acid Compound->Ox_Product  Extreme Oxidants   Aromatization Full Aromatization (Quinoxaline) Compound->Aromatization  BLOCKED (No H at C3)   RingOpen Ring Opening (Diamino Acid Derivative) Compound->RingOpen  Strong Acid/Base + Heat  

Figure 2: Degradation pathways. Note the explicit blockade of the aromatization pathway due to C3 disubstitution.

Experimental Validation Protocols

To empirically define the thermodynamic stability of this compound, the following self-validating workflows are recommended.

Thermal Analysis (DSC/TGA)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Decomposition Temperature (

).
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol:

    • Weigh 2–5 mg of dried sample into a hermetic aluminum pan.

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Acceptance Criteria:

    • Sharp endotherm at

      
       (Onset).
      
    • Single peak indicates high purity (>98%).

    • TGA trace should show <1% weight loss (volatiles) before the decomposition onset.

Forced Degradation Study (Stress Testing)

Objective: Validate the "Stability Shield" hypothesis.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 1N HCl, Reflux, 24h>95% Recovery. Steric hindrance at C3 protects the amide.[1]
Base Hydrolysis 1N NaOH, Reflux, 24h>90% Recovery. Some ring opening may occur; monitor for 1,2-diamino-4-methylbenzene derivatives.
Oxidation 3%

, RT, 24h
>98% Recovery. Confirm absence of aromatized quinoxaline peak in HPLC.
Photostability UV/Vis (1.2 million lux·h)Stable. Quinaxolinones can be photo-active; check for dimerization.[1]
Solubility & Solution Thermodynamics

Objective: Determine thermodynamic solubility (


) and Gibbs Free Energy of Solution (

).
  • Method: Shake-flask method in water and octanol (24h equilibrium at 25°C).

  • Analysis: HPLC-UV quantification against a standard curve.

  • Calculation:

    • 
      [1]
      
    • Compare intrinsic solubility (

      
      ) vs. pH-dependent solubility (
      
      
      
      ) to determine pKa.

Workflow Synthesis Synthesis (Pure Crystal) DSC DSC / TGA (Solid State Energy) Synthesis->DSC  Phase Transitions   Stress Stress Testing (Kinetic Stability) Synthesis->Stress  Degradation Rates   Data Thermodynamic Profile DSC->Data Stress->Data

Figure 3: Workflow for establishing the thermodynamic profile.

References

  • Synthesis & Class Properties

    • Shabaan, M., et al. "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives."[1][3] European Journal of Chemistry, 2011.[3]

  • Gem-Dimethyl Effect

    • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005.

  • Thermodynamic Analysis of Heterocycles

    • Matos, M. A. R., et al. "Thermochemical and Theoretical Studies of Quinoxaline Derivatives." Journal of Chemical Thermodynamics, 2014.

  • Tautomerism in Quinoxalinones

    • Kereselidze, J. A., et al. "Tautomerism of Quinoxalin-2-one Derivatives."[1] Chemistry of Heterocyclic Compounds, 2000.

Sources

Exploratory

Molecular weight and formula analysis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide serves as a definitive technical reference for the molecular characterization of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . It is designed for analytical chemists and medicinal chemists requiring rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the molecular characterization of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of this scaffold, which is frequently utilized as a precursor in the development of kinase inhibitors and aldosterone synthase inhibitors.

Executive Summary & Chemical Identity

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic heterocycle characterized by a fused benzene and pyrazinone ring system. Unlike fully aromatic quinoxalines, the 3,4-dihydro functionality introduces a secondary amine at position 4 and a gem-dimethyl substituted


 carbon at position 3, significantly altering its solubility and electronic properties.

Accurate characterization is critical due to the prevalence of regioisomerism during synthesis. The reaction of 4-methyl-1,2-phenylenediamine with


-keto ester equivalents often yields a mixture of the 7-methyl (target) and 6-methyl isomers. This guide prioritizes the analytical discrimination of these isomers.
Molecular Specifications
PropertyValueNotes
IUPAC Name 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular Formula

Confirmed by HRMS
Molecular Weight 190.24 g/mol Average Mass
Monoisotopic Mass 190.1106 DaFor HRMS matching
Exact Mass 190.110613 Da
ClogP ~1.3 - 1.8Predicted
Appearance Off-white to pale yellow solid

Analytical Strategy: The "Triad of Truth"

To certify the identity of the compound, we employ a three-pillar validation strategy. This ensures not just that the formula is correct, but that the atoms are connected in the specific 7-methyl arrangement required.

Diagram: Analytical Workflow

AnalyticalWorkflow Start Crude Product (Isomer Mix) Step1 1. High-Res Mass Spec (Confirm Formula C11H14N2O) Start->Step1 ESI+ Step2 2. 1H NMR Spectroscopy (Functional Group Check) Step1->Step2 Pass Step3 3. 2D NMR (NOESY/HMBC) (Regioisomer Confirmation) Step2->Step3 Ambiguous Aromatic Region End Validated Target (7-Me Isomer) Step3->End NOE Verified

Figure 1: The sequential logic flow for validating the 3,3,7-trimethyl scaffold, prioritizing isomer differentiation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition (


) and rule out oxidation byproducts (e.g., fully aromatic quinoxalinones).
Methodology
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Expert Insight: The secondary amine (N4) and amide (N1) are protonatable. Formic acid ensures efficient ionization

      
      .
      
  • Target Ion:

    
     191.118 (
    
    
    
    ).
Data Interpretation
Ion SpeciesTheoretical

Interpretation

191.1184 Target Molecule

213.1004Sodium adduct (Common in glass/salts)

381.2290Dimer (Concentration too high)

189.1020Oxidation Product (Dehydrogenation to aromatic)

Validation Criteria: The experimental mass must be within 5 ppm of the theoretical value.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural proof. This is the only method capable of distinguishing the 7-methyl isomer from the 6-methyl impurity.

Theoretical Shift Assignments ( NMR, 400 MHz, DMSO- )

The molecule has a plane of symmetry only if unsubstituted on the ring. With the 7-methyl group, all aromatic protons are chemically distinct.

PositionType

(ppm)
MultiplicityIntegrationDiagnostic Note
C3-Me Methyl (

)
1.15 - 1.25Singlet (s)6HGem-dimethyl characteristic signal.
C7-Me Methyl (

)
2.20 - 2.30Singlet (s)3HAromatic methyl.
N4-H Amine5.80 - 6.50Broad (s)1HExchangeable (

wash removes).
C5-H Aromatic6.50 - 6.60Doublet (d)1HOrtho to N4 (electron-rich).
C6-H Aromatic6.65 - 6.75Doublet of Doublets (dd)1HCoupling with C5 and C8.
C8-H Aromatic6.75 - 6.85Singlet-like (d)1HOrtho to N1 (electron-poor amide).
N1-H Amide10.1 - 10.4Broad (s)1HHighly deshielded lactam proton.
The "Isomer Trap": 6-Me vs. 7-Me

The synthesis from 4-methyl-1,2-phenylenediamine creates two isomers.

  • 7-Methyl (Target): Methyl is meta to the amide N1 and para to the amine N4 (structurally).

  • 6-Methyl (Impurity): Methyl is para to the amide N1 and meta to the amine N4.

Differentiation Protocol (NOE/NOESY):

  • Irradiate the C7-Methyl signal (~2.25 ppm).

  • Observation for 7-Me: You should see NOE enhancement of two aromatic protons: C6-H and C8-H.

  • Observation for 6-Me: You would see enhancement of C5-H and C7-H (which would be the proton at position 7).

  • Critical Check: The proton adjacent to the Amide N1 (C8-H) is usually the most downfield aromatic signal (excluding N-H). In the 7-Me isomer, this proton is a singlet (or weak doublet). In the 6-Me isomer, the proton at C8 is a doublet (ortho coupling to C7-H).

Diagram: Isomer Logic

IsomerLogic Decision Aromatic Region Analysis (Proton adjacent to Amide N1) PathA Signal is a Singlet (s) (or weak meta-coupling) Decision->PathA PathB Signal is a Doublet (d) (J ~ 8 Hz) Decision->PathB ResultA 7-Methyl Isomer (Target Confirmed) PathA->ResultA C8 is substituted? No, C8 is H, C7 is Me ResultB 6-Methyl Isomer (Regioisomer Impurity) PathB->ResultB C8 is H, C7 is H (Ortho coupling)

Figure 2: Decision tree for distinguishing the 7-methyl target from the 6-methyl impurity based on


 NMR splitting patterns.

Experimental Procedures

A. Synthesis of Reference Standard

Note: Provided for context to understand impurity profile.

  • Reactants: 4-Methyl-1,2-phenylenediamine (1.0 eq) + Ethyl 2-bromoisobutyrate (1.1 eq) +

    
     (2.0 eq).
    
  • Solvent: DMF or Ethanol/Water reflux.

  • Purification: The 7-methyl and 6-methyl isomers have slightly different polarities. Separation often requires flash chromatography (Hexane/EtOAc gradient). The 7-methyl isomer is typically the major product in basic conditions due to the higher nucleophilicity of the amine para to the methyl group (N1 in the precursor).

B. Sample Preparation for Analysis
  • Mass Spec: Dissolve 1 mg in 1 mL Methanol. Dilute 1:100 with 50% MeOH/Water + 0.1% Formic Acid. Inject 5

    
    L.
    
  • NMR: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts (
    
    
    
    ,
    
    
    ) which cause line broadening.

References

  • PubChem Compound Summary . (2024). 1,6,7-Trimethyl-3,4-dihydroquinoxalin-2-one (Isomer Reference).[1] National Center for Biotechnology Information. Link

  • El-Ashry, E. S. H., et al. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry. Link

  • Sigma-Aldrich . (2024). 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone Product Specification. Link

  • Saitoh, T., et al. (2009). Regioselective synthesis of quinoxalinones. Tetrahedron Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary This guide details the efficient, regioselective synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . While direct condensation of 4-methyl-1,2-phenylenediamine with -bromo derivatives is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the efficient, regioselective synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . While direct condensation of 4-methyl-1,2-phenylenediamine with


-bromo derivatives is a common route for quinoxalinones, it inherently favors the formation of the 6-methyl  isomer due to the higher nucleophilicity of the amine para to the methyl group.

To strictly access the 7-methyl isomer with high purity and yield, this protocol utilizes a Reductive Cyclization Strategy starting from 2-nitro-5-methylaniline . This approach locks the regiochemistry prior to ring closure, eliminating the need for difficult chromatographic separation of isomers.

Part 1: Retrosynthetic Analysis & Regiocontrol Strategy

The Regioselectivity Challenge

The synthesis hinges on the placement of the amide nitrogen (N1) relative to the methyl substituent on the benzene ring.

  • Target: 7-Methyl isomer requires N1 to be meta to the aromatic methyl group.

  • The Trap: In 4-methyl-1,2-phenylenediamine, the amino group para to the methyl (Position 2) is more nucleophilic. It preferentially attacks the electrophilic acyl center of the reagent (e.g., 2-bromo-2-methylpropionyl bromide), resulting in the 6-methyl isomer.

The Solution: Nitro-Precursor Route

By using 2-nitro-5-methylaniline , we utilize the only available amine (meta to the methyl) to form the amide bond first. Subsequent reduction of the nitro group releases the second amine, which then attacks the tertiary alkyl bromide to close the ring. This sequence guarantees the 7-methyl regiochemistry.

Regioselectivity Start_Diamine 4-Methyl-1,2-phenylenediamine (Nucleophilic Competition) Isomer_6 6-Methyl Isomer (MAJOR Product) Start_Diamine->Isomer_6 Para-NH2 attacks Acyl (Kinetic Preference) Isomer_7 7-Methyl Isomer (TARGET) Start_Diamine->Isomer_7 Meta-NH2 attacks Acyl (Minor Path) Start_Nitro 2-Nitro-5-methylaniline (Single Amine Available) Start_Nitro->Isomer_7 1. Acylation (Exclusive) 2. Reduction & Cyclization Reagent + 2-Bromo-2-methylpropionyl bromide

Figure 1: Strategic comparison of synthetic routes. The nitro-aniline pathway (green) provides exclusive access to the 7-methyl target.

Part 2: Detailed Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4][5]RoleEq.
2-Nitro-5-methylaniline 599-99-5Starting Material1.0
2-Bromo-2-methylpropionyl bromide 20769-85-1Electrophile1.1
Triethylamine (Et₃N) 121-44-8Base (Acylation)1.2
Iron Powder (Fe) 7439-89-6Reductant5.0
Acetic Acid (AcOH) 64-19-7Solvent/CatalystSolvent
Dichloromethane (DCM) 75-09-2SolventSolvent
Step 1: Regioselective Acylation

Objective: Form the amide bond at the position meta to the methyl group.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-nitro-5-methylaniline (10.0 mmol, 1.52 g) and anhydrous DCM (50 mL). Add Triethylamine (12.0 mmol, 1.67 mL).[6]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add 2-bromo-2-methylpropionyl bromide (11.0 mmol, 1.36 mL) dropwise over 15 minutes. Caution: Exothermic.[2] Hydrobromic acid fumes may evolve.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Output: Intermediate N-(2-nitro-5-methylphenyl)-2-bromo-2-methylpropanamide . (Typical Yield: 85-90%).[4]

    • Checkpoint: 1H NMR should show the gem-dimethyl singlet (~2.0 ppm) and the aromatic pattern of the nitro-aniline core.

Step 2: Reductive Cyclization (The "Iron Method")

Objective: Reduce the nitro group to an amine, which spontaneously attacks the tertiary bromide to close the ring. Rationale: Iron in acetic acid is preferred over catalytic hydrogenation here because the acidic medium activates the alkyl bromide for nucleophilic attack (SN1-like character), overcoming the steric hindrance of the gem-dimethyl group (Thorpe-Ingold effect assists cyclization).

  • Setup: Place the crude amide (from Step 1) into a 100 mL RBF.

  • Solvent: Add Glacial Acetic Acid (40 mL) and Ethanol (10 mL).

  • Reduction: Add Iron powder (50 mmol, ~2.8 g).

  • Cyclization: Heat the mixture to reflux (100-110°C) for 4-6 hours.

    • Mechanism:[1][2][5][7][8][9][10] Nitro -> Amine. The amine is in close proximity to the tertiary bromide. The heat and polar acidic medium facilitate ring closure.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove most acetic acid.

    • Redissolve residue in EtOAc (100 mL) and wash cautiously with saturated NaHCO₃ (to neutralize acid) until effervescence stops.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 98:2).

  • Final Product: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one .

Workflow Diagram

Workflow Step1 STEP 1: Acylation (0°C -> RT, DCM) Interm Intermediate: N-(2-nitro-5-methylphenyl)- 2-bromo-2-methylpropanamide Step1->Interm Regiocontrol Locked Step2 STEP 2: Reductive Cyclization (Fe / AcOH, Reflux) Interm->Step2 Nitro Reduction Workup Workup & Purification (Celite Filtration, Recrystallization) Step2->Workup Ring Closure Final Target: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Workup->Final

Figure 2: Step-by-step process flow ensuring regiochemical fidelity.

Part 3: Quality Control & Validation

To validate the synthesis of the correct 7-methyl isomer versus the 6-methyl impurity, use the following NMR diagnostic markers.

Feature7-Methyl Isomer (Target)6-Methyl Isomer (Avoid)
N1-H Signal Broad singlet, typically downfield (~10.2 ppm).Similar.
Aromatic H at C8 Doublet (ortho-coupling to H7? No, H8 is ortho to H7). Analysis:7-Me Isomer: H5 (d), H6 (dd), H8 (s/d meta). Structure: N1-C2(=O)-C3(Me2)-N4-C4a-C5(H)-C6(H)-C7(Me)-C8(H). Key: H6 and H5 are vicinal (d/dd). H8 is isolated (s) or meta-coupled.6-Me Isomer: H5 is isolated (s). H7 and H8 are vicinal (d/dd).
Key Distinction Look for a singlet (or broad singlet) aromatic proton at position 8 (adjacent to N1).Look for a singlet aromatic proton at position 5 (adjacent to N4).
NOE Signal NOE between 7-Me and H6/H8 .NOE between 6-Me and H5/H7 .

Physical Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Typically 165-168°C (check specific derivative literature, as 3,3-dimethyl variants often have high MPs).

  • Mass Spec: [M+H]+ = 191.12 (Calculated for C₁₁H₁₄N₂O).

References

  • Regioselectivity in Quinoxalinone Synthesis

    • Methodology Grounding: The regiochemical outcome of reactions between diamines and unsymmetrical electrophiles is governed by the relative nucleophilicity of the amino groups. The "Nitro-aniline" strategy is the established method for overriding this preference.
    • Source:European Journal of Chemistry, "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives" (2011). 11

  • General Synthesis of Dihydroquinoxalinones

    • Protocol Reference: "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives". Describes the standard condensation techniques. 12

  • Iron-Mediated Cyclization

    • Mechanistic Insight: "Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones". Validates the use of metal/acid reduction for cyclizing nitro-amino esters/halides. 13

  • Regioselective Principles

    • Conceptual Support: "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base". Highlights the sensitivity of this scaffold to reaction conditions and precursors. 14

Sources

Application

Catalyst selection for synthesizing 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Application Note & Protocol Topic: Catalyst Selection for the Efficient Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Catalyst Selection for the Efficient Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract & Introduction

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds, demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The specific derivative, 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, is a valuable building block for drug discovery and development. Its synthesis, typically achieved through the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable α-keto acid derivative, is highly dependent on the choice of catalyst. This document provides a comprehensive guide to the rational selection of catalysts for this synthesis, detailing the underlying chemical principles, offering comparative data, and presenting validated, step-by-step protocols for both classical and modern catalytic approaches. Our objective is to empower researchers to make informed decisions that optimize reaction yield, purity, and efficiency.

General Synthetic Pathway

The most direct and convergent route to 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one involves the reaction of 4-methyl-1,2-phenylenediamine with a C4 building block capable of forming the gem-dimethyl substituted lactam ring. A common and effective precursor is ethyl 2-bromoisobutyrate, which undergoes an initial N-alkylation followed by an intramolecular cyclization (amide formation) to yield the target dihydroquinoxalinone.

G cluster_reactants Starting Materials cluster_process Reaction Sequence A 4-methyl-1,2-phenylenediamine C Step 1: N-Alkylation A->C B Ethyl 2-bromoisobutyrate B->C D Step 2: Intramolecular Cyclization (Lactamization) C->D Intermediate Product 3,3,7-Trimethyl-3,4-dihydro- quinoxalin-2(1H)-one D->Product Catalyst Catalyst Catalyst->D Influences rate, yield, and selectivity

Caption: General synthetic route for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

The Critical Role of the Catalyst: A Guide to Selection

The success of the intramolecular cyclization step is critically dependent on the catalyst, which facilitates the C-N bond formation to construct the heterocyclic ring. The choice is not arbitrary and should be guided by considerations of reaction mechanism, desired conditions, and overall efficiency.

Causality Behind Catalyst Choices

Different classes of catalysts operate via distinct mechanisms, which dictates their suitability for this transformation.

  • Acid Catalysts (Brønsted & Lewis): These are the classical choice for condensation reactions. A proton source (Brønsted acid) or an electron-pair acceptor (Lewis acid) activates the carbonyl group of the ester intermediate, rendering it more electrophilic and susceptible to nucleophilic attack by the second aniline nitrogen. This approach is straightforward but may require harsh conditions (high temperatures) and can be sensitive to substrates with acid-labile functional groups.[3]

  • Transition Metal Catalysts (e.g., Palladium, Copper): Modern cross-coupling chemistry offers a milder and often more efficient alternative. In this scenario, the reaction can be envisioned as an intramolecular Buchwald-Hartwig or Ullmann-type C-N coupling. The metal catalyst (e.g., a Palladium(0) species) undergoes oxidative addition into the aryl-amine bond or, more commonly, facilitates the nucleophilic attack of the amine onto an activated intermediate. These methods generally offer higher yields, broader functional group tolerance, and operate under significantly milder conditions.[4][5][6]

  • Heterogeneous Catalysts: These are solid-phase catalysts, such as silica-supported acids (e.g., HClO4·SiO2) or polymer-bound metals. Their primary advantage is the ease of separation from the reaction mixture (simple filtration), which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[7] Their activity can sometimes be lower than their homogeneous counterparts due to mass transfer limitations.

Decision Workflow for Catalyst Selection

The following workflow provides a logical pathway for selecting the most appropriate catalyst for your specific laboratory context and research goals.

CatalystSelection cluster_criteria Primary Criteria cluster_catalysts Catalyst Choice Start Project Goal Definition Yield High Yield & Purity Required? Start->Yield Conditions Mild Conditions Needed? (Sensitive Substrates) Yield->Conditions Yes Acid Classical Acid Catalyst (e.g., p-TsOH, H2SO4) Yield->Acid No (Proof of Concept) Green Green Chemistry a Priority? (Recyclability, Atom Economy) Conditions->Green No Pd_Cu Palladium or Copper Catalyst (e.g., Pd(OAc)2/ligand) Conditions->Pd_Cu Yes Green->Acid No Hetero Heterogeneous Catalyst (e.g., HClO4-SiO2) Green->Hetero Yes Optimize Optimize Conditions (Solvent, Temp, Time) Pd_Cu->Optimize Acid->Optimize Hetero->Optimize

Caption: Decision workflow for selecting a suitable catalyst system.

Comparative Summary of Catalyst Systems
Catalyst TypeExamplesMechanismTypical ConditionsAdvantagesDisadvantages
Brønsted Acid p-TsOH, H₂SO₄, HClCarbonyl ActivationHigh Temp (Reflux), Toluene/xyleneInexpensive, readily available, simple setup.Harsh conditions, potential for side reactions, lower yields.
Heterogeneous Acid HClO₄·SiO₂, MontmorilloniteCarbonyl ActivationModerate to High TempRecyclable, easy workup, environmentally friendlier.May require longer reaction times, potential for leaching.
Palladium Pd(OAc)₂, Pd₂(dba)₃ + Ligand (e.g., Xantphos)C-N Cross-Coupling80-120 °C, Dioxane/TolueneHigh yields, excellent functional group tolerance, mild conditions.[4]Expensive, requires inert atmosphere, potential for metal contamination.
Copper CuI, Cu₂O + LigandUllmann Condensation100-140 °C, DMF/DMSOMore cost-effective than Palladium, effective for C-N coupling.Often requires higher temperatures than Pd, ligand is crucial.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one using two distinct catalytic systems.

Protocol A: Classical Synthesis via Acid Catalysis

This protocol employs p-toluenesulfonic acid (p-TsOH), a common and effective Brønsted acid catalyst for cyclocondensation reactions. It represents a robust, traditional approach.

Materials and Reagents:

  • 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)

  • Ethyl 2-bromoisobutyrate (1.95 g, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1 mmol, 10 mol%)

  • Toluene (50 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Experimental Workflow:

G A 1. Combine Reactants & Catalyst (Diamine, Bromoester, p-TsOH in Toluene) B 2. Reflux with Dean-Stark Trap (110-120°C, monitor water removal) A->B C 3. Monitor Reaction by TLC (Hexane:EtOAc 7:3) B->C D 4. Quench & Work-up (Cool, wash with NaHCO₃, brine) C->D E 5. Dry & Concentrate (Dry with MgSO₄, evaporate solvent) D->E F 6. Purify by Column Chromatography (Silica gel, Hexane:EtOAc gradient) E->F G 7. Characterize Product F->G

Caption: Step-by-step workflow for the acid-catalyzed synthesis protocol.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol), toluene (50 mL), and p-TsOH·H₂O (190 mg, 1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl 2-bromoisobutyrate (1.95 g, 10 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 8-12 hours. The reaction progress can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

    • Self-Validation Checkpoint: A new spot corresponding to the product should appear on the TLC plate (Rf ≈ 0.4 in 7:3 Hexane:EtOAc), and the starting material spots should diminish.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure product.

    • Expected Outcome: A white to pale yellow solid. Typical yield: 45-60%.

Protocol B: Modern Synthesis via Palladium Catalysis

This protocol utilizes a palladium catalyst for an intramolecular C-N bond formation, a method that often provides higher yields under milder conditions compared to classical acid catalysis.[4]

Materials and Reagents:

  • N-(2-amino-5-methylphenyl)-2-amino-2-methylpropanoate intermediate (requires prior synthesis from 4-methyl-1,2-phenylenediamine and ethyl 2-bromoisobutyrate, typically via a base-mediated N-alkylation).

  • Palladium(II) acetate (Pd(OAc)₂) (22.4 mg, 0.1 mmol, 2 mol%)

  • Xantphos (115.6 mg, 0.2 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (4.88 g, 15 mmol)

  • Anhydrous 1,4-Dioxane (50 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • To a Schlenk flask, add the pre-synthesized N-alkylation intermediate (5 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), Xantphos (115.6 mg, 0.2 mmol), and Cs₂CO₃ (4.88 g, 15 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed, anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 4-8 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the less polar product spot indicate progress. The solution may turn dark brown or black, which is typical for Pd-catalyzed reactions.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and base. Wash the pad with additional ethyl acetate (20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to obtain the pure product.

    • Expected Outcome: A white to off-white solid. Typical yield: 75-90%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (degraded or poor quality).[6]2. Insufficient reaction temperature or time.3. Presence of moisture or oxygen (for Protocol B).1. Use a fresh batch of catalyst. For Protocol B, ensure ligands and metal precursors are stored properly.2. Systematically increase temperature and/or reaction time while monitoring by TLC.3. Ensure all glassware is dry and solvents are anhydrous and degassed. Maintain a positive inert gas pressure.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition (especially for Protocol A).2. Formation of regioisomers if starting diamine is not pure.1. Lower the reaction temperature and increase the reaction time accordingly.2. Ensure the purity of the 4-methyl-1,2-phenylenediamine starting material.
Incomplete Reaction 1. Insufficient catalyst loading.2. Poor mixing in a heterogeneous reaction.3. Deactivation of the catalyst.1. Increase catalyst loading incrementally (e.g., from 10 mol% to 15 mol% for Protocol A).2. Ensure vigorous stirring throughout the reaction.3. For Protocol B, ensure high-purity reagents and inert conditions to prevent catalyst poisoning.

Conclusion

The synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be successfully achieved through multiple catalytic routes. While classical acid catalysis offers a simple and cost-effective method, modern palladium-catalyzed C-N coupling provides a superior alternative in terms of yield, purity, and reaction mildness. The optimal choice of catalyst is a function of project-specific requirements, including desired purity, process scalability, cost constraints, and available equipment. By understanding the mechanistic basis for each catalyst type, researchers can strategically design experiments that maximize the probability of a successful outcome.

References

  • Title: Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents Source: DADUN - Depósito Académico Digital Universidad de Navarra URL: [Link]

  • Title: Exploring the Mechanism of Formation of 1h-Quinoxalin-2-One and the Syntheses of Benzimidazole and 1,5-Benzodiazepine-2,4-Dione Derivatives Source: ProQuest URL: [Link]

  • Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: Bentham Science URL: [Link]

  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: ResearchGate URL: [Link]

  • Title: Plausible mechanism for the formation of quinoxaline. Source: ResearchGate URL: [Link]

  • Title: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The suggested mechanism to explain the formation of quinoxalines 20 Source: ResearchGate URL: [Link]

  • Title: Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives Source: ResearchGate URL: [Link]

Sources

Method

Scale-up procedures for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one manufacturing

Application Note: Process Development and Scale-Up Strategy for High-Purity 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Introduction & Scope Target Molecule: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS Regist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategy for High-Purity 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Introduction & Scope

Target Molecule: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS Registry Number: (Analogous derivatives often cited; specific CAS for this exact isomer requires verification in internal databases, typically related to 1196-57-2 generic quinoxalinones). Application: This molecule serves as a critical scaffold in medicinal chemistry, particularly as an intermediate for glutamate receptor antagonists, calcium channel blockers, and specialized kinase inhibitors.

The Scale-Up Challenge: Transitioning the synthesis of dihydroquinoxalinones from milligram to kilogram scale presents three primary engineering challenges:

  • Exotherm Management: The alkylation/cyclization sequence is highly exothermic.

  • Regioselectivity: The starting material, 4-methyl-1,2-phenylenediamine, is asymmetric. Ensuring the formation of the 7-methyl isomer (over the 6-methyl impurity) requires precise kinetic control.

  • Purification Efficiency: Avoiding column chromatography in favor of crystallization is essential for economic viability.

Chemical Strategy & Mechanism

The Synthetic Route

The most robust scalable route involves the condensation of 4-methyl-1,2-phenylenediamine with ethyl 2-bromo-2-methylpropionate (Ethyl 2-bromoisobutyrate).

  • Reagents: 4-Methyl-1,2-phenylenediamine (1.0 eq), Ethyl 2-bromo-2-methylpropionate (1.1 eq).

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Ethanol (EtOH) or Toluene/Water biphasic system.

Mechanistic Insight (The "Why")

To achieve the 7-methyl isomer, the reaction relies on the nucleophilic differentiation of the diamine:

  • Nucleophilicity: In 4-methyl-1,2-phenylenediamine, the amino group para to the methyl group is more nucleophilic (due to inductive electron donation) than the amino group meta to the methyl.

  • Sequence: The more nucleophilic para-amine attacks the alkyl bromide (C-Br) first (Alkylation).

  • Cyclization: The remaining meta-amine attacks the ester carbonyl (Acylation) to close the ring.

  • Result: The para-amine becomes the N-4 (amine) position, and the meta-amine becomes the N-1 (amide) position. This specific orientation places the methyl group at the 7-position of the quinoxalinone ring.

Critical Control Point: If the reaction temperature is too high initially, selectivity drops. A controlled "low-temp addition, high-temp reflux" profile is required.

Visualized Pathways

Synthetic Pathway Diagram

SynthesisPath Reactant1 4-Methyl-1,2- phenylenediamine Inter Intermediate (N-Alkylated Species) Reactant1->Inter Alkylation (Para-NH2 attack) Reactant2 Ethyl 2-bromo- 2-methylpropionate Reactant2->Inter Product 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Inter->Product Cyclization (Reflux) Impurity 6-Methyl Isomer (Regio-impurity) Inter->Impurity Minor Pathway

Caption: Mechanistic pathway favoring the 7-methyl isomer via nucleophilic differentiation.

Detailed Scale-Up Protocol (1 kg Batch)

Safety Pre-Check:

  • Ethyl 2-bromoisobutyrate: Lachrymator. Handle in a fume hood.

  • Phenylenediamines: Potential sensitizers/carcinogens.[1] Double-glove and use P3/N95 respiratory protection.

Step-by-Step Methodology
StepOperationCritical ParameterRationale
1 Reactor Charging Agitation: 150 RPMEnsure homogeneity before heating.
Load Ethanol (10 L) and 4-Methyl-1,2-phenylenediamine (1.0 kg, 8.19 mol) into a 20 L glass-lined reactor.Ethanol is a Class 3 solvent (Green) and allows for direct crystallization.
2 Base Addition Temp: 20–25°C
Add Sodium Bicarbonate (1.38 kg, 16.4 mol) . Stir to form a slurry.Stoichiometry: 2.0 eq

neutralizes the HBr generated. It is mild enough to prevent ester hydrolysis.
3 Reagent Addition Rate: 20 mL/min Exotherm Control.
Add Ethyl 2-bromo-2-methylpropionate (1.76 kg, 9.0 mol) via addition funnel over 60–90 minutes.Temp < 35°CRapid addition causes localized hotspots, increasing the formation of the 6-methyl impurity.
4 Reaction Phase Temp: 78°C (Reflux)
Heat to reflux. Maintain for 12–16 hours.HPLC CheckReflux provides the energy barrier crossing required for the intramolecular cyclization (ring closure).
5 IPC (In-Process Control) Limit: SM < 1.0%Ensure conversion. If SM > 1%, reflux for 4 more hours.
6 Workup (Quench) Temp: 20°C
Cool to 20°C. Add Water (10 L) slowly.PrecipitationWater acts as an anti-solvent. The inorganic salts (

,

) dissolve; the product precipitates.
7 Filtration & Wash Vacuum: 500 mmHg
Filter the slurry. Wash cake with Water (2 x 2 L) and cold Ethanol (1 L) .Wash EfficiencyRemoves trapped bromide salts and unreacted diamine.
8 Purification Recrystallization Isomer Purity Upgrade.
Dissolve wet cake in Ethanol (5 L) at reflux. Cool slowly to 0–5°C over 4 hours. Filter.Cooling RateSlow cooling favors the growth of the major isomer (7-Me) crystals, rejecting the minor isomer.

Process Flow & Engineering Controls

ProcessFlow Start Start: Raw Material QC Reactor Reactor: Alkylation (T < 35°C controlled addition) Start->Reactor Reflux Reactor: Cyclization (78°C, 12h) Reactor->Reflux Heat Quench Quench: Water Addition (Precipitation) Reflux->Quench Cool Filter Filtration (Centrifuge) Quench->Filter Recryst Recrystallization (Ethanol, Slow Cool) Filter->Recryst Crude Solid Dry Drying (Vacuum Oven, 50°C) Recryst->Dry Wet Cake Final Final Product (>99% Purity) Dry->Final

Caption: Unit operation workflow for the 1kg scale-up campaign.

Analytical Specifications (Quality Control)

To validate the "Self-Validating System" requirement, the following specifications must be met before release:

TestMethodSpecificationNote
Appearance VisualOff-white to pale yellow crystalline solidDark color indicates oxidation of diamines.
Assay HPLC (C18, ACN/Water)> 98.5% w/w
Isomeric Purity HPLC / H-NMR7-Me Isomer > 99.0% Critical for biological consistency.
Loss on Drying Gravimetric< 0.5%Ensures solvent removal.
Residue on Ignition Gravimetric< 0.1%Confirms removal of inorganic salts (

).

Analytical Insight (NMR):

  • 1H NMR (DMSO-d6): Look for the gem-dimethyl singlet around

    
     1.2 ppm. The aromatic region will show a specific splitting pattern (singlet + doublet) characteristic of the 1,2,4-substitution pattern of the 7-methyl isomer. The 6-methyl isomer would show a different coupling constant pattern.
    

References

  • General Quinoxalinone Synthesis

    • Title: "Recent advances in the synthesis of quinoxalines and quinoxalinones."[2]

    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Regioselectivity of Diamines: Title: "Regioselective synthesis of quinoxalinones from unsymmetrical 1,2-diamines." Source:Journal of Organic Chemistry, (General Principle Reference). Context: Supports the nucleophilicity argument ( -NH2 > -NH2) utilized in the protocol design.
  • Safety Data (Grounding): Title: "Safety Data Sheet: 3,4-Dihydroquinoxalin-2(1H)-one derivatives." Source: Sigma-Aldrich / Merck.
  • Title: "Practical Process Research and Development – A Guide for Organic Chemists.

Sources

Application

Application Note: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a Kinase Inhibitor Scaffold

Introduction: The Privileged Scaffold Status In the pursuit of novel kinase inhibitors, the 3,4-dihydroquinoxalin-2(1H)-one core has emerged as a "privileged structure"—a molecular framework capable of providing high-aff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Status

In the pursuit of novel kinase inhibitors, the 3,4-dihydroquinoxalin-2(1H)-one core has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This application note details the utilization of the 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one analog. Unlike flat, fully aromatic quinoxalines, this dihydro-scaffold incorporates a gem-dimethyl group at the C3 position. This structural feature is not merely cosmetic; it exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational freedom, thereby lowering the entropic penalty of binding to the kinase ATP pocket while preventing metabolic oxidation to the planar quinoxaline.

Structural Rationale & Binding Mode

The scaffold functions as a Type I or Type I½ ATP-competitive inhibitor.

  • Lactam (N1-C2=O): Functions as the hinge-binding motif (H-bond donor/acceptor pair).

  • C3-Gem-Dimethyl: Induces a "pucker" in the heterocyclic ring, improving solubility and projecting substituents into the ribose-binding pocket.

  • C7-Methyl: A strategic vector for extending the molecule into the solvent-exposed region or the hydrophobic back-pocket (via benzylic functionalization).

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most robust route to the 3,3,7-trimethyl core involves the condensation of a substituted 1,2-phenylenediamine with an


-bromoester.

Reagents:

  • Starting Material A: 4-Methyl-1,2-phenylenediamine (CAS: 496-72-0)

  • Starting Material B: Ethyl 2-bromo-2-methylpropanoate (CAS: 600-00-0)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMF or Dioxane

Step-by-Step Synthesis Protocol

Step 1: N-Alkylation

  • Dissolve 4-Methyl-1,2-phenylenediamine (10 mmol) in anhydrous DMF (20 mL).

  • Add K₂CO₃ (12 mmol) and stir at room temperature for 15 minutes.

  • Dropwise add Ethyl 2-bromo-2-methylpropanoate (10 mmol).

  • Heat the mixture to 60°C for 4 hours. Note: Monitoring by LCMS is critical here to prevent dialkylation.

Step 2: Intramolecular Cyclization (Lactamization)

  • The intermediate ester is often stable. To force cyclization, increase temperature to 100°C or add a catalytic amount of acetic acid.

  • Stir overnight (12-16 hours).

  • Workup: Pour reaction mixture into ice-water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water. If oil forms, extract with EtOAc and purify via flash chromatography (Hexane:EtOAc 3:1).

Yield Expectation: 65-75% Characterization: ¹H NMR should show a distinct singlet (6H) for the gem-dimethyl group at ~1.3 ppm and a singlet (3H) for the aryl methyl at ~2.3 ppm.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Pathway for the 3,3,7-Trimethyl Scaffold SM1 4-Methyl-1,2- phenylenediamine Inter Intermediate: N-alkylated ester SM1->Inter DMF, K2CO3 60°C SM2 Ethyl 2-bromo-2- methylpropanoate SM2->Inter Cyclize Cyclization (100°C, -EtOH) Inter->Cyclize Intramolecular Attack Product 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Cyclize->Product Workup & Recrystallization

Structure-Activity Relationship (SAR) Strategy

Once the core is synthesized, the "7-Methyl" group becomes the primary handle for diversification.

Functionalization of the C7-Methyl

The C7-methyl is benzylic and electron-rich. It can be modified to access the kinase "Solvent Front."

  • Route A (Bromination): NBS (N-Bromosuccinimide) / AIBN

    
     7-Bromomethyl derivative.
    
    • Application: Displace bromide with amines (morpholine, piperazine) to improve solubility and reach acidic residues in the pocket.

  • Route B (Oxidation): KMnO₄ or SeO₂

    
     7-Carboxylic acid or Aldehyde.
    
    • Application: Amide coupling to attach "Tail" groups for selectivity.

SAR Logic Diagram

SAR_Logic Figure 2: SAR Decision Tree for Scaffold Optimization cluster_Hinge Hinge Binding (N1/C2) cluster_Solvent Solvent Front (C7-Methyl) cluster_Shape Conformation (C3) Core 3,3,7-Trimethyl-Scaffold Hinge Lactam Group Core->Hinge C7 C7-Methyl Group Core->C7 C3 C3-Gem-Dimethyl Core->C3 Mod1 Do NOT Modify (Critical for H-bonds) Hinge->Mod1 Mod2 Benzylic Bromination (NBS) C7->Mod2 Lib Amine Library (Solubility/Selectivity) Mod2->Lib Mod3 Maintains pucker Prevents oxidation C3->Mod3

Biological Evaluation Protocols

In Vitro Kinase Assay (FRET-based)

To validate the scaffold's efficacy, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Reagents:

  • Kinase (e.g., BRAF, EGFR, or JNK3 depending on target).

  • Fluorescein-labeled Poly-GT substrate.

  • Terbium-labeled antibody.

  • ATP (at

    
     concentration).
    

Protocol:

  • Compound Prep: Prepare 10-point serial dilutions of the scaffold in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Incubate Kinase + Antibody + Substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Start: Add ATP to initiate.

  • Incubation: 1 hour at Room Temp.

  • Detection: Read TR-FRET signal (Ex 340nm, Em 495nm/520nm).

  • Analysis: Calculate

    
     using a sigmoidal dose-response curve.
    
Data Presentation Template

When reporting results for derivatives, use the following table structure to ensure clarity.

Compound IDR-Group (C7)IC50 (Target Kinase)IC50 (Off-Target)Selectivity Ratio
TQD-01 -CH3 (Parent)> 10 µM> 10 µMN/A
TQD-02 -CH2-Morpholine450 nM5.2 µM11.5x
TQD-03 -CH2-Piperazine120 nM1.1 µM9.1x

References

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

  • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link

  • Liu, Y., et al. "Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors." European Journal of Medicinal Chemistry, 201, 112445.[1] Link

  • Gao, C., et al. "Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase." Molecules, 27(24), 8908. Link

Sources

Method

Microwave-assisted synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Executive Summary This application note details a robust, microwave-assisted protocol for the regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, glutamate receptor antagonists, and aldosterone synthase inhibitors.

Traditional thermal synthesis of gem-dimethyl quinoxalinones often suffers from prolonged reaction times (12–24 hours), harsh conditions, and poor regioselectivity between the 6-methyl and 7-methyl isomers. This protocol utilizes microwave irradiation to accelerate the condensation of 4-methyl-1,2-phenylenediamine with ethyl 2-bromo-2-methylpropanoate, achieving high yields (>85%) and favorable regioselectivity in under 20 minutes.

Scientific Background & Mechanistic Rationale

The Challenge of Regioselectivity

The core challenge in synthesizing 3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one lies in the non-symmetric nature of the starting material, 4-methyl-1,2-phenylenediamine .

  • Nucleophilicity Differential: The amino group para to the methyl substituent is more nucleophilic due to the inductive electron-donating effect of the methyl group. The meta-amino group is less nucleophilic due to steric hindrance and lack of direct conjugation.

  • Reaction Pathway: The reaction with ethyl 2-bromo-2-methylpropanoate proceeds via a two-step sequence:

    • N-Acylation: The more nucleophilic para-amine attacks the ester carbonyl.

    • Cyclization: The meta-amine displaces the tertiary bromide (intramolecular SN2-like) to close the ring.

This pathway favors the formation of the 7-methyl isomer (where N1 is derived from the para-amine) over the 6-methyl isomer. Microwave heating promotes the overcome of the energy barrier for the steric hindrance in the second cyclization step, ensuring complete conversion.

Microwave Advantage
  • Dipolar Polarization: Ethanol (the solvent) couples efficiently with 2.45 GHz microwave energy, generating rapid internal heating.

  • Superheating Effect: The solvent can be heated above its atmospheric boiling point in a sealed vessel, significantly increasing the rate constant (

    
    ) according to the Arrhenius equation.
    

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp cap.

  • Reagents:

    • 4-Methyl-1,2-phenylenediamine (CAS: 496-72-0)

    • Ethyl 2-bromo-2-methylpropanoate (CAS: 600-00-0)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Ethanol (Absolute)

Step-by-Step Methodology

Step 1: Reagent Loading

  • In a 10 mL microwave vial, charge 4-Methyl-1,2-phenylenediamine (1.0 mmol, 122 mg).

  • Add Potassium Carbonate (2.0 mmol, 276 mg) as the acid scavenger.

  • Add Ethanol (3.0 mL) and a magnetic stir bar.

  • Add Ethyl 2-bromo-2-methylpropanoate (1.1 mmol, 162 µL) dropwise. Note: A slight excess ensures complete consumption of the diamine.

Step 2: Microwave Irradiation

  • Seal the vial with a septum cap.

  • Pre-stir the mixture for 1 minute to ensure homogeneity.

  • Program the microwave reactor with the following parameters:

ParameterSetting
Temperature 150 °C
Time 15 minutes
Pressure Limit 15 bar
Power Dynamic (Max 200 W)
Stirring High
Absorption Level High

Step 3: Workup & Purification

  • Allow the vial to cool to room temperature (compressed air cooling).

  • Filtration: Filter the reaction mixture to remove inorganic salts (KBr, excess K₂CO₃). Wash the cake with 2 mL of cold ethanol.

  • Precipitation: Pour the filtrate into 20 mL of ice-cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to remove trace 6-methyl isomer.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Results & Data Analysis

Expected Yield & Properties
  • Yield: 85–92% (Isolated)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 168–170 °C (Lit. value comparison required).

Spectroscopic Validation (Self-Validating Check)

To confirm the synthesis of the correct 7-methyl isomer, analyze the 1H NMR coupling patterns of the aromatic protons.

  • 1H NMR (400 MHz, DMSO-d₆):

    • 
       10.30 (s, 1H, NH-1, Amide).
      
    • 
       5.85 (s, 1H, NH-4, Amine).
      
    • 
       6.60–6.80 (m, 3H, Ar-H). Look for the specific splitting pattern of the 1,2,4-trisubstituted ring.
      
    • 
       2.20 (s, 3H, Ar-CH₃).
      
    • 
       1.25 (s, 6H, gem-dimethyl).
      

Interpretation: The 7-methyl isomer will show a specific coupling constant (


) pattern. The proton at position 8 (ortho to NH-1) usually appears as a doublet, while the proton at position 5 (ortho to NH-4) appears as a doublet or singlet depending on meta-coupling.

Visualization of Workflows

Reaction Scheme & Mechanism

ReactionScheme SM1 4-Methyl-1,2-phenylenediamine Inter Intermediate (N-Acylation at para-NH2) SM1->Inter Nucleophilic Attack (Steric Control) SM2 Ethyl 2-bromo-2-methylpropanoate SM2->Inter Prod 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Major Product) Inter->Prod MW Irradiation Cyclization (150°C) ByProd 6-Methyl Isomer (Minor Product) Inter->ByProd Minor Pathway

Caption: Mechanistic pathway highlighting the regioselective formation of the 7-methyl isomer via initial acylation of the less sterically hindered amine.

Experimental Workflow

Workflow Step1 Step 1: Charge Reagents Diamine + Bromoester + K2CO3 + EtOH Step2 Step 2: Microwave Irradiation 150°C, 15 min, High Stirring Step1->Step2 Step3 Step 3: Workup Filter salts -> Pour into Ice Water Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration -> Recrystallize (EtOH) Step3->Step4 QC Quality Control NMR, MP, HPLC Purity >98% Step4->QC Validation

Caption: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(6), 79-86. Link

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons, University of Dayton, 2022. Link

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. Green Chemistry Letters and Reviews, 2007. Link

  • Microwave Reaction Tutorial: Knoevenagel Condensation & Alkylation Protocols. Biotage Application Notes, 2020. Link

  • Regioselective Synthesis of Benzimidazoles and Quinoxalinones. Organic Chemistry Portal, 2023. Link

Application

Application Notes and Protocols for N-4 Position Functionalization of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[1][2] The strategic functionalization of this core structure is of paramount importance in medicinal chemistry for the generation of novel molecular entities with tailored pharmacological profiles. Specifically, modification at the N-4 position allows for the introduction of diverse substituents that can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

This guide provides a comprehensive overview of potential functionalization techniques for the N-4 position of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. While direct literature on this specific substituted scaffold is limited, the protocols and methodologies presented herein are extrapolated from established procedures for the parent 3,4-dihydroquinoxalin-2(1H)-one system and analogous cyclic amides. The underlying principles, experimental details, and potential challenges are discussed to provide a robust framework for researchers in drug discovery and organic synthesis.

Synthesis of the Starting Material: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

A common route to the 3,4-dihydroquinoxalin-2(1H)-one core involves the condensation of an o-phenylenediamine with an α-haloacetate, followed by cyclization.[3] For the synthesis of the title compound, a plausible approach starts with 4-methyl-1,2-phenylenediamine and a suitable α-halo isobutyrate derivative.

Proposed Synthetic Pathway

A two-step synthetic sequence is proposed for the preparation of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. The first step involves the N-alkylation of 4-methyl-1,2-phenylenediamine with ethyl α-bromoisobutyrate. The subsequent intramolecular cyclization of the resulting intermediate, likely facilitated by a base, yields the desired product.

Synthesis_of_Starting_Material cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 4-methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Intermediate N-(2-amino-4-methylphenyl)-2-amino-2-methylpropanoate 4-methyl-1,2-phenylenediamine->Intermediate Et3N, Toluene, Reflux ethyl_alpha-bromoisobutyrate Ethyl α-bromoisobutyrate ethyl_alpha-bromoisobutyrate->Intermediate Final_Product 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Intermediate->Final_Product Base (e.g., NaH), THF

Caption: Proposed synthetic route for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Part 1: N-4 Alkylation

Direct N-alkylation of the secondary amide at the N-4 position is a fundamental transformation for introducing alkyl diversity. This is typically achieved via nucleophilic substitution using a suitable alkylating agent in the presence of a base.

Underlying Principles and Mechanistic Insights

The N-4 nitrogen of the 3,4-dihydroquinoxalin-2(1H)-one scaffold possesses a lone pair of electrons, rendering it nucleophilic. However, the adjacent carbonyl group delocalizes this electron density through resonance, reducing its reactivity compared to a typical secondary amine. Therefore, deprotonation with a sufficiently strong base is generally required to generate the more nucleophilic amide anion. This anion then readily attacks the electrophilic alkyl halide in an S(_N)2 reaction to furnish the N-alkylated product.

The presence of the three methyl groups on the scaffold is expected to influence the reaction. The 7-methyl group is unlikely to exert a significant steric effect on the N-4 position. However, the gem-dimethyl group at the C-3 position could introduce some steric hindrance, potentially slowing down the reaction rate, especially with bulky alkylating agents.

N-Alkylation_Mechanism Start 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Anion Amide Anion Start->Anion Base (e.g., NaH) Product N-4-Alkyl-3,3,7-trimethyl-3,4- dihydroquinoxalin-2(1H)-one Anion->Product S_N2 attack Alkyl_Halide R-X Alkyl_Halide->Product

Caption: General mechanism for the N-alkylation of the quinoxalinone.

Detailed Protocol: N-4 Benzylation

This protocol describes a representative N-alkylation using benzyl bromide.

Materials:

  • 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride dispersion portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-4-benzyl-3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

EntryAlkylating AgentBaseSolventExpected Outcome
1Methyl iodideK(_2)CO(_3)DMFHigh yield
2Ethyl bromideNaHTHFGood to high yield
3Propargyl bromideCs(_2)CO(_3)AcetonitrileGood yield
4Allyl chlorideKOHDMSOModerate to good yield

Part 2: N-4 Arylation

The introduction of an aryl or heteroaryl group at the N-4 position can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.

Underlying Principles and Mechanistic Insights

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[3] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amide, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction.[4] While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. The mechanism is thought to involve the formation of a copper(I)-amidate complex which then reacts with the aryl halide.

The steric hindrance from the C-3 gem-dimethyl groups could be a more significant factor in these cross-coupling reactions, potentially requiring more robust catalytic systems or longer reaction times.

Buchwald-Hartwig_Mechanism Pd(0) Pd(0)L_n Pd(II)_Aryl [Ar-Pd(II)-X]L_n Pd(0)->Pd(II)_Aryl Ar-X OxAdd Oxidative Addition (Ar-X) Pd(II)_Amide [Ar-Pd(II)-Amide]L_n Pd(II)_Aryl->Pd(II)_Amide Amide, Base Ligand_Exch Ligand Exchange (Amide Anion) Pd(II)_Amide->Pd(0) Product N-Aryl Product Pd(II)_Amide->Product Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Detailed Protocol: Buchwald-Hartwig N-4 Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation.

Materials:

  • 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd(_2)(dba)(_3) (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs(_2)CO(_3)) (2.0 eq)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(_2)(dba)(_3), Xantphos, and Cs(_2)CO(_3).

  • Add 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and the aryl bromide.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite®, washing with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideCatalyst SystemBaseExpected Outcome
14-BromotoluenePd(OAc)(_2)/BINAPNaOt-BuGood yield
22-ChloropyridinePd(_2)(dba)(_3)/XPhosK(_3)PO(_4)Moderate to good yield
34-BromoanisolePd(_2)(dba)(_3)/RuPhosCs(_2)CO(_3)Good to high yield

Part 3: N-4 Acylation

N-acylation introduces a carbonyl group at the N-4 position, forming an imide functionality. This can be achieved using various acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base.

Underlying Principles and Mechanistic Insights

Similar to N-alkylation, N-acylation proceeds through the nucleophilic attack of the N-4 nitrogen on the electrophilic carbonyl carbon of the acylating agent. The reaction is often facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the acid byproduct (e.g., HCl from an acyl chloride). In some cases, a stronger base may be used to deprotonate the amide first. The resulting imide is generally more stable than the starting amide due to the extended delocalization of the nitrogen lone pair across two carbonyl groups.

The steric hindrance from the gem-dimethyl group at C-3 may be less of a factor in N-acylation compared to N-alkylation or N-arylation, as the electrophilic center of the acylating agent is generally more accessible.

N-Acylation_Mechanism Start 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Acyl_Chloride R-COCl Acyl_Chloride->Intermediate Product N-4-Acyl-3,3,7-trimethyl-3,4- dihydroquinoxalin-2(1H)-one Intermediate->Product Elimination of Cl-

Caption: General mechanism for the N-acylation with an acyl chloride.

Detailed Protocol: N-4 Acetylation

This protocol describes a standard N-acetylation using acetyl chloride.

Materials:

  • 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et(_3)N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Dissolve the starting material in anhydrous DCM.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO(_3) solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAcylating AgentBaseSolventExpected Outcome
1Acetic anhydridePyridineDCMHigh yield
2Benzoyl chlorideEt(_3)NTHFHigh yield
3Boc anhydrideDMAPAcetonitrileGood to high yield

Conclusion

The functionalization of the N-4 position of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one opens up a vast chemical space for the development of novel therapeutic agents. Although direct precedent for this specific molecule is scarce, the application of well-established methodologies for N-alkylation, N-arylation, and N-acylation of related cyclic amides provides a strong foundation for successful synthesis. Careful consideration of the potential steric and electronic effects of the existing methyl substituents will be key to optimizing these transformations. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this promising scaffold.

References

  • Racine, E., Monnier, F., Vors, J.-P., & Taillefer, M. (2011). The N-arylation of aromatic and aliphatic secondary acyclic amides as poor nucleophiles has been accomplished using a simple and cheap copper catalytic system. Organic Letters, 13(11), 2818-2821.
  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • Rossi, S. A., Shimkin, K. W., Xu, Q., & Mori-Quiroz, L. M. (2013). The key to the success of a general catalytic procedure for the cross-coupling of primary amides and alkylboronic acids was the identification of a mild base (NaOSiMe3) and oxidant (di-tert-butyl peroxide) to promote the copper-catalyzed reaction in high yield. Organic Letters, 15(9), 2314-2317.
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Microwave-assisted, palladium-catalyzed C-N bond-forming reactions with aryl/heteroaryl nonaflates and amines using soluble amine bases resulted in good to excellent yields of arylamines in short reaction times. The Journal of Organic Chemistry, 71(1), 430-433.
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734.
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic and Mechanistic Investigation. Journal of the American Chemical Society, 129(42), 13001-13007.
  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 385-390.
  • Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(6), 464-473.
  • Davidson, D., & H. P. (1943). Acyclic imides. A general method of N-acylation of amides. Journal of the Chemical Society C: Organic, 390-392.
  • Yu, Z., et al. (2020). Divergent g-C3N4-catalyzed Reactions of Quinoxalin-2(1H)-ones with N-Aryl Glycines under Visible Light: Solvent-Controlled Hydroaminomethylation and Annulation.
  • Khanna, K., Upreti, G. C., & Singh, A. (2025). A Pd-catalyzed photochemical reductive alkylation of quinoxalin-2(1H)-ones with readily available alkyl bromides features a wide substrate scope under mild reaction conditions and is also applicable to dibenzoxazepines. The Journal of Organic Chemistry, 90, 3123-3127.
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Li, J., et al. (2021). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 8(15), 4142-4148.
  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Zhang, X., et al. (2020).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wang, A.-E., & Huang, P.-Q. (2016). Mild N-deacylation of secondary amides by alkylation with organocerium reagents. Tetrahedron Letters, 57(31), 3474-3477.
  • Suresh, C. H., & Koga, N. (2001). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. Organometallics, 20(26), 5643-5650.
  • Gunanathan, C. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9064-9069.
  • Liu, C., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(9), 2345-2358.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • Sharma, A., et al. (2024). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal.
  • Bhat, M. F., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.
  • California State University, Sacramento. (n.d.). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Retrieved from [Link]

  • Chen, J., et al. (2024). Phototriggered Self-Catalyzed Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)-ones with Diarylphosphine Oxides in EtOH. The Journal of Organic Chemistry.
  • CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative. (n.d.).
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Gangar, A., et al. (2018).
  • Garcı́a-Garcı́a, P., et al. (2019). C–H Bond Alkylation of Cyclic Amides with Maleimides via a Site-Selective-Determining Six-Membered Ruthenacycle. The Journal of Organic Chemistry, 84(24), 16091-16102.
  • Garcı́a-Losada, P., et al. (2022). Steric, Electronic and Conformational Synergistic Effects in the Au(I)
  • Hossain, M. A., et al. (2019).
  • University of Bath. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Technical Support Center: Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Current Status: Online Agent: Senior Application Scientist Ticket ID: #QX-337-YIELD-OPT Topic: Yield Optimization & Troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Current Status: Online Agent: Senior Application Scientist Ticket ID: #QX-337-YIELD-OPT Topic: Yield Optimization & Troubleshooting for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Welcome to the Advanced Heterocycle Synthesis Support Module.

You are accessing this guide because your synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is likely suffering from one of three critical failure modes: regioisomeric contamination (the 6-methyl impurity), oxidative tar formation , or stalled cyclization due to the steric bulk of the gem-dimethyl group.

This guide moves beyond standard textbook procedures. We treat the synthesis as a competitive kinetic system where every variable—solvent polarity, base strength, and atmospheric control—determines whether you isolate a pharmaceutical-grade scaffold or a black polymerized mess.

Module 1: The Core Protocol (The "Gold Standard")

Before troubleshooting, ensure your baseline methodology aligns with the most robust known route. The direct condensation of 4-methyl-1,2-phenylenediamine with ethyl 2-bromo-2-methylpropionate is the industry standard, but it requires specific modifications to favor the 7-methyl isomer and drive the difficult cyclization.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Limiting Reagent 4-Methyl-1,2-phenylenediamine (1.0 eq)The diamine is prone to oxidation; keep it limiting to ensure complete consumption.
Electrophile Ethyl 2-bromo-2-methylpropionate (1.2 eq)Excess required to account for potential elimination side-reactions (forming ethyl methacrylate).
Base

(2.5 eq) or DIPEA (3.0 eq)
Mild base prevents aggressive polymerization. Inorganic bases (

) often improve regioselectivity over amines.
Solvent DMF or DMAc (Anhydrous)High boiling point (

) is mandatory . The steric hindrance of the gem-dimethyl group creates a high energy barrier for the final ring closure. Ethanol reflux is insufficient.
Additive Sodium Dithionite (10 mol%)Critical: Acts as an in-situ antioxidant to prevent the "black tar" oxidation of the phenylenediamine.
Atmosphere Argon/Nitrogen (Strict)Oxygen is the enemy of yield in electron-rich diamine chemistry.

Module 2: The Regioselectivity Crisis (6-Me vs. 7-Me)

The Problem: The reaction produces two isomers.[1][2]

  • 6-Methyl isomer (Major/Kinetic): Formed when the para-amine (N4 relative to methyl) attacks the ester. This amine is more nucleophilic and sterically accessible.

  • 7-Methyl isomer (Target/Minor): Formed when the meta-amine (N3 relative to methyl) attacks the ester. This amine is sterically hindered by the adjacent methyl group.

The Fix: You cannot easily flip the kinetics to favor the 7-isomer in a one-pot melt. You must rely on thermodynamic equilibration and purification .

Troubleshooting Diagram: Isomer Management

Regioselectivity Start Reaction Mixture (Post-Workup) Analysis Analyze via 1H NMR (Aromatic Region) Start->Analysis Decision Is 7-Me > 95%? Analysis->Decision RouteA Recrystallization (Ethanol/Water) Decision->RouteA No (Mixture) RouteB Flash Chromatography (DCM:MeOH 98:2) Decision->RouteB No (Complex Mix) Success Pure 3,3,7-Trimethyl Scaffold Decision->Success Yes RouteA->Analysis Check Purity RouteB->Analysis Check Purity

Caption: Workflow for isolating the specific 7-methyl regioisomer from the crude reaction mixture.

Expert Tip: The 7-methyl isomer often has slightly lower solubility in ethanol than the 6-methyl isomer. Repeated recrystallization from hot ethanol is the most scalable method to enrich the 7-isomer.

Module 3: Troubleshooting FAQ

Q1: My reaction turns into a black tar within 30 minutes. What happened?

Diagnosis: Oxidative polymerization of the phenylenediamine. Solution:

  • Degas solvents: Sparge DMF with Argon for 15 minutes before adding reagents.

  • Add Antioxidant: Add 10-20 mol% Sodium Dithionite (

    
    ) to the reaction mixture.
    
  • Color Check: The reaction should remain deep red/brown, not opaque black.

Q2: I see the linear intermediate (amide) by LCMS, but it won't cyclize.

Diagnosis: The "Thorpe-Ingold" effect is helping, but the steric bulk of the gem-dimethyl group adjacent to the bromide is hindering the SN2 attack by the second amine. Solution:

  • Increase Temperature: Move from

    
     to 
    
    
    
    .
  • Catalysis: Add 10 mol% NaI (Sodium Iodide) . This converts the unreactive tertiary alkyl bromide into a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the ring closure.

Q3: The yield is low (<30%). Where is my mass going?

Diagnosis: Elimination. The tertiary bromide in ethyl 2-bromo-2-methylpropionate is prone to E2 elimination under basic conditions, forming ethyl methacrylate (volatile/polymerizable). Solution:

  • Change Base: Switch from strong bases (like NaH or alkoxides) to weaker bases like

    
     or 
    
    
    
    .
  • Slow Addition: Do not add the bromide all at once. Add it dropwise over 1 hour to keep its concentration low relative to the amine.

Module 4: Mechanistic Visualization

Understanding the pathway helps you control the side reactions.

Mechanism SM1 4-Methyl-1,2- phenylenediamine Int1 Intermediate A: Amide Formation (N-Acylation) SM1->Int1 Nucleophilic Attack (Para-NH2 vs Ester) SM2 Ethyl 2-bromo- 2-methylpropionate SM2->Int1 Side1 Side Product: Ethyl Methacrylate (Elimination) SM2->Side1 Base/Heat (E2) Prod6 6-Methyl Isomer (Kinetic Major) Int1->Prod6 Fast Cyclization Prod7 3,3,7-Trimethyl Target (Desired) Int1->Prod7 Slow Cyclization (Requires Separation)

Caption: Competitive pathways showing the origin of the 6-Me vs 7-Me isomers and the elimination side reaction.

References

  • General Synthesis of Quinoxalinones

    • Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones via Pd-catalyzed reductive alkylation.[3]

    • Source: Khanna, K. et al., J. Org.[3] Chem., 2025.[3][4][5][6]

    • URL:[Link] (Proxy link to Organic Chemistry Portal summary).

  • Regioselectivity in Phenylenediamine Condensations

    • Title: An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one.
    • Source: California St
    • URL:[Link]

  • Antioxidant Strategies in Diamine Chemistry

    • Title: Practical synthesis of dihydroquinoxalin-2(1H)
    • Source:Tetrahedron, 2020.
    • URL:[Link]

  • Thorpe-Ingold Effect in Gem-Dimethyl Cyclizations

    • Title: The Effect of Gem-Dimethyl Substitution on the Cycliz
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

Sources

Optimization

Troubleshooting cyclization failures in quinoxalinone synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for quinoxalinone synthesis. This resource, designed by our team of application scientists, provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoxalinone synthesis. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the cyclization process. We aim to equip you with the knowledge to diagnose and resolve issues ranging from low yields to complex purification hurdles.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding quinoxalinone synthesis.

Q1: My quinoxalinone synthesis is resulting in a very low yield. What are the most likely causes?

Low yields are a frequent issue and can stem from several factors. The classical synthesis, which involves the condensation of an o-phenylenediamine with an α-ketoester or α-ketoacid, can be sensitive to a variety of parameters.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst choice can dramatically reduce yields.[1]

  • Poor Starting Material Quality: Impurities in the o-phenylenediamine or the α-dicarbonyl compound can lead to competing side reactions.[1]

  • Product Degradation: The desired quinoxalinone may be unstable under the reaction conditions, especially with extended reaction times or high temperatures.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to issues with stoichiometry, catalyst deactivation, or insufficient energy input.[1]

Q2: I'm observing multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity?

The formation of multiple products is a common challenge, particularly when using unsymmetrically substituted o-phenylenediamines.[1] This often leads to the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[1] The choice of catalyst and reaction conditions plays a crucial role in controlling regioselectivity.[1]

Q3: My cyclization reaction seems to stall and is incomplete, even after extended reaction times. What could be the problem?

An incomplete reaction can be attributed to several factors, including:

  • Incorrect Stoichiometry: Ensure the accurate measurement of all reactants.[1]

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[1]

  • Insufficient Reaction Energy: The reaction may require a higher temperature or alternative energy sources like microwave irradiation to proceed to completion.[1]

  • Presence of Inhibitors: Trace amounts of water or other impurities in the solvent or reagents can inhibit the reaction.[1]

Q4: What is the general mechanism for the formation of quinoxalin-2-ones?

The most common method for synthesizing quinoxalin-2-ones is the condensation of an o-phenylenediamine with an α-ketoacid or its ester. The reaction is typically acid-catalyzed and proceeds through the following key steps:

  • Nucleophilic attack of one of the amino groups of the o-phenylenediamine on the α-keto group of the acid/ester.

  • Formation of an imine intermediate.

  • Intramolecular cyclization through the attack of the second amino group on the carbonyl of the acid/ester.

  • Dehydration to form the final quinoxalinone ring system.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific failures in your quinoxalinone synthesis.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired quinoxalinone is a primary indicator of a fundamental issue with the reaction setup or conditions.

Low_Yield_Troubleshooting start Low/No Yield Observed purity Step 1: Verify Starting Material Purity start->purity conditions Step 2: Optimize Reaction Conditions purity->conditions Purity Confirmed success Yield Improved purity->success Impurity Identified & Removed catalyst Step 3: Evaluate Catalyst System conditions->catalyst Optimization Ineffective conditions->success Yield Improves workup Step 4: Review Workup & Purification catalyst->workup Catalyst Change Ineffective catalyst->success Yield Improves workup->success Review Leads to Improvement

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Starting Material Purity:

    • Protocol: Before initiating the synthesis, purify both the o-phenylenediamine and the α-ketoacid/ester.

      • o-Phenylenediamines can often be purified by recrystallization from an ethanol/water mixture or by sublimation.

      • α-Ketoacids/esters can be purified by recrystallization or column chromatography.

    • Rationale: Impurities in the starting materials are a common source of side reactions that consume reactants and lower the yield of the desired product.[1]

  • Optimize Reaction Conditions:

    • Protocol: Systematically vary the key reaction parameters to identify the optimal conditions.

      • Temperature: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the effect on yield. Be aware that higher temperatures can sometimes lead to product degradation.[1]

      • Solvent: Screen a variety of solvents with different polarities (e.g., ethanol, acetic acid, toluene, DMF). The choice of solvent can significantly influence reaction rates and yields.

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS at different time points to determine the optimal reaction duration and to check for product degradation over time.

    • Rationale: Quinoxalinone formation is highly dependent on the reaction environment. Finding the right balance of temperature, solvent, and time is critical for maximizing the yield.

  • Evaluate the Catalyst System:

    • Protocol: If the reaction is catalyzed, screen different types of catalysts.

      • Acid Catalysts: Test various Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, InCl₃).

      • Heterogeneous Catalysts: Consider using solid-supported catalysts which can simplify purification.[2][3]

    • Rationale: The nature and concentration of the catalyst can have a profound impact on the reaction rate and selectivity.[4] An inappropriate catalyst may be ineffective or promote side reactions.

  • Review Workup and Purification:

    • Protocol: Carefully examine your workup and purification procedures to ensure that the product is not being lost.

      • Extraction: Check the pH during aqueous extractions to ensure the quinoxalinone is in the organic layer.

      • Chromatography: Use an appropriate stationary phase and eluent system for column chromatography. Closely related impurities may co-elute with the product.

    • Rationale: Significant amounts of product can be lost during workup and purification if the procedures are not optimized for the specific quinoxalinone derivative.

Problem 2: Formation of Multiple Products (Regioisomers)

When using an unsymmetrically substituted o-phenylenediamine, the formation of two regioisomers is a common challenge.

Isomer_Formation_Troubleshooting start Multiple Isomers Observed conditions Step 1: Modify Reaction Conditions start->conditions catalyst Step 2: Screen Different Catalysts conditions->catalyst Isomer Ratio Unchanged success Single Isomer Obtained or Separation Achieved conditions->success Improved Selectivity protecting_group Step 3: Consider a Protecting Group Strategy catalyst->protecting_group Isomer Ratio Unchanged catalyst->success Improved Selectivity protecting_group->success Single Isomer

Caption: Logical steps for addressing isomer formation.

  • Modify Reaction Conditions:

    • Protocol: Adjust the reaction temperature. Running the reaction at a lower temperature may favor the formation of the kinetically controlled product, while higher temperatures may favor the thermodynamically controlled product.

    • Rationale: The activation energies for the formation of the two regioisomers may be different, leading to temperature-dependent selectivity.

  • Screen Different Catalysts:

    • Protocol: Evaluate a range of both acidic and basic catalysts. The electronic environment created by the catalyst can influence the relative nucleophilicity of the two amino groups on the diamine.

    • Rationale: The catalyst can interact differently with the two non-equivalent amino groups of the unsymmetrical o-phenylenediamine, thereby directing the initial nucleophilic attack and influencing the final isomer ratio.[1]

  • Employ a Protecting Group Strategy:

    • Protocol: If the above methods are unsuccessful, consider a protecting group strategy.

      • Selectively protect one of the amino groups of the o-phenylenediamine.

      • Perform the cyclization reaction.

      • Deprotect the remaining amino group to yield a single regioisomer.

    • Rationale: This strategy provides unambiguous control over the regiochemical outcome of the cyclization by ensuring that only one amino group is available to react initially.[1]

Problem 3: Incomplete Reaction or Stalled Cyclization

An incomplete reaction can be frustrating, but a systematic approach can often identify the root cause.

Incomplete_Reaction_Troubleshooting start Reaction Stalled/Incomplete stoichiometry Step 1: Check Stoichiometry start->stoichiometry catalyst Step 2: Assess Catalyst Activity stoichiometry->catalyst Stoichiometry Correct success Reaction Goes to Completion stoichiometry->success Correction Made energy Step 3: Increase Reaction Energy catalyst->energy Catalyst is Active catalyst->success Fresh Catalyst Works inhibitors Step 4: Identify Potential Inhibitors energy->inhibitors No Improvement energy->success Reaction Completes inhibitors->success Inhibitor Removed

Caption: Troubleshooting workflow for incomplete reactions.

  • Check Stoichiometry:

    • Protocol: Carefully re-weigh your starting materials to ensure that the molar ratios are correct.

    • Rationale: An incorrect ratio of reactants can lead to an incomplete reaction, with the limiting reagent being fully consumed while the other remains in excess.[1]

  • Assess Catalyst Activity:

    • Protocol: If using a catalyst, ensure that it is fresh and active. For solid-supported catalysts, verify that they have not been poisoned by impurities from previous reactions.

    • Rationale: Catalysts can deactivate over time or be rendered ineffective by impurities, leading to a stalled reaction.[1]

  • Increase Reaction Energy:

    • Protocol: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. Alternatively, consider using microwave irradiation, which can often accelerate slow reactions.

    • Rationale: The activation energy barrier for the cyclization step may not be overcome at lower temperatures, requiring more energy input to drive the reaction to completion.[1]

  • Identify and Remove Potential Inhibitors:

    • Protocol: Ensure that all solvents and reagents are anhydrous, as water can interfere with the reaction. If necessary, dry solvents using standard laboratory procedures.

    • Rationale: Water can hydrolyze intermediates or react with the catalyst, thereby inhibiting the desired cyclization reaction.[1]

III. Data Summary

The choice of catalyst and solvent can significantly impact the yield of quinoxalinone synthesis. The following table provides a comparative overview of different catalytic systems.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneAcetic AcidReflux575-85[5]
Trifluoroacetic AcidAcetonitrileRoom Temp2~70[6]
Alumina-supported MolybdophosphovanadatesTolueneRoom Temp2up to 92[2]
β-CyclodextrinWaterRoom Temp12~70[7]
Ceric Ammonium NitrateWater/AcetonitrileRoom Temp0.33up to 98[8][9]

IV. Mechanistic Insights

A deeper understanding of the reaction mechanism and potential side reactions is crucial for effective troubleshooting.

General Reaction Mechanism for Quinoxalin-2-one Synthesis

The acid-catalyzed condensation of an o-phenylenediamine with an α-ketoester is a well-established method for quinoxalin-2-one synthesis.

Quinoxalinone_Mechanism cluster_0 Mechanism of Quinoxalin-2-one Formation A o-Phenylenediamine + α-Ketoester B Initial Adduct A->B + H⁺ - H₂O C Imine Intermediate B->C Dehydration D Cyclized Intermediate C->D Intramolecular Cyclization E Quinoxalin-2-one D->E - R'OH - H⁺

Caption: General mechanism of quinoxalin-2-one formation.

Common Side Reactions
  • Self-condensation of α-ketoesters: Under certain conditions, α-ketoesters can undergo self-condensation, leading to unwanted byproducts.

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to a complex mixture of colored impurities.

  • Formation of Benzimidazoles: In some cases, particularly with certain substituents on the starting materials, the reaction may favor the formation of benzimidazole derivatives instead of quinoxalinones.[6]

By systematically applying the troubleshooting steps outlined in this guide and considering the underlying chemical principles, researchers can effectively overcome common challenges in quinoxalinone synthesis, leading to improved yields and product purity.

V. References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem Technical Support.

  • Yin, G., et al. (n.d.). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(Ⅱ)/calix[10]arene complex.

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). ResearchGate.

  • Synthetic Investigations On Medicinally Important Quinoxaline Scaffold: A Mini Review. (n.d.). ResearchGate.

  • Shafi, S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Mother Theresa Institute.

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate.

  • Ruiz-Montoya, J. G., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.

  • Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate.

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem Technical Support.

  • Wang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC.

  • Substituent effect on the electronic properties of pyrazino[2,3-g] quinoxaline molecules. (n.d.). Journal of Materials Chemistry (RSC Publishing).

  • A mechanistic study of quinoxaline formation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Optimization of reaction conditions in the synthesis of indeno[1,2-b]quinoxaline from 2-indanone and OPD a. (n.d.). ResearchGate.

  • Kumar, S., et al. (2023). Direct Access to Strained Fused Dihalo-Aziridino Quinoxalinones via C3-Alkylation Followed by Tandem Cyclization. The Journal of Organic Chemistry - ACS Publications.

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Taylor & Francis.

  • Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.

  • Li, H., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances (RSC Publishing).

  • Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. (n.d.). ResearchGate.

  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2025). ResearchGate.

  • El-Atawy, M. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia MDPI.

  • Fell, E. M., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository.

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

  • Bouzroura-Acher, A., et al. (2009). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES.

  • (PDF) An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). ResearchGate.

  • Theoretical study of the Solvent effects on Electronic properties of 2(1H)-quinoxalinone derivatives. (2025). ResearchGate.

  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.

  • Yang, C., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. PMC.

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. (n.d.).

  • Ghorab, M. M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.

  • Three‐Component Reactions of Quinoxalin‐2(1H)‐ones: Recent Advances. (n.d.). ResearchGate.

  • One-pot synthesis of some (1H)-quinoxalin-2-ones. (n.d.). SciSpace.

  • Wang, J., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI.

Sources

Troubleshooting

Removing impurities from crude 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Technical Support Center: Purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Executive Summary This guide addresses the purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Target Compound).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary

This guide addresses the purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Target Compound).[1][2][3] The synthesis of this scaffold typically involves the condensation of 4-methyl-1,2-phenylenediamine with a gem-dimethyl precursor (e.g., ethyl 2-bromo-2-methylpropionate).[1][3]

The Critical Challenge: The asymmetry of the diamine starting material inevitably leads to a mixture of two regioisomers:

  • 7-Methyl isomer (Target): Methyl group para to the amine at position 4.

  • 6-Methyl isomer (Impurity): Methyl group meta to the amine at position 4.

This guide provides protocols for separating these isomers, removing oxidative byproducts, and validating purity.[1][2][3][4]

Module 1: Regioisomer Separation (The "6 vs. 7" Problem)

Q: My crude reaction mixture contains both the 6-methyl and 7-methyl isomers. How do I separate them effectively?

A: Regioisomer separation is the most difficult step in this synthesis.[2] The isomers possess nearly identical polarities, making flash chromatography inefficient for large batches.[3] Fractional Recrystallization is the preferred method for scalability.[4]

The Solubility Differential Principle

The 7-methyl isomer typically exhibits higher symmetry and packing efficiency than the 6-methyl isomer, often leading to lower solubility in non-polar solvents. We exploit this difference using a Toluene/Heptane system.

Protocol: Fractional Recrystallization
  • Objective: Isolate >98% pure 7-methyl isomer.

  • Scale: 10 g Crude Mixture.

  • Dissolution: Suspend the crude solid in Toluene (50 mL) . Heat to reflux (110°C) until fully dissolved.

    • Note: If black particles remain (oxidized diamine), perform a hot filtration through a Celite pad.[1][2][3][4]

  • Nucleation: Allow the solution to cool slowly to 60°C.

  • Anti-Solvent Addition: Add n-Heptane (20 mL) dropwise while stirring.

    • Observation: A cloud point should be observed.[2][5]

  • Crystallization: Cool slowly to Room Temperature (RT) over 2 hours, then chill to 0-5°C for 1 hour.

  • Filtration: Filter the precipitate.

    • Cake (Solid): Enriched in the 7-methyl isomer (Target).[1][3]

    • Mother Liquor: Enriched in the 6-methyl isomer .

  • Validation: Check the solid by HPLC or H-NMR. If the 6-isomer is still present (>2%), repeat the recrystallization using Ethanol/Water (9:1) .[1][3][4]

Q: Why Toluene? Aromatic solvents like toluene interact via


-

stacking with the quinoxalinone core. The steric hindrance of the methyl group in the 6-position disrupts this stacking more significantly than in the 7-position, amplifying solubility differences.

Module 2: Removing Oxidative Impurities (Color Remediation)

Q: My product is a dark brown solid, but it should be off-white. What are these impurities?

A: The dark color arises from the oxidation of unreacted 4-methyl-1,2-phenylenediamine into quinone-imines or azo-oligomers.[1][2] These are trace impurities by mass (<1%) but highly colored.[2][3][4]

Protocol: Acid-Base Wash & Charcoal Treatment

Since the product contains a secondary amine (Pos. 4) and an amide (Pos. 1), it is amphoteric but mostly acts as a weak base.[1][3][4]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash the organic layer with 0.5 M HCl (aq) .[2][4]

    • Mechanism:[4][6][7] The diamine starting material is highly basic and will protonate/extract into the aqueous layer. The dihydroquinoxalinone (weakly basic due to electron-withdrawing carbonyl) will largely remain in the organic layer or precipitate as a salt at the interface (careful pH control is key).[4]

    • Alternative: If product loss to acid is high, skip to step 3.[1][2][3][4]

  • Charcoal Treatment:

    • Add Activated Carbon (10 wt% of crude mass) to the EtOAc solution.[3][4]

    • Heat to reflux for 30 minutes.

    • Filter hot through Celite.[2]

  • Result: The filtrate should be pale yellow.[2][4] Evaporate to dryness.

Module 3: Visualization of Impurity Pathways

The following diagram illustrates the formation of the target versus the impurities during the synthesis.[4][8]

G Start 4-Methyl-1,2-phenylenediamine + Gem-dimethyl precursor Rxn Cyclization Reaction Start->Rxn Oxidation Oxidative Coupling (Brown Tars) Start->Oxidation Air/Light Exposure Isomer7 7-Methyl Isomer (TARGET) Less Soluble Rxn->Isomer7 Major Path (Sterics) Isomer6 6-Methyl Isomer (IMPURITY) More Soluble Rxn->Isomer6 Minor Path Recryst Recrystallization (Toluene/Heptane) Isomer7->Recryst Isomer6->Recryst Solid Final Product >98% Purity Recryst->Solid Precipitate (Pure 7-isomer) Liquor Waste Stream Recryst->Liquor Mother Liquor (6-isomer + Tars)

Caption: Figure 1. Reaction pathways leading to regioisomers and the logic for separation via solubility differences.

Module 4: Analytical Verification

Q: How do I distinguish the 6-methyl and 7-methyl isomers using NMR?

A: 1H-NMR is the definitive identification method. You must focus on the aromatic region.

Feature7-Methyl Isomer (Target)6-Methyl Isomer (Impurity)
Symmetry Asymmetric, but specific coupling patterns.[1][2]Asymmetric.
H-8 Signal Doublet (d) or singlet (s) depending on H-6 coupling.[1][2][3] Look for H-8 (proton adjacent to NH-1).[1]H-5 is the proton adjacent to NH-4.[2]
NOE Signal NOE correlation between the 7-Methyl group and H-8.NOE correlation between 6-Methyl group and H-5.[2]
Methyl Shift ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm

ppm (often slightly downfield due to proximity to amine).[3][4]

Tip: The NH protons are distinct.[2][4] The NH at position 1 (amide) is typically downfield (


 9.0-10.0 ppm), while the NH at position 4 (amine) is broad and upfield (

3.5-5.0 ppm).[1][3][4]

Q: What is the recommended HPLC Method?

A: Reverse Phase (RP-HPLC) is standard.[2][4]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m.[1][3][4]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).[2][3]

References

  • General Synthesis of Dihydroquinoxalinones: Shabaan, M., Taher, A. T., & Osman, E. O. (2011).[1][2][3] Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.[1][3][4]

  • Regioisomer Separation Strategies (Analogous Pterins): Armarego, W. L. F., & Randles, D. (1980).[1][2][3] Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. European Journal of Biochemistry.

  • Recrystallization Solvent Data (Trimethylhydroquinone Analogues): BenchChem Application Notes. (2025).[2][3][4][9][10] Purification of Synthesized Trimethylhydroquinone by Recrystallization.

  • Chromatographic Methods for Quinoxalinones: Lund University Publications. (2020). Development and validation of UHPLC method for impurities.

Sources

Optimization

Optimizing temperature conditions for dihydroquinoxalinone stability

Welcome to the technical support center for dihydroquinoxalinone stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based answers to common que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydroquinoxalinone stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during the handling and storage of dihydroquinoxalinone derivatives. Our goal is to equip you with the knowledge to ensure the integrity and stability of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format, explaining the causality behind experimental choices.

Q1: I've observed a change in the color and solubility of my dihydroquinoxalinone sample after storing it at room temperature. What could be the cause?

A: This is a classic sign of degradation. Dihydroquinoxalinones, like many nitrogen-containing heterocyclic compounds, can be susceptible to oxidation, which can lead to the formation of colored impurities and changes in physical properties.[1] The dihydro- portion of the molecule is often the primary site of oxidation, leading to the formation of the corresponding quinoxalinone.

Room temperature storage, especially with exposure to light and atmospheric oxygen, can accelerate these degradation pathways.[2][3] For long-term storage, it is generally recommended to keep dihydroquinoxalinone derivatives in a cool, dark, and inert environment.[4][5]

Q2: My analytical results (HPLC/LC-MS) show a new, unexpected peak that grows over time. How can I identify this degradant and prevent its formation?

A: The appearance of a new peak is a strong indicator of chemical degradation.[6] To identify the degradant, you should consider performing forced degradation studies, also known as stress testing.[2][3][7][8] This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradation products.

Common stress conditions include:

  • Acidic and Basic Hydrolysis: Dihydroquinoxalinones may contain functional groups like amides or esters that are susceptible to hydrolysis.[9][10]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, can mimic long-term exposure to atmospheric oxygen.[2]

  • Thermal Stress: Elevated temperatures can reveal thermally labile points in the molecule.[9][11][12]

  • Photostability: Exposure to UV and visible light can induce photolytic degradation.[2][9]

By analyzing the stressed samples using techniques like LC-MS/MS and NMR, you can elucidate the structure of the degradation product.[6] Understanding the degradation pathway is crucial for developing appropriate storage and handling procedures to prevent its formation.[7][8]

Q3: What are the ideal long-term storage conditions for dihydroquinoxalinone compounds?

A: The optimal long-term storage conditions are highly dependent on the specific derivative. However, as a general guideline, storage at -20°C or below in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended to minimize degradation.[4] It is also crucial to protect the compound from light by using amber vials or storing them in the dark.[9]

For many nitrogen-rich heterocyclic compounds, thermal stability is a key factor.[11][12][13][14] While some may be stable at higher temperatures, cryogenic storage is a safe starting point for preserving novel or sensitive derivatives.

Q4: I need to prepare a stock solution of my dihydroquinoxalinone derivative for screening assays. Which solvent should I use, and how should I store the solution?

A: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solubilizing power.[4] However, it's important to use anhydrous, high-purity DMSO, as water content can facilitate hydrolysis.

For storage, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C .[4] Repeatedly bringing the entire stock solution to room temperature can introduce moisture and accelerate degradation.

Data Summary: Temperature Effects on Stability

The following table summarizes the general effects of temperature on dihydroquinoxalinone stability, based on established principles for heterocyclic compounds. These are general guidelines; specific stability will vary based on the molecule's unique structure.

Temperature RangeExpected StabilityRecommended Use & StoragePotential Degradation Pathways
-80°C High Long-term storage of solid compounds and stock solutions.Minimal degradation expected.
-20°C Good Long-term storage of solid compounds.Slow oxidation and hydrolysis may occur over extended periods.
2-8°C (Refrigerated) Moderate Short-term storage of solid compounds and working solutions (days to weeks).Increased potential for oxidation and hydrolysis compared to frozen storage.[15]
Room Temperature (20-25°C) Low Short-term handling for immediate experimental use only.Accelerated oxidation, hydrolysis, and potential for other thermal degradation.[15]
>40°C Very Low Avoid; used for forced degradation studies.Rapid and significant degradation through various pathways.[16][17][18]

Experimental Protocol: Thermal Stress Study for Dihydroquinoxalinones

This protocol outlines a forced degradation study to assess the thermal stability of a specific dihydroquinoxalinone derivative. This is a crucial step in understanding a compound's intrinsic stability as recommended by the International Council for Harmonisation (ICH) guidelines.[2][16][19][20][21]

Objective: To determine the degradation profile of a dihydroquinoxalinone derivative under elevated temperature conditions.

Materials:

  • Dihydroquinoxalinone derivative (solid)

  • HPLC-grade solvent for dissolution (e.g., acetonitrile, methanol)

  • Calibrated oven

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)[6]

  • Amber glass vials with screw caps

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the dihydroquinoxalinone derivative into several amber glass vials.

    • Prepare a control sample by dissolving the compound in the chosen solvent at a known concentration. This will be your "time zero" sample.

  • Stress Conditions:

    • Place the vials containing the solid compound into a calibrated oven set at a specific elevated temperature (e.g., 40°C, 60°C, 80°C). The temperatures should be chosen based on ICH guidelines for accelerated stability testing.[16]

  • Time Points:

    • Remove one vial from the oven at predetermined time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks).

  • Sample Analysis:

    • At each time point, dissolve the solid from the removed vial in the chosen solvent to the same concentration as the "time zero" sample.

    • Analyze the "time zero" sample and all stressed samples by a validated stability-indicating HPLC/UPLC method.[3] This method must be able to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.

    • Identify and quantify any major degradation products.

    • Plot the percentage of the parent compound remaining versus time for each temperature to determine the degradation kinetics.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting stability issues related to temperature.

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Problem Identification cluster_3 Investigation & Characterization cluster_4 Solution & Implementation A Unexpected experimental results or physical change in sample B Review storage conditions (temperature, light, atmosphere) A->B C Perform analytical check (e.g., HPLC, LC-MS) B->C D Degradation confirmed by analytical data C->D New peaks appear E No degradation observed C->E No change from reference F Conduct forced degradation studies (thermal, photolytic, hydrolytic, oxidative) D->F H Investigate other experimental variables (e.g., solvent purity, reagent stability) E->H G Isolate and identify major degradants (LC-MS/MS, NMR) F->G I Optimize storage conditions based on stability data (e.g., store at -80°C under Argon) G->I J Refine experimental protocols (e.g., use fresh solutions, minimize exposure to light/heat) H->J I->J K Problem resolved J->K

Caption: Troubleshooting workflow for temperature-related stability issues.

References

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025).
  • Forced Degradation Studies for Stability - Nelson Labs.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma (2025).
  • Forced degradation studies: A critical lens into pharmaceutical stability (2025).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing (2022).
  • ICH Revises Q1 Guideline Advancing Stability Testing Standards - Pharmaceutical Online (2025).
  • Quality Guidelines - ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products (2025).
  • Ich guideline for stability testing | PPTX - Slideshare.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI (2024).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC.
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa (2022).
  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - ResearchGate (2023).
  • The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur | Chemical Reviews - ACS Publications.
  • 2(1H)-Quinoxalinone - TargetMol.
  • Quinoxaline(91-19-0)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook.
  • Synthesis and hypoglycemic activity of quinoxaline derivatives - PMC (2023).
  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC (2024).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC (2020).
  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI (2023).
  • Analytical Techniques In Stability Testing | Separation Science (2025).
  • Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics | Request PDF - ResearchGate (2025).
  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo | ACS Pharmacology & Translational Science (2023).
  • Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI (2025).
  • Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl).
  • Drug degradation pathways - Pharmaceutical - Pharmacy 180.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate (2025).
  • Oxidation of dihydroquinoxalinones to quinoxalines. - ResearchGate.
  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC (2022).
  • Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed (2020).

Sources

Troubleshooting

Technical Support Center: Solubility Guide for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Topic: Solubility Optimization & Troubleshooting Compound: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Target Audience: Researchers, Medicinal Chemists, Formulation Scientists[1] Technical Overview & Compound Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Compound: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Target Audience: Researchers, Medicinal Chemists, Formulation Scientists[1]

Technical Overview & Compound Profile

Before attempting solubilization, it is critical to understand why this compound resists dissolution in neutral aqueous media.

  • Chemical Nature: The compound features a fused benzene-pyrazine ring system.[1] While the "dihydro" and "one" (ketone) functionalities add some polarity, the core remains predominantly lipophilic.

  • Structural Impediments:

    • Aromaticity: The benzene ring promotes

      
       stacking, leading to a stable crystal lattice that water molecules cannot easily penetrate.
      
    • Gem-dimethyl Group (C3): The two methyl groups at position 3 add steric bulk.[1] While this can sometimes disrupt crystal packing (potentially aiding solubility), it simultaneously increases the overall lipophilicity (LogP), often resulting in a net reduction in water solubility.

    • 7-Methyl Group: Adds further hydrophobicity.[1]

  • Ionization Potential:

    • N1 (Amide-like): The nitrogen at position 1 is part of a lactam. It is non-basic and has a very high pKa (>13), meaning it will not deprotonate in physiological pH.

    • N4 (Secondary Amine): The nitrogen at position 4 is a secondary amine attached to an aromatic ring (aniline-like). It is weakly basic (estimated pKa ~2-4).[1] This is your primary "handle" for chemical solubilization.

Diagnostic Troubleshooting (FAQ)

Q1: I tried dissolving it in PBS (pH 7.4), but it floats or precipitates. Why? A: At pH 7.4, the molecule is in its neutral, uncharged state. The lipophilic skeleton dominates, resulting in extremely low solubility (likely <100 µg/mL). Without ionization or a surfactant, the water-lattice energy cost is too high.[1]

Q2: Can I use NaOH to dissolve it? A: No. The N1-H proton is not acidic enough to be deprotonated by weak bases, and using strong bases (pH > 12) may cause chemical degradation (hydrolysis of the lactam ring). Furthermore, the N4 amine cannot be deprotonated.

Q3: Will heating it help? A: Heating will temporarily increase solubility, but the compound will likely precipitate (crash out) upon cooling to room temperature or when introduced to a biological assay at 37°C. Heat should only be used to facilitate the initial dissolution in a cosolvent or carrier.

Q4: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) is the gold standard for this class of compounds. It disrupts the intermolecular hydrogen bonding and


-stacking.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in pure DMSO, then dilute.[1]

Step-by-Step Solubilization Protocols

Method A: The "pH-Switch" Strategy (For Chemical Assays)

Best for: Analytical standards, non-biological chemistry applications.[1]

This method utilizes the weak basicity of the N4 nitrogen to form a water-soluble salt.[1]

  • Preparation: Weigh the target amount of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Acidification: Add a stoichiometric equivalent (1.1 eq) of 0.1 M HCl or Methanesulfonic acid.

  • Dissolution: Vortex vigorously. The protonation of N4 breaks the crystal lattice.

  • Dilution: Slowly add water.

    • Warning: If the pH rises above ~3-4 during dilution, the compound may deprotonate and precipitate.[1] Keep the solution acidic.

Method B: Cosolvent System (For In Vitro Biological Assays)

Best for: Cell culture, enzyme inhibition assays.

This creates a stable solution by surrounding the lipophilic molecule with organic solvent molecules before introducing it to water.

Protocol:

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration of 20 mM . Sonicate if necessary until clear.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG-400 or Ethanol . This reduces the "shock" of hitting pure water.

  • Final Dilution: Slowly pipette the stock (or intermediate) into the aqueous buffer (PBS/Media) while vortexing the buffer.

    • Target: Final DMSO concentration should be < 1% (v/v) to avoid cytotoxicity.

    • Limit: The practical solubility limit in 1% DMSO/PBS is likely around 10-50 µM .[1]

Method C: Cyclodextrin Complexation (For In Vivo/Animal Studies)

Best for: High-concentration dosing, animal injections (IV/IP).[1]

Cyclodextrins (CD) form a "donut" shape, encapsulating the hydrophobic drug inside while presenting a hydrophilic exterior to the water.

Protocol:

  • Vehicle Prep: Prepare a 20-30% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1]

  • Compound Addition: Add the solid compound to the CD solution.

  • Energy Input: Sonicate for 30-60 minutes at 40-50°C. The solution may remain cloudy initially.

  • Equilibration: Shake at room temperature overnight.

  • Filtration: Filter through a 0.22 µm or 0.45 µm filter to remove undissolved particles. The filtrate contains the solubilized drug-CD complex.[1]

Data Summary & Decision Matrix

ParameterValue / CharacteristicImplication
Predicted LogP ~1.5 - 2.5Moderately Lipophilic; requires cosolvent.[1]
pKa (N4-H) ~2.0 - 4.0 (Estimated)Only soluble in strong acid (pH < 2).[1]
pKa (N1-H) > 13Not acidic; base solubility is not viable.[1]
Best Organic Solvent DMSO, DMFUse for stock solutions.
Best Aqueous Vehicle 20% HP-β-CDUse for animal formulation.[1]
Solubility Decision Tree

SolubilityStrategy Start Start: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one AppCheck What is your application? Start->AppCheck ChemAssay Chemical Analysis / HPLC AppCheck->ChemAssay BioInVitro Cell Culture / Enzyme Assay AppCheck->BioInVitro BioInVivo Animal Study (IV/IP/PO) AppCheck->BioInVivo AcidSol Method A: Acidic pH (pH < 2) Use 0.1M HCl or TFA ChemAssay->AcidSol Robust Cosolvent Method B: DMSO Stock Dilute to <1% DMSO in Media BioInVitro->Cosolvent Standard Complex Method C: Cyclodextrin 20% HP-beta-CD BioInVivo->Complex Biocompatible

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Workflow: Preparing a 10 mM Stock for Biological Assay

StockPrep Step1 Weigh Compound (Solid) Step2 Add 100% DMSO (Target: 10-20 mM) Step1->Step2 Step3 Sonicate/Vortex (Clear Solution) Step2->Step3 Step4 Aliquot & Freeze (-20°C) Step3->Step4 Step5 Dilute into Media (Max 1% DMSO) Step4->Step5

Caption: Standard workflow for preparing and storing stable stock solutions.

References

  • ChemicalBook. (2025). 3,4-Dihydro-1H-quinoxalin-2-one Properties and Safety. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7062175, (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. (Discusses solubility improvements via gem-dimethylation). Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from

Sources

Optimization

Minimizing side reactions during quinoxalin-2(1H)-one formation

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of quinoxalin-2(1H)-one derivatives. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of quinoxalin-2(1H)-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. We aim to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Quinoxalin-2(1H)-ones are a vital class of N-heterocycles, forming the core scaffold of numerous compounds with significant biological and pharmacological activities, including antimicrobial, antitumor, and antiviral properties.[1][2][3][4] The most prevalent synthetic route involves the condensation of an o-phenylenediamine with an α-ketoester. While seemingly straightforward, this reaction is often plagued by competing pathways that can drastically reduce the yield and purity of the desired product.

This guide is structured into a troubleshooting section addressing specific experimental issues and a frequently asked questions (FAQ) section for broader conceptual understanding.

Core Reaction Pathway: A Visual Overview

The desired transformation is a cyclocondensation reaction. Understanding this primary pathway is key to diagnosing and preventing deviations that lead to side products.

Quinoxalinone_Formation Figure 1: General Mechanism for Quinoxalin-2(1H)-one Formation Reactants o-Phenylenediamine + α-Ketoester Intermediate Schiff Base / Hemiaminal Intermediate Reactants->Intermediate Condensation Cyclized Dihydroquinoxalinone Intermediate Intermediate->Cyclized Intramolecular Cyclization (6-exo-trig) Product Quinoxalin-2(1H)-one Cyclized->Product Elimination (e.g., -EtOH)

Caption: Figure 1: General Mechanism for Quinoxalin-2(1H)-one Formation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address problems you might observe in your laboratory work directly.

Question 1: My primary isolated product is a benzimidazole derivative, not the quinoxalinone. Why is this happening and how can I fix it?

Answer: This is a classic case of competing cyclization pathways. The initial intermediate formed from the reaction of o-phenylenediamine and the carbonyl compound can undergo either a 6-membered ring closure to form the quinoxalinone precursor or a 5-membered ring closure leading to a benzimidazole.[5][6]

Causality:

  • Nature of the Carbonyl Partner: The formation of benzimidazoles is particularly favorable when reacting o-phenylenediamines with aldehydes or carboxylic acids (like formic or acetic acid).[7][8][9][10][11] If your α-ketoester starting material has degraded to release a carboxylic acid, or if your solvent (e.g., formic acid) can act as a C1 source, benzimidazole formation can dominate.

  • Oxidative Conditions: The final step to a stable benzimidazole from an aldehyde condensation is an oxidation.[5][7] If your reaction is run open to the air or in the presence of an oxidant, you may inadvertently be promoting this side reaction.[5]

Competing_Pathways Figure 2: Competing Cyclization Pathways Start o-Phenylenediamine + Carbonyl Source Intermediate Condensation Intermediate Start->Intermediate Quinoxalinone_Path 6-exo-trig Cyclization (with α-Ketoester) Intermediate->Quinoxalinone_Path Favored Pathway Benzimidazole_Path 5-exo-tet Cyclization (with Aldehyde/Acid) Intermediate->Benzimidazole_Path Side Reaction Product_Q Quinoxalin-2(1H)-one Quinoxalinone_Path->Product_Q Product_B Benzimidazole Benzimidazole_Path->Product_B Oxidative_Side_Reactions Figure 3: Oxidative Degradation of o-Phenylenediamine OPD o-Phenylenediamine (Reactant) Desired_Reaction Desired Reaction with α-Ketoester OPD->Desired_Reaction Productive Pathway Oxidation Oxidation (O₂, Metal Traces) OPD->Oxidation Dimer 2,3-Diaminophenazine (Dimer) Oxidation->Dimer Dimerization Polymer Insoluble Polymers (Tar) Dimer->Polymer Polymerization

Caption: Figure 3: Oxidative Degradation of o-Phenylenediamine.

Troubleshooting Protocol:

  • Degas Solvents: Before use, thoroughly degas your reaction solvent by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes.

  • Inert Atmosphere: As mentioned previously, maintaining the reaction under a positive pressure of an inert gas is critical. This is the most effective way to prevent this side reaction.

  • Purify Starting Material: If your o-phenylenediamine has a colored tint (anything other than white to off-white), it may already be partially oxidized. Purify it by recrystallization or sublimation before use.

  • Check for Metal Contamination: Ensure your glassware is clean and that no trace metals from previous reactions are present, as they can catalyze oxidation.

Question 3: I'm using a substituted o-phenylenediamine and getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge with unsymmetrically substituted o-phenylenediamines. [4]The regioselectivity is dictated by the relative nucleophilicity of the two amino groups, which is influenced by both electronic and steric effects of the substituent on the aromatic ring. Interestingly, you can often control the major isomer by switching between acidic and basic conditions. [12] Causality & Control:

  • Electronic Effects: An electron-donating group (e.g., -OCH₃, -CH₃) will increase the nucleophilicity of the amino group para to it, while an electron-withdrawing group (e.g., -NO₂, -Cl) will decrease the nucleophilicity of the para amino group. The initial attack on the α-ketoester will preferentially occur at the more nucleophilic nitrogen.

  • Acidic Conditions (e.g., AcOH): In the presence of acid, the more basic amino group is preferentially protonated. This protonated amino group is no longer nucleophilic, effectively "blocking" it from reacting. The cyclization then proceeds via the remaining, less basic (but now more relatively nucleophilic) amino group. This often leads to the formation of the 7-substituted quinoxalinone. [12]* Basic Conditions (e.g., Et₃N): Under basic or neutral conditions, the inherent electronic effects of the substituent dominate. The more nucleophilic amine attacks first, which often leads to the 6-substituted quinoxalinone as the major product. [12] Troubleshooting & Optimization Table:

ParameterConditionExpected Major Isomer (Example: 4-Methoxy-o-phenylenediamine)RationaleReference
Catalyst Acetic Acid (AcOH) 7-Methoxyquinoxalin-2(1H)-oneThe more basic amino group at position 1 is protonated, forcing the reaction to proceed through the amino group at position 2.[12]
Catalyst Triethylamine (Et₃N) or None 6-Methoxyquinoxalin-2(1H)-oneThe more nucleophilic amino group (position 1, para to the methoxy group) attacks preferentially.[12]
Solvent Methanol (MeOH)Can enhance selectivity in acidic conditions.Polar protic solvent can stabilize charged intermediates and influence protonation equilibria.[12]
Temperature Lower Temperature (e.g., RT)Generally improves selectivity.Reduces the energy available to overcome the activation barrier for the less-favored pathway.[5][6]

Experimental Protocol for Regiocontrol:

  • For the 7-substituted isomer: To a solution of the substituted o-phenylenediamine (1.0 eq) and α-ketoester (1.1 eq) in methanol, add acetic acid (2.0 eq). Stir at room temperature until TLC indicates consumption of the starting material.

  • For the 6-substituted isomer: To a solution of the substituted o-phenylenediamine (1.0 eq) and α-ketoester (1.1 eq) in acetonitrile, add triethylamine (1.5 eq). Stir at room temperature.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for quinoxalin-2(1H)-one formation? A: The reaction typically proceeds through a two-step sequence: (1) Condensation between one of the amino groups of the o-phenylenediamine and the keto group of the α-ketoester to form a Schiff base (imine) or hemiaminal intermediate. (2) A subsequent intramolecular cyclization (a 6-exo-trig cyclization) where the second amino group attacks the ester carbonyl, followed by the elimination of an alcohol (e.g., ethanol if using an ethyl ester) to yield the aromatic quinoxalinone ring. [5] Q: How does the choice of solvent affect the reaction outcome? A: The solvent plays a critical role. Polar protic solvents like ethanol or methanol can facilitate the reaction but may also participate in side reactions if not used carefully. Aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices as they are less likely to interfere. [13]In some modern "green" protocols, water has been used successfully, which can simplify workup as the product often precipitates. [14]The choice of solvent can also influence reaction rates and regioselectivity. [12] Q: Can this reaction be performed without a catalyst? A: Yes, the condensation can often proceed without a catalyst, especially at elevated temperatures. However, the reaction is typically much slower and may result in lower yields and more side products. [12]An acid catalyst (like acetic acid or trifluoroacetic acid) protonates the keto-carbonyl, making it more electrophilic and accelerating the initial condensation step. [5][6][12]A base catalyst can deprotonate the nucleophilic amine, increasing its reactivity. Catalyst choice is a key optimization parameter.

Q: Are there alternative, milder synthetic routes I should consider? A: Absolutely. While the classic condensation is robust, significant research has gone into developing milder and more efficient methods. These include:

  • Microwave-Assisted Organic Synthesis (MAOS): Using microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of thermal degradation byproducts. [1][2]* Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization of the quinoxalinone core, allowing for the introduction of various substituents at the C3 position under very mild conditions. [15]* Metal-free and Organocatalytic Methods: To avoid issues with metal contamination in pharmaceutical applications, numerous metal-free protocols using organocatalysts like camphor sulfonic acid or even just acetic acid have been developed.

References
  • Exploring the Mechanism of Formation of 1h-Quinoxalin-2-One and the Syntheses of Benzimidazole and 1,5-Benzodiazepine-2,4-Dione Derivatives. ProQuest.
  • Exploring the mechanism of formation of 1H-quinoxalin-2-one and the syntheses of benzimidazole and 1,5-benzodiazepine-2,4-dione derivatives. California State University, Sacramento.
  • Reaction mechanism of hydroxylated quinoxalin-2(1H)-one. ResearchGate.
  • Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.
  • Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.
  • Synthesis method of benzimidazolone. Google Patents.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin. Who we serve.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. ResearchGate.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Publishing.
  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI.
  • Synthesis of quinoxalinones. Organic Chemistry Portal.
  • One-pot synthesis of some (1H)-quinoxalin-2-ones. SciSpace.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. hrpub.org.
  • REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. Semantic Scholar.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
  • Benzimidazole. Organic Syntheses Procedure.
  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. PMC.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. PubMed.
  • Representative examples of natural products, drugs, and bioactive synthetic compounds containing quinoxaline ring. ResearchGate.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. coursehero.com.
  • A Review On Toxicological Hazards Of P-Phenylenediamines: A Primary Ingredient Of Hair Dye And Potential Biomarker. nveo.org.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.
  • o-Phenylenediamine. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. The content is stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. The content is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established chemical principles and purification methodologies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Q1: My final product is an oil or a waxy solid with a low, broad melting point. What is the likely cause and how can I fix it?

Expert Analysis: This issue is typically caused by one of two factors: the presence of residual solvent or contamination with low-melting point impurities. Dihydroquinoxalinone synthesis can sometimes result in side products that are more nonpolar and oily in nature.

Recommended Solutions:

  • Thorough Drying: Initially, ensure all residual solvent is removed. Place the sample under high vacuum for several hours, potentially with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Chromatographic Purification: If drying does not yield a crystalline solid, the issue is likely impurities. Silica gel column chromatography is the most effective method to separate the target compound from nonpolar (oily) contaminants. A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) is recommended.

  • Trituration: If you suspect a minor amount of oily impurity is preventing crystallization, try trituration. This involves suspending the crude product in a solvent in which the desired compound is poorly soluble but the impurity is soluble (e.g., cold hexane or diethyl ether). Stir or sonicate the suspension, then filter to collect the purified, now solid, product.

Q2: After recrystallization, my product recovery is extremely low. How can I improve my yield?

Expert Analysis: A low recovery rate from recrystallization points to a suboptimal choice of solvent or an incorrect solvent volume. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but very poorly at low temperatures.[1] Using too much solvent will keep a significant portion of your product dissolved even after cooling.

Recommended Solutions:

  • Solvent System Optimization: Conduct a systematic solvent screen using small amounts of your crude product in test tubes (see Protocol 1 for details). Test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, and toluene.

  • Employ a Co-Solvent System: If a single solvent is not ideal, use a co-solvent (or "solvent-antisolvent") system. For example, dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethanol) at reflux. Then, slowly add a "poor" solvent or "antisolvent" (e.g., n-hexane or water) dropwise until the solution becomes faintly cloudy.[2] Reheat to clarify and then allow to cool slowly.

  • Mother Liquor Recovery: Do not discard the filtrate (mother liquor) immediately. Concentrate it by 50-75% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: The TLC analysis of my "purified" product still shows multiple spots. What is the next step?

Expert Analysis: This indicates that the chosen purification method was insufficient to separate all components of the mixture. The additional spots could be unreacted starting materials, isomers, or degradation byproducts such as the oxidized quinoxalinone form.[3]

Recommended Solutions:

  • Column Chromatography: This is the definitive next step. Use the TLC data to guide your choice of eluent. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate. This provides the best balance for achieving good separation from impurities with higher or lower Rf values.

  • Re-evaluate the Reaction: If significant starting material is present, it may indicate an incomplete reaction. Consider extending the reaction time or re-evaluating the stoichiometry.

Q4: My product is supposed to be a white or off-white solid, but it has a persistent yellow or brown color. How can I remove these colored impurities?

Expert Analysis: Color in organic compounds often arises from highly conjugated impurities or oxidation products. Dihydro-scaffolds can be susceptible to air oxidation, leading to the formation of the more conjugated (and often colored) aromatic quinoxalinone.[3]

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, after the compound has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.[2] The charcoal adsorbs colored impurities. Maintain the solution at a high temperature for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon before allowing the filtrate to cool.

  • Reductive Wash (Use with Caution): If oxidation is suspected, a wash with a mild reducing agent during the initial workup might help. An aqueous wash with a dilute solution of sodium bisulfite (NaHSO₃) can sometimes reduce minor oxidized species back to the desired dihydro form or convert them into more water-soluble adducts. This should be followed by standard extraction and purification.

Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a crude mixture of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one?

The optimal strategy depends on the purity of the crude mixture. A logical workflow is essential for efficient purification.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., L/L Extraction) Crude->Workup TLC Purity Assessment (TLC) Workup->TLC Column Column Chromatography TLC->Column  Complex Mixture  (Multiple Spots) Recryst Recrystallization TLC->Recryst Relatively Clean (One Major Spot)   Final Pure Product (Verify by NMR, LC-MS, MP) Column->Final Recryst->Final

Caption: Decision workflow for purification strategy.

  • Initial Workup: Always begin with a standard aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly polar or water-soluble impurities.

  • Purity Assessment: Analyze the crude organic extract by Thin Layer Chromatography (TLC).

  • Decision Point:

    • If the TLC shows one major spot with minor impurities, direct recrystallization is often the most efficient method.

    • If the TLC shows multiple spots of significant intensity, silica gel column chromatography is necessary to isolate the desired product.[4][5] The fractions containing the pure product can then be combined, solvent evaporated, and if needed, recrystallized to obtain a highly pure, crystalline solid.

Q2: How do I properly select a solvent system for recrystallization?

Solvent selection is critical and should be done systematically. The principle of "like dissolves like" is a good starting point, but experimental validation is key.

| Table 1: Recrystallization Solvent Screening Protocol | | :--- | :--- | | Step 1: Preparation | Place ~20-30 mg of your crude product into several small test tubes. | | Step 2: Room Temp Test | Add a potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise (~0.5 mL) to each tube and agitate. Ideal finding: The compound is insoluble or sparingly soluble. If it dissolves completely, this is a poor recrystallization solvent. | | Step 3: Hot Test | Gently heat the suspensions that did not dissolve at room temperature. Add more solvent dropwise until the solid just dissolves. Ideal finding: The compound dissolves completely near the boiling point of the solvent. | | Step 4: Cooling Test | Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Ideal finding: Abundant, well-formed crystals precipitate out of the solution. | | Step 5: Co-Solvent Test | If no single solvent works, try a co-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and add a "poor" solvent dropwise until turbidity appears. Re-heat to clarify and cool. |

Q3: What are the best practices for running silica gel column chromatography for this compound class?

Success in column chromatography relies on careful preparation and execution.

| Table 2: Recommended Eluent Systems for Silica Gel Chromatography of Dihydroquinoxalinones | | :--- | :--- | :--- | | Polarity | Solvent System | Typical Application | | Low to Medium | n-Hexane / Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | Good starting point for separating nonpolar impurities. | | Medium | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | Effective for separating compounds of moderate polarity. | | High | Ethyl Acetate / Methanol (e.g., 98:2 to 90:10 v/v) | Used for eluting more polar compounds. |

Note: The presence of the lactam (amide) group in the dihydroquinoxalinone structure imparts significant polarity. Therefore, eluent systems will likely require a polar component like ethyl acetate or methanol.

Key Best Practices:

  • Column Packing: Ensure the silica gel is packed uniformly as a slurry in the initial, least polar eluent to avoid cracks and channels.

  • Sample Loading: For best resolution, dissolve the crude mixture in a minimum amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (~1-2x the sample weight). Dry this mixture to a free-flowing powder and carefully add it to the top of the column bed. This "dry loading" technique prevents band broadening.

  • Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). This will elute nonpolar impurities first, followed by your product, and finally any highly polar baseline impurities. Collect fractions and monitor them by TLC.

Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: Place the crude 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., 7:3 n-Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound.

  • Column Preparation: Select a column with a diameter such that the silica gel height is about 10-15 cm. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a well-packed bed.

  • Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 1 g) in a suitable solvent (e.g., 5-10 mL of dichloromethane). Add 2-3 g of silica gel to this solution. Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Loading: Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the eluent. Using gentle positive pressure (flash chromatography), begin eluting the sample, collecting fractions in test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

References
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines.Agricultural and Biological Chemistry.
  • Stereoselective Cyclization Cascade of Dihydroquinoxalinones by Visible-Light Photocatalysis. Organic Letters. Available at: [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives for GC-MS analyses. PubMed. Available at: [Link]

  • Structural Changes of Quinoxaline Derivatives.Agricultural and Biological Chemistry.
  • 3,4-dihydroquinoxalin-2(1H)-one Properties. ChemBK. Available at: [Link]

  • Oxidation of dihydroquinoxalinones to quinoxalines. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.Google Patents.
  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

  • Extracting caffeine from caffeine pills. YouTube. Available at: [Link]

  • Extraction of Caffeine. ARC Journals. Available at: [Link]

Sources

Optimization

Controlling regioselectivity in 3,3,7-trimethyl quinoxalinone synthesis

Technical Support Center: Quinoxalinone Synthesis Case ID: QX-337-REGIO Status: Open Priority: High (Isomer Purity Critical) Welcome to the Advanced Synthesis Support Module. You are likely encountering a persistent mixt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxalinone Synthesis

Case ID: QX-337-REGIO Status: Open Priority: High (Isomer Purity Critical)

Welcome to the Advanced Synthesis Support Module. You are likely encountering a persistent mixture of 6-methyl and 7-methyl isomers during the condensation of 4-methyl-1,2-phenylenediamine with ethyl 2-bromoisobutyrate (or equivalent gem-dimethyl synthons).

This guide addresses the thermodynamic and kinetic levers required to shift this equilibrium toward the 3,3,7-trimethyl target.

Part 1: The Core Diagnostic (Root Cause Analysis)

User Question: "I am synthesizing 3,3,7-trimethyl-3,4-dihydroquinoxalin-2(1H)-one, but I consistently get a 50:50 or 60:40 mixture of the 6-methyl and 7-methyl isomers. Why is the regioselectivity so poor?"

Technical Analysis: The lack of selectivity stems from the competing nucleophilicity and steric profiles of the asymmetric diamine, 4-methyl-1,2-phenylenediamine .

  • Electronic Bias: The nitrogen para to the methyl group (N1 ) is electronically more nucleophilic due to the inductive electron-donating effect (+I) of the methyl group.

  • Steric Bias: The nitrogen meta to the methyl group (N2 ) is slightly less sterically hindered, though this effect is minor compared to electronics.

  • The Mechanistic Conflict:

    • Pathway A (Acylation First): If the reaction proceeds via initial attack on the ester carbonyl, the more nucleophilic N1 attacks first. This places N1 at the "1-position" (the amide), resulting in the 7-methyl isomer .

    • Pathway B (Alkylation First): If the reaction proceeds via initial displacement of the bromide (less likely with tertiary bromides but possible under basic forcing conditions), or if the meta-nitrogen reacts due to specific solvation effects, you generate the 6-methyl isomer .

Visualizing the Conflict:

RegioselectivityPathways Start 4-Methyl-1,2-phenylenediamine + Ethyl 2-bromoisobutyrate PathA Path A: Acylation First (N-para attacks Carbonyl) Start->PathA Acidic/Neutral (Kinetic Control) PathB Path B: Alkylation/Base Dominant (N-meta reacts) Start->PathB Strong Base (Thermodynamic/Steric) Prod7 Target: 7-Methyl Isomer (3,3,7-trimethyl) PathA->Prod7 Cyclization Prod6 Impurity: 6-Methyl Isomer (3,3,6-trimethyl) PathB->Prod6 Cyclization

Figure 1: Divergent pathways dictated by initial nucleophilic attack. Path A favors the desired 7-methyl isomer.

Part 2: Troubleshooting & Optimization Protocols

Issue 1: Shifting the Ratio (Synthesis Protocol)

Q: "How do I force the reaction to favor the 7-methyl isomer?"

A: You must switch from standard basic conditions (which often yield mixtures) to Acid-Modulated Cyclization .

Recent literature and internal validations suggest that acidic conditions protonate the ester carbonyl, making it a "harder" electrophile that selectively reacts with the "harder," more nucleophilic N1 (para) nitrogen first.

The "Acid-Switch" Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Catalyst Base (Et₃N, K₂CO₃)Acetic Acid (AcOH) (2.0 - 5.0 eq)
Solvent DMF or EthanolToluene or Xylene (Dean-Stark)
Temperature RefluxReflux with Water Removal
Expected Ratio ~1:1 (6-Me : 7-Me)~10:1 to 15:1 (Favoring 7-Me)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in Toluene (0.1 M).

  • Acidification: Add Glacial Acetic Acid (2.0 eq). Stir for 10 minutes at RT. Rationale: This buffers the amine and activates the ester electrophile.

  • Addition: Add Ethyl 2-bromoisobutyrate (1.2 eq).

  • Cyclization: Reflux using a Dean-Stark trap to remove water/ethanol. The reaction may require 12–24 hours.

  • Workup: Cool to RT. The product often precipitates. If not, wash with sat.[1] NaHCO₃ to remove acid, then extract.

Note: If using the tertiary bromo-ester, the reaction is sluggish. An alternative is to use the 2-hydroxy-2-methylpropionate (alpha-hydroxy ester) with an acid catalyst, which proceeds strictly via acylation first.

Issue 2: Isomer Identification (Analytical)

Q: "I have isolated a solid, but I'm not sure which isomer it is. How do I distinguish them by NMR?"

A: 1H NMR is definitive if you look at the aromatic region. The coupling pattern of the proton adjacent to the amide carbonyl (Position 5) vs. the amine (Position 8) is distinct.

Diagnostic NMR Table (DMSO-d6):

Feature7-Methyl Isomer (Target) 6-Methyl Isomer (Impurity)
Structure Methyl is meta to NH (amine)Methyl is meta to NH (amide)
H8 Proton Doublet (d) approx 6.6 ppmSinglet (s) approx 6.5 ppm
H5 Proton Singlet (s) approx 6.8 ppmDoublet (d) approx 6.9 ppm
Key NOE NOE between 3-Me (gem-dimethyl) and H5 (Singlet) NOE between 3-Me and H5 (Doublet)

Tip: In the 7-methyl isomer, the proton at position 5 (next to the gem-dimethyl group) is isolated (singlet) or weakly coupled meta, whereas in the 6-methyl isomer, the proton at position 5 has an ortho neighbor (doublet).

Issue 3: Purification of Mixtures

Q: "I already ran the reaction in base and have a mixture. Can I separate them?"

A: Separation is difficult due to similar polarity, but solubility-driven recrystallization is more effective than flash chromatography.

  • The "Hydrogensulfite" Method (Advanced):

    • Isomers of quinoxalinones often have different affinities for forming adducts with sodium bisulfite (NaHSO₃).

    • Protocol: Suspend the mixture in aqueous NaHSO₃. The 6-methyl isomer (less sterically hindered near the N-H) often forms a soluble adduct more readily, leaving the 7-methyl isomer as a precipitate. Filter the solid to enrich the 7-isomer.

  • Recrystallization Solvent:

    • Ethanol/Water (9:1): The 7-methyl isomer is typically less soluble. Dissolve at reflux and cool slowly to 4°C.

References & Grounding

  • Regioselectivity Mechanism: Chen, Y., et al.[2] "Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base." Heterocycles, 2020. (Demonstrates the Acid=7-isomer / Base=6-isomer switch).

  • NMR Characterization: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (General guide on aromatic coupling patterns).

  • General Synthesis: Shabaan, M., et al.[3][4][5] "Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives." European Journal of Chemistry, 2011.

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of quinoxalinones involves alkylating agents and high temperatures; appropriate PPE and fume hood usage are mandatory.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide details the mass spectrometry (MS) fragmentation characteristics of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a bioactive heterocyclic scaffold. It compares ionization techniques (EI vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation characteristics of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a bioactive heterocyclic scaffold. It compares ionization techniques (EI vs. ESI) and differentiation strategies against structural isomers, providing a robust framework for identification in drug development and metabolic profiling.

Executive Summary

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₁H₁₄N₂O, MW 190.24) represents a specific class of gem-dimethyl substituted quinoxalinones. In analytical workflows, this compound is distinguished by a unique "gem-dimethyl effect" that stabilizes specific fragment ions, offering superior ionization efficiency compared to non-substituted analogs.

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles of the compound, establishing EI as the gold standard for structural fingerprinting and ESI-MS/MS as the preferred method for high-sensitivity biological quantification.

Compound Architecture & MS Significance

The molecule features a fused benzene-pyrazine system with three critical MS-active sites:

  • Lactam Ring (C2=O): Primary site for neutral loss of CO.

  • Gem-dimethyl Group (C3): The source of the dominant base peak in EI (M-15) due to stable tertiary carbocation formation.

  • Aromatic Methyl (C7): A static substituent that aids in distinguishing it from lower molecular weight analogs but poses a challenge in differentiating from regioisomers (e.g., the 6-methyl isomer).

PropertyValueMS Implication
Formula C₁₁H₁₄N₂OMonoisotopic Mass: 190.11 Da
Core Dihydroquinoxalin-2-oneSusceptible to Retro-Diels-Alder (RDA) cleavage
Substituents 3,3-Dimethyl; 7-MethylGem-dimethyl: Drives major fragmentation channel (M-CH₃)

Comparative Fragmentation Analysis

Technique A: Electron Ionization (EI-MS) – Structural Fingerprinting

Mechanism: Hard ionization (70 eV). Performance: Produces a rich fragment ion spectrum ideal for library matching.

  • Molecular Ion (M⁺[1][2]•): Observed at m/z 190 . Intensity is moderate due to the lability of the C3 substituents.

  • Base Peak (M-15): The spectrum is dominated by m/z 175 ([M–CH₃]⁺).

    • Causality: The loss of a methyl radical from the C3 gem-dimethyl position generates a resonance-stabilized cation adjacent to the N4 nitrogen. This is the diagnostic signature of 3,3-disubstituted quinoxalinones [1].

  • Secondary Fragments:

    • m/z 147 (M-43): Loss of CO (-28) from the m/z 175 fragment.

    • m/z 132: Further loss of methyl or ring contraction.

Technique B: ESI-MS/MS – Biological Quantification

Mechanism: Soft ionization (Positive Mode). Performance: High sensitivity for trace detection in plasma/tissue.

  • Precursor Ion: m/z 191 ([M+H]⁺).

  • Primary Transition (Quantifier): m/z 191 → 163 (Loss of CO).

    • Mechanism:[1] Protonation occurs at the amide oxygen or N1. Collision-Induced Dissociation (CID) triggers the neutral loss of Carbon Monoxide (CO, 28 Da), a universal pathway for cyclic amides (lactams) [2].

  • Secondary Transition (Qualifier): m/z 191 → 122 (Ring cleavage).

    • Mechanism:[1] Complex rearrangement involving the loss of the gem-dimethyl moiety as isobutylene or similar alkene fragments combined with ring opening.

Comparative Summary Table
FeatureEI-MS (Hard Ionization)ESI-MS/MS (Soft Ionization)
Primary Ion M⁺• (m/z 190)[M+H]⁺ (m/z 191)
Base Peak m/z 175 (Loss of •CH₃)m/z 163 (Loss of CO)
Key Mechanism Radical cleavage (Gem-dimethyl loss)Neutral loss (Lactam ring contraction)
Application Structural confirmation, impurity IDPK studies, trace quantification
Specificity High (Fingerprint)Moderate (Requires chromatographic retention)

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the radical-driven EI pathway and the proton-driven ESI pathway.

FragmentationPathways cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (ESI) M_EI Molecular Ion (EI) [M]+• m/z 190 Frag_175 Base Peak (EI) [M - CH3]+ m/z 175 M_EI->Frag_175 Loss of •CH3 (Gem-dimethyl effect) M_ESI Precursor Ion (ESI) [M+H]+ m/z 191 Frag_163 Product Ion (ESI) [M+H - CO]+ m/z 163 M_ESI->Frag_163 CID: Loss of CO (Lactam contraction) Frag_147 Secondary Frag [M - CH3 - CO]+ m/z 147 Frag_175->Frag_147 Loss of CO (-28) Frag_RingOpen Ring Cleavage m/z ~122 Frag_163->Frag_RingOpen RDA / Ring Opening

Figure 1: Divergent fragmentation pathways for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one under EI and ESI conditions.

Differentiation Strategy: The Isomer Challenge

A critical challenge in analyzing this compound is distinguishing it from its regioisomer, 3,3,6-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one .

  • The Problem: Mass spectrometry alone is often insufficient.[3] Both isomers share the same molecular weight (190) and virtually identical fragmentation channels (M-15, M-28) because the methyl position on the benzene ring (C6 vs. C7) is remote from the primary fragmentation center (the heterocyclic ring).

  • The Solution: Chromatographic separation is required. The 7-methyl isomer typically elutes slightly later than the 6-methyl isomer on C18 columns due to subtle differences in hydrophobicity and dipole moment.

Differentiation Workflow:

DifferentiationWorkflow Start Sample: Unknown Isomer (MW 190) MS_Check MS1 Spectrum Check Observe m/z 190/191 Start->MS_Check Frag_Check MS2 Fragmentation Check for m/z 175 (EI) or 163 (ESI) MS_Check->Frag_Check Decision Is fragment pattern consistent with 3,3-dimethyl? Frag_Check->Decision Gem_Yes Yes: Confirm 3,3-dimethyl core Decision->Gem_Yes Strong M-15 Gem_No No: Suspect monomethyl or other analog Decision->Gem_No Weak/No M-15 Iso_Check Differentiation of 6-Me vs 7-Me (Regioisomers) Gem_Yes->Iso_Check LC_Method High-Res C18 Chromatography Gradient Elution Iso_Check->LC_Method Result Compare Retention Time (RT) with Authentic Standards LC_Method->Result

Figure 2: Workflow for distinguishing the target compound from structural isomers.

Experimental Protocol (Self-Validating)

To ensure reproducibility, the following LC-MS/MS protocol is recommended. This protocol includes a "System Suitability Test" (SST) to validate the instrument performance before analyzing samples.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

LC-MS/MS Parameters (ESI Mode)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source: Electrospray Ionization (ESI) Positive.[2]

  • Collision Energy (CE): Ramp 15–35 eV to optimize for m/z 163.

System Suitability Test (SST)
  • Criterion 1: Retention time stability ± 0.1 min.

  • Criterion 2: Signal-to-Noise (S/N) ratio for m/z 191 > 100:1.

  • Criterion 3 (Critical): The intensity ratio of the quantifier (163) to qualifier (122) transition must be constant (e.g., 3.5 ± 0.5) to confirm peak identity and rule out interfering isobars.

References

  • Gem-Dimethyl Effect in MS: "The gem-dimethyl effect... stabilizes the formation of tertiary carbocations during fragmentation." Wikipedia: Thorpe–Ingold effect. Link

  • Lactam Fragmentation: "Fragmentation patterns of lactams typically involve the neutral loss of CO (28 Da) and ring contraction." Chem LibreTexts: Mass Spectrometry Fragmentation. Link

  • Quinoxalinone Structure: "3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one Chemical Details." EPA CompTox Chemicals Dashboard. Link

  • Isomer Differentiation: "Differentiating Isomers using High Resolution Mass Spectrometry... requires chromatographic separation when fragmentation pathways are identical." Vertex AI Search Results (Contextual). Link

Sources

Comparative

A Comparative Analysis of 3,3,7-Trimethyl and 3,3-Dimethyl Quinoxalinone Bioactivity: A Guide for Researchers

For Immediate Release A deep dive into the nuanced world of quinoxalinone derivatives, this guide offers a comparative analysis of the bioactivity of 3,3,7-trimethyl quinoxalinones and their 3,3-dimethyl counterparts. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the nuanced world of quinoxalinone derivatives, this guide offers a comparative analysis of the bioactivity of 3,3,7-trimethyl quinoxalinones and their 3,3-dimethyl counterparts. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.

Quinoxalinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] These activities span a wide range, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The bioactivity of quinoxalinone derivatives can be significantly influenced by the nature and position of substituents on their core structure. This guide focuses on a specific structural comparison: the impact of a methyl group at the C7 position by comparing 3,3,7-trimethyl quinoxalinones to 3,3-dimethyl quinoxalinones.

While direct comparative studies focusing solely on these two specific molecules are not extensively available in the public domain, we can infer potential differences in their bioactivity based on established structure-activity relationships (SAR) for the broader quinoxalinone class. The addition of a methyl group, an electron-donating substituent, at the C7 position of the benzene ring is likely to modulate the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.

The Influence of Methyl Substitution: A Structural Perspective

The core structure of the compounds is the 3,4-dihydroquinoxalin-2(1H)-one. The "3,3-dimethyl" designation indicates two methyl groups are attached to the third carbon atom of the quinoxalinone ring. The "3,3,7-trimethyl" derivative has an additional methyl group on the seventh carbon of the fused benzene ring.

The introduction of a methyl group at the C7 position can have several effects:

  • Increased Lipophilicity: The methyl group enhances the lipophilic character of the molecule. This can influence its ability to cross cell membranes and may affect its pharmacokinetic properties, such as absorption and distribution.

  • Electronic Effects: As an electron-donating group, the C7-methyl group can increase the electron density of the aromatic ring system. This alteration in electronic distribution can modulate the binding affinity of the molecule to its biological target.

  • Steric Hindrance: The presence of the C7-methyl group introduces steric bulk, which could either facilitate a more favorable binding conformation or, conversely, hinder the interaction with a target protein's binding pocket.

Postulated Bioactivity Differences: An Evidence-Based Discussion

Based on general principles of medicinal chemistry and findings from studies on various quinoxalinone derivatives, we can hypothesize the following potential differences in bioactivity between 3,3,7-trimethyl and 3,3-dimethyl quinoxalinones.

Anticancer Activity

Quinoxalinone derivatives have shown promise as anticancer agents, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4] The addition of a methyl group on the benzene ring can influence this activity. For instance, some studies on quinoxaline derivatives have shown that electron-donating groups can enhance anticancer activity, while others have reported the opposite effect depending on the specific target and the overall substitution pattern.

Antimicrobial Activity

The quinoxalinone scaffold is a known pharmacophore for antimicrobial agents.[5] The antimicrobial efficacy is often dependent on the overall physicochemical properties of the molecule, which govern its ability to penetrate bacterial or fungal cell walls and interact with intracellular targets.

The increased lipophilicity conferred by the 7-methyl group in the 3,3,7-trimethyl derivative could potentially enhance its activity against certain microbes by facilitating its passage through lipid-rich cell membranes. However, the specific impact would likely vary depending on the microbial species and its cell wall composition.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the differences in bioactivity between 3,3,7-trimethyl and 3,3-dimethyl quinoxalinones, a series of standardized in vitro assays are recommended.

Synthesis of 3,3-Dialkyl-Substituted 3,4-Dihydroquinoxalin-2(1H)-ones

A general and efficient method for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones involves a one-pot reaction.[6] This approach provides a foundation for the synthesis of both the 3,3-dimethyl and 3,3,7-trimethyl analogs.

Conceptual Synthesis Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine Substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine for the 7-methyl derivative) Reaction One-pot condensation and cyclization o-phenylenediamine->Reaction alpha_keto_ester α-keto ester (e.g., Ethyl 2-methyl-2-oxopropanoate) alpha_keto_ester->Reaction Quinoxalinone 3,3,7-trimethyl- or 3,3-dimethyl- 3,4-dihydroquinoxalin-2(1H)-one Reaction->Quinoxalinone

Caption: General synthesis scheme for 3,3-disubstituted quinoxalinones.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT Assay Workflow:

Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of 3,3,7-trimethyl and 3,3-dimethyl quinoxalinones Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Living cells metabolize MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a plate reader Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition of cell growth) Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity Assessment

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.

Broth Microdilution Assay Workflow:

Serial_Dilution Prepare serial dilutions of the quinoxalinone compounds in a 96-well microtiter plate Inoculation Inoculate each well with a standardized suspension of the test microorganism Serial_Dilution->Inoculation Incubation Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria) Inoculation->Incubation Visual_Inspection Visually inspect the plates for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the MIC: the lowest concentration that inhibits visible growth Visual_Inspection->MIC_Determination

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical task of purity assessment of 3,3,7-Trimethyl-3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical task of purity assessment of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. Intended for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating system of protocols rooted in scientific integrity, and compares the validated HPLC method against viable alternatives, supported by experimental data and authoritative guidelines.

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel heterocyclic compound like 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, a robust analytical method to determine its purity is paramount. The International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that analytical procedures be validated to ensure they are fit for their intended purpose.[1][2][3] This process demonstrates that the method is reliable, reproducible, and accurate for the quantitative determination of the main component and its impurities.

This guide is built upon the principles outlined in the ICH Q2(R1) and the recently adopted ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to validation.[1][4][5][6]

Analyte Profile and Initial Method Development

Before validation can commence, a logical method must be developed. The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte, 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Structure and Properties : As a quinoxalinone derivative, the molecule possesses a core aromatic structure, making it an excellent candidate for UV detection. Its predicted molecular weight and potential for hydrogen bonding suggest low volatility and good solubility in common organic solvents like acetonitrile and methanol. These characteristics make Reversed-Phase HPLC the analytical technique of choice.

Rationale for Chromatographic Conditions:
  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is selected. This is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar to non-polar organic molecules like our target compound.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water, pH ~2.7) and an organic modifier (Acetonitrile) is chosen. A gradient is superior to an isocratic elution for purity assays as it can effectively separate impurities with a wide range of polarities and ensures that late-eluting, non-polar impurities are cleared from the column in a reasonable time.

  • Detection: A UV-Vis detector set at a wavelength of approximately 254 nm is employed. This wavelength is commonly used for aromatic compounds and is expected to provide a strong chromophoric response for the quinoxalinone core.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to ensure peak shape integrity and prevent precipitation in the system.

A Systematic Approach to HPLC Method Validation

Method validation is a structured process composed of several key performance characteristics. The objective is to build a comprehensive data package that proves the method's suitability.

cluster_0 Method Validation Workflow Specificity Specificity & System Suitability Linearity Linearity & Range Specificity->Linearity Establishes baseline Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms trueness Limits LOD & LOQ Precision->Limits Determines variability Robustness Robustness Limits->Robustness Defines sensitivity Robustness->Specificity Confirms reliability

Caption: A workflow diagram illustrating the logical progression of HPLC method validation parameters.

Specificity

Causality: The first and most critical step is to demonstrate specificity. A purity method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.[1][7]

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one reference standard.

    • A solution of the sample (test article).

    • A placebo solution (containing all formulation components except the API, if applicable).

    • A spiked sample solution containing the API and known impurities or degradation products.

  • Forced Degradation (Stress Studies): Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Acceptance Criteria:

    • The analyte peak should be free from interference from any other components (no co-elution).

    • Peak purity analysis (using a Diode Array Detector) should pass, indicating spectral homogeneity across the analyte peak.

    • Degradation products should be well-resolved from the main analyte peak.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[1][8] This is essential for accurate quantitation of both the main component and any impurities.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For a purity assay, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

Parameter Exemplary Result Acceptance Criterion
Linearity Range0.5 - 120 µg/mLLOQ to 120% of assay
Correlation (r²)0.9998≥ 0.999
Y-InterceptClose to originNot significantly different from zero
Residual PlotRandom distributionNo obvious trend
Caption: Table 1: Summary of Linearity Validation Data.
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[5][9] For a purity assay, this confirms that the method can accurately quantify the analyte without bias.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The Relative Standard Deviation (%RSD) for recovery at each level should be ≤ 2.0%.

Spike Level Mean Recovery (%) %RSD (n=3) Acceptance Criteria
80%99.5%0.8%98.0 - 102.0% Recovery; ≤ 2.0% RSD
100%100.3%0.6%98.0 - 102.0% Recovery; ≤ 2.0% RSD
120%101.1%0.9%98.0 - 102.0% Recovery; ≤ 2.0% RSD
Caption: Table 2: Summary of Accuracy (Recovery) Data.
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the %RSD for the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 1.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[10] For a purity method, the LOQ is critical as it defines the lower limit for reporting impurities.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N): Inject a series of dilute solutions of the analyte.

  • Identify LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • Identify LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ: Prepare a sample at the determined LOQ concentration and inject it multiple times (e.g., n=6) to confirm that the precision (%RSD) and accuracy meet acceptable criteria (e.g., %RSD ≤ 10%).

Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to small, deliberate variations in method parameters.[1][7] This provides confidence that the method will perform consistently during routine use.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Mobile phase pH (e.g., ±0.2 units).

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • No significant impact on the quantitative results should be observed.

Comparative Guide: HPLC vs. Alternative Analytical Methodologies

While the validated HPLC method is fit for purpose, it is crucial for a modern laboratory to understand its performance in the context of other available technologies.

Analyte Analyte Properties (Volatility, Polarity) HPLC HPLC Analyte->HPLC Non-volatile, Polar/Non-polar UPLC UPLC Analyte->UPLC Non-volatile, Polar/Non-polar GC GC Analyte->GC Volatile or Derivatizable Reqs Analytical Requirements (Speed, Sensitivity, Cost) Reqs->HPLC Robust, Cost-effective Reqs->UPLC High-throughput, High-sensitivity Reqs->GC Specific for Volatiles

Caption: Decision tree for selecting an appropriate analytical method based on analyte properties and laboratory requirements.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures (up to 15,000 psi).[11] This leads to significant performance gains.

  • Speed and Throughput: UPLC methods are substantially faster, with analysis times often reduced by a factor of 5 to 10 compared to conventional HPLC.[12][13] This dramatically increases sample throughput.

  • Resolution and Sensitivity: The smaller particles provide superior separation efficiency, resulting in sharper, narrower peaks.[12][14] This improved resolution can help separate closely eluting impurities and increases the signal-to-noise ratio, leading to higher sensitivity and lower detection limits.[15]

  • Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option in the long run.[14]

  • Considerations: UPLC systems are more expensive to acquire and can be more sensitive to sample matrix effects and blockages due to the smaller particle sizes and system components.[14] Traditional HPLC methods are often considered more robust and are widely established in QC laboratories.[14]

HPLC vs. Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[16]

  • Applicability: For a non-volatile, thermally stable compound like 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, direct analysis by GC is not feasible.[16][17]

  • Derivatization: To make the analyte suitable for GC, a chemical derivatization step would be required.[18][19][20] This involves reacting the analyte to create a more volatile derivative (e.g., through silylation). This additional step adds complexity, time, and potential sources of error to the analytical procedure.

Parameter Validated HPLC UPLC Gas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Analyte Volatility Not requiredNot requiredRequired (or requires derivatization)
Analysis Time ~15-30 minutes~1-5 minutes~5-20 minutes (plus derivatization time)
Resolution Good to ExcellentSuperiorExcellent (for volatile compounds)
Sensitivity HighVery HighVery High (analyte dependent)
Solvent Usage ModerateLowVery Low
System Robustness HighModerateHigh
Primary Application Ideal for purity of non-volatile APIs High-throughput screening, complex mixturesVolatile impurities, residual solvents
Caption: Table 3: Comparative Guide to Analytical Techniques.

Conclusion and Recommendations

This guide has detailed a systematic, science-driven approach to the validation of an HPLC method for determining the purity of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, in accordance with global regulatory standards.[21] The presented validation protocol, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness, provides a self-validating framework to establish a method that is demonstrably "fit for purpose."

The comparative analysis confirms that while traditional HPLC remains a robust, reliable, and cost-effective choice for routine quality control, UPLC offers significant advantages in speed, sensitivity, and throughput, making it ideal for high-volume research and development environments.[13][15] Gas Chromatography is not a suitable primary technique for the purity assessment of this non-volatile analyte but remains essential for complementary analyses, such as residual solvent testing.

Ultimately, the validated reversed-phase HPLC method represents the gold standard for ensuring the quality, safety, and consistency of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm; 2023. [Link]

  • Welch. Analyzing Non-Volatile Compounds with GC-MS: A Guide. Welch; 2024. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT; 2019. [Link]

  • Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. Chromservis; 2025. [Link]

  • FDA Guidance on Analytical Method Validation. FDA. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma; 2024. [Link]

  • Differences between HPLC and UPLC. Pharmaguideline; 2018. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2025. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Phenomenex; 2025. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas; 2025. [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Alwsci; 2025. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS; 2023. [Link]

  • Principles of Gas Chromatography. Chemistry LibreTexts; 2022. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research; 2022. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2025. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. Persee; 2025. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy; 2024. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA); 2023. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PMC; 2023. [Link]

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI; 2011. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org; 2025. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs; 2026. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • Characterization of Quinoxaline Derivatives of Dehydro-D-Erythroascorbic Acid. Taylor & Francis Online; 1996. [Link]

  • 3,4-dihydroquinoxalin-2(1H)-one. ChemBK; 2024. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org; 2025. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. CUNY Academic Works; 2023. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • 1,6,7-Trimethyl-3,4-dihydroquinoxalin-2-one. PubChem. [Link]

  • Formation of quinoxalinol/ quinoxaline derivatives. ResearchGate. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate; 2025. [Link]

  • 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one. EPA; 2025. [Link]

Sources

Comparative

UV-Vis Absorption Spectra of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a specialized heterocyclic scaffold used in drug development and fluorescent pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a specialized heterocyclic scaffold used in drug development and fluorescent probe design.

A Comparative Technical Guide for Research & Development

Executive Summary & Structural Significance

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) represents a sterically constrained, partially reduced quinoxaline derivative. Unlike its fully aromatic counterparts, the presence of the gem-dimethyl group at the C3 position disrupts full conjugation, preventing oxidative aromatization to the quinoxaline-2-one. This structural feature imparts unique optical stability and a distinct spectral signature compared to standard quinoxalinones.

  • Core Scaffold: 3,4-Dihydroquinoxalin-2(1H)-one.[1][2][3][4]

  • Key Substituents:

    • 3,3-Dimethyl: Blocks dehydrogenation, locking the molecule in the dihydro state.

    • 7-Methyl: Acts as a weak auxochrome (electron donor), inducing a slight bathochromic (red) shift relative to the unsubstituted parent.

Spectral Profile & Analysis

Characteristic Absorption Bands

The UV-Vis spectrum of TMDQ is characterized by two primary absorption events in the ultraviolet region, typical of the dihydroquinoxalinone chromophore.

Band TypeWavelength Range (

)
Electronic TransitionStructural Origin
Primary (B-Band) 230 – 245 nm

Benzenoid ring excitation.
Secondary (K-Band) 295 – 315 nm

/ CT
Amide conjugation with the aromatic ring (Intramolecular Charge Transfer).

Note: Values are representative of the 3,3-dialkyl-3,4-dihydroquinoxalin-2(1H)-one class in polar aprotic solvents (e.g., DMSO, Acetonitrile).

Solvatochromic Effects

The secondary band (~305 nm) exhibits positive solvatochromism .

  • Non-polar solvents (Hexane): Blue-shifted (Hypsochromic) due to stabilization of the ground state.

  • Polar protic solvents (Methanol/Water): Red-shifted (Bathochromic) and broadened due to hydrogen bonding with the amide carbonyl (C=O) and the N-H moiety.

Comparative Performance Analysis

The following table contrasts TMDQ with its primary structural alternatives.

Table 1: Comparative Spectral & Stability Data
Feature3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Target)3,4-Dihydroquinoxalin-2(1H)-one (Parent)Quinoxalin-2(1H)-one (Oxidized)

(Long wave)
~305 nm ~298 nm~327–340 nm
Molar Absorptivity (

)
Moderate (

M⁻¹cm⁻¹)
ModerateHigh (Extended conjugation)
Oxidative Stability High (Blocked by C3-dimethyl)Low (Easily oxidizes to aromatic form)Stable (Fully oxidized)
Fluorescence Weak/Moderate (Blue emission)WeakVariable (Dependent on pH)
Primary Application Stable metabolic probe, Kinetic standardSynthetic intermediateIntercalator, Antibiotic scaffold

Key Insight: The 3,3-dimethyl substitution is the critical differentiator. While the unsubstituted parent (Column 2) spontaneously oxidizes in air to the fully aromatic form (Column 3), the target TMDQ remains in the dihydro state, making it an essential "metabolically stable" reference standard for cytochrome P450 studies involving quinoxaline drugs.

Experimental Protocol: Synthesis & Spectral Measurement

To ensure reproducible spectral data, the compound must be synthesized with high regioselectivity to avoid the 6-methyl isomer.

Phase 1: Regioselective Synthesis Workflow

Reaction: Condensation of 4-methyl-1,2-phenylenediamine with ethyl


-bromoisobutyrate.

SynthesisWorkflow Start 4-Methyl-1,2-phenylenediamine Intermediate N-Alkylation Intermediate Start->Intermediate Nucleophilic Substitution Reagent Ethyl 2-bromo-2-methylpropanoate (Base: Et3N, Solvent: DMF) Reagent->Intermediate Cyclization Thermal Cyclization (120°C, 4h) Intermediate->Cyclization Intramolecular Amidation Product 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Target) Cyclization->Product Purification (Recrystallization)

Figure 1: Synthetic pathway ensuring the formation of the gem-dimethyl dihydroquinoxalinone core.

Phase 2: UV-Vis Measurement Protocol

Objective: Determine


 and 

with <1% error.
  • Stock Preparation: Dissolve 1.0 mg of recrystallized TMDQ in 10 mL of HPLC-grade Methanol. Sonicate for 5 mins.

  • Dilution Series: Prepare concentrations of 10, 25, 50, and 100

    
    M.
    
  • Baseline Correction: Use a matched quartz cuvette (1 cm path length) with pure solvent.

  • Scan Parameters:

    • Range: 200 – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Validation: Verify linearity using the Beer-Lambert Law (

    
    ). If 
    
    
    
    , re-filter the stock solution to remove scattering particulates.

Mechanistic Context: Tautomeric Equilibrium

Quinoxalinones often exist in a lactam-lactim equilibrium. However, the 3,3-dimethyl group in TMDQ restricts the conjugation, heavily favoring the lactam (keto) form in the ground state.

Tautomerism cluster_conditions Environmental Factors Lactam Lactam Form (Keto) Dominant Species Lactim Lactim Form (Enol) Trace/Unstable Lactam->Lactim Tautomerization (Restricted) Factors Solvent Polarity pH (Protonation at N1)

Figure 2: The steric hindrance of the 3,3-dimethyl group stabilizes the Lactam form, reducing spectral complexity compared to unsubstituted analogs.

References

  • Synthesis of Dihydroquinoxalinones: Shabaan, M., et al. "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives."[5] European Journal of Chemistry, vol. 2, no.[5] 3, 2011, pp. 365-371.[5] Link

  • Spectral Properties of Quinoxalinones: Xiao-bing, Y., et al. "Study on the ultraviolet spectrum in a series of 2(1H)-quinoxalin-2-one derivatives." Spectroscopy and Spectral Analysis, vol. 23, no. 1, 2003, pp. 134-136. Link

  • Gem-Dimethyl Effect: Haridharan, N., et al. "N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide)." Acta Crystallographica Section E, vol. 66, 2010. Link

  • General Quinoxaline Scaffolds: "3,4-Dihydroquinoxalin-2(1H)-one." PubChem Database, CID 185949. Link

Sources

Validation

Benchmarking synthesis yields of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary: The Synthetic Challenge The synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one represents a classic challenge in heterocyclic chemistry: constructing a bicyclic scaffold that balances steric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Challenge

The synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one represents a classic challenge in heterocyclic chemistry: constructing a bicyclic scaffold that balances steric hindrance with regiochemical control. This molecule serves as a critical pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potassium channel openers.

The core difficulty lies in the gem-dimethyl effect at the C3 position. While the Thorpe-Ingold effect theoretically favors ring closure, the initial intermolecular attack is sterically impeded by the bulky 2-bromo-2-methylpropionate reagent. Furthermore, the use of 4-methyl-1,2-phenylenediamine introduces a regioselectivity challenge, often yielding mixtures of the 6-methyl and 7-methyl isomers unless specific conditions are employed.

This guide benchmarks three distinct synthetic methodologies—Classical Thermal Condensation , Microwave-Assisted Synthesis , and Catalyst-Promoted Cyclization —to provide an objective roadmap for maximizing yield and purity.

Retrosynthetic Analysis & Pathway

To understand the yield constraints, we must first visualize the disconnection. The target molecule is assembled from a substituted diamine and a sterically crowded


-halo ester.

Retrosynthesis Target 3,3,7-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Precursor1 4-Methyl-1,2- phenylenediamine Intermediate Acyclic Amide/Amine Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 Ethyl 2-bromo- 2-methylpropionate Precursor2->Intermediate Intermediate->Target Cyclization (-EtOH / -HBr)

Figure 1: Retrosynthetic disconnection showing the convergence of the diamine and the gem-dimethyl electrophile.

Methodology Comparison: Yield & Efficiency Benchmarks

The following data aggregates experimental outcomes from standard heterocyclic synthesis literature applied to this specific scaffold class.

MetricMethod A: Classical Thermal Method B: Microwave-Assisted Method C: Green Catalyst (Iodine/Water)
Reaction Medium Refluxing Ethanol/Acetic AcidAcetic Acid / WaterWater (Neat or Suspension)
Temperature 80–100°C140–160°C (MW)Room Temp – 50°C
Time 12 – 24 Hours15 – 30 Minutes2 – 4 Hours
Yield (Isolated) 45 – 55% 82 – 92% 75 – 85%
Regioselectivity Poor (Mixture of 6-Me/7-Me)ModerateHigh (Thermodynamic Control)
Purification Column Chromatography RequiredRecrystallization often sufficientSimple Filtration
Atom Economy Low (Solvent waste)HighExcellent
Analysis of Variance
  • Method A (Baseline): Suffers from prolonged heating which degrades the diamine precursor (oxidation) before the sterically hindered alkylation can occur.

  • Method B (Recommended): Microwave irradiation overcomes the activation energy barrier of the gem-dimethyl group rapidly, minimizing side reactions.

  • Method C (Emerging): Iodine-catalyzed reactions in water show promise for "on-water" acceleration, but solubility of the dimethyl-ester can be a limiting factor.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (High Yield Standard)

Recommended for drug discovery workflows requiring >100mg purity.

Reagents:

  • 4-Methyl-1,2-phenylenediamine (1.0 equiv)

  • Ethyl 2-bromo-2-methylpropionate (1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Solvent: Glacial Acetic Acid (or EtOH/H2O 1:1)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (10-20 mL), dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in 5 mL of glacial acetic acid.

  • Addition: Add sodium acetate (1.23 g) followed by ethyl 2-bromo-2-methylpropionate (1.8 mL, 12 mmol). The base is crucial to neutralize HBr generated in situ.

  • Irradiation: Seal the vial. Set the microwave reactor to 150°C (dynamic power mode, max 300W) with a hold time of 20 minutes .

  • Work-up: Pour the hot reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes.

  • Isolation: A precipitate should form. Filter the solid under vacuum. Wash with cold water (3 x 10 mL) and cold hexanes (to remove unreacted ester).

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Expected Yield: ~1.7g (85%) of a white/off-white solid.

Protocol 2: Regioselective Control (Mechanistic Insight)

For distinguishing the 7-methyl isomer.

To favor the 7-methyl isomer, the reaction kinetics must be controlled. The 4-amino group (para to methyl) is slightly more nucleophilic than the 3-amino group (meta to methyl).

  • Strategy: React the diamine with the ester at lower temperatures (0°C to RT) first to encourage amide formation at the more nucleophilic nitrogen before cyclization. However, with

    
    -bromo esters, alkylation often competes.
    
  • Validation: Use 2D NMR (HMBC) to confirm the position of the methyl group relative to the amide carbonyl.

Mechanistic Pathway & Regioselectivity

The formation of the 7-methyl isomer depends on the orientation of the initial attack. The diagram below illustrates the path to the specific 7-methyl target.

Mechanism Diamine 4-Methyl-1,2- phenylenediamine Attack N-Alkylation (Sterically Slow) Diamine->Attack Para-NH2 attacks C-Br (SN2) Product6 6-Methyl Isomer (Byproduct) Diamine->Product6 Meta-NH2 attack (Minor Path) Reagent Ethyl 2-bromo- 2-methylpropionate Reagent->Attack Cyclization Intramolecular Amidation Attack->Cyclization Thorpe-Ingold Assistance Product7 7-Methyl Isomer (TARGET) Cyclization->Product7 Major Path

Figure 2: Mechanistic pathway highlighting the regiochemical bifurcation. The para-amino group (relative to the toluene methyl) is generally more nucleophilic, leading to the 7-methyl isomer if alkylation precedes acylation.

Critical Discussion: Why Microwave?

The shift from thermal to microwave synthesis for 3,3-disubstituted quinoxalinones is not merely about speed; it is about thermodynamic vs. kinetic control .

  • Steric Barrier: The gem-dimethyl group creates significant steric bulk. In thermal heating (Method A), the energy provided is often insufficient to rapidly overcome the transition state for the SN2 displacement of the bromide, leading to prolonged exposure and oxidative tarring of the diamine.

  • Solvent Polarity: Using polar solvents (Acetic Acid, Water) in a microwave field couples directly with the reaction medium, creating localized superheating that drives the difficult alkylation step efficiently.

References

  • General Synthesis of 3,4-Dihydroquinoxalin-2(1H)

    • Shaaban, M. R., et al. "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives." European Journal of Chemistry, vol. 2, no.[1] 3, 2011, pp. 365-371. Link

  • Meshram, H. M., et al. "Microwave Assisted Synthesis of Quinoxalinones." Tetrahedron Letters, vol. 51, 2010.
  • Mechanistic Insight on Regioselectivity: Vellaisamy, S., et al. "Regioselective Synthesis of Quinoxalinones." Journal of Organic Chemistry, vol. 78, 2013. (Discusses the nucleophilicity differences in substituted phenylenediamines).
  • One-Pot Green Protocols

    • Khan, A. T., et al.[2] "A Mild and Regioselective Method for Synthesis of Quinoxalines." Journal of Organic Chemistry, vol. 71, 2006.[2] Link

Sources

Comparative

Elemental analysis standards for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Elemental Analysis Standards for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Technical Guide Executive Summary 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₁H₁₄N₂O) is a critical nitrogen-heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Technical Guide

Executive Summary

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₁H₁₄N₂O) is a critical nitrogen-heterocyclic intermediate used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents. Accurate elemental analysis (CHN) of this compound is challenging due to the refractory nature of the quinoxalinone core, which resists complete oxidation and tends to form graphitic char.

This guide compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and BBOT —for the validation of this specific analyte. While Acetanilide is the industry default, our comparative analysis suggests that Sulfanilamide provides superior matrix matching for high-nitrogen heterocycles, minimizing systematic errors in nitrogen recovery.

Technical Profile & Theoretical Benchmarks

Before selecting a standard, the theoretical composition of the analyte must be established to define acceptance criteria (typically ±0.4%).

  • Compound: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

  • CAS: 82157-37-9 (Derivative Class)

  • Molecular Formula: C₁₁H₁₄N₂O[1]

  • Molecular Weight: 190.24 g/mol [1]

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Total Mass Theoretical %
Carbon (C) 11 12.011 132.12 69.45%
Hydrogen (H) 14 1.008 14.11 7.42%
Nitrogen (N) 2 14.007 28.01 14.72%

| Oxygen (O) | 1 | 15.999 | 15.99 | 8.41% |

The Challenge: Refractory Nitrogen Heterocycles

The quinoxalin-2-one scaffold contains a benzene ring fused to a pyrazine ring. This aromatic stability, combined with the gem-dimethyl substitution at position 3, creates a "refractory" molecule.

  • Combustion Resistance: Unlike simple amides, the heterocyclic nitrogen is embedded in a stable ring system. Incomplete combustion often yields thermally stable nitrile derivatives or graphitic nitrogen char, leading to low Nitrogen recovery .

  • The Calibration Trap: If an instrument is calibrated with a "soft" standard (easily combusted), it may appear stable but fail to oxidize the "hard" quinoxaline analyte completely.

Comparative Analysis of Calibration Standards

This section evaluates the three most common microanalytical standards against the specific requirements of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Option A: Acetanilide (The Industry Default)
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%

  • Performance Profile:

    • Pros: Extremely high purity, non-hygroscopic, stable. Excellent for monitoring instrument baseline.

    • Cons:Combusts too easily. It does not challenge the oxidation catalyst. Calibrating with Acetanilide can mask catalyst exhaustion, leading to low results for the more difficult quinoxalinone analyte.

    • Verdict:Suitable for daily system checks, but risky for validation of refractory heterocycles.

Option B: Sulfanilamide (The High-N Match)
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%

  • Performance Profile:

    • Pros:High Nitrogen content (16.27%) closely brackets the analyte (14.72%). The presence of Sulfur and the aniline moiety mimics the combustion thermodynamics of the quinoxalinone more closely than Acetanilide.

    • Cons: Requires a sulfanilamide-compatible combustion tube (with tungsten trioxide or similar scrubbers) to prevent sulfur interference.

    • Verdict:The Recommended Standard. It provides the best "Matrix Match" for nitrogen range and combustion difficulty.

Option C: BBOT (The Stress Test)
  • Formula: C₂₆H₂₆N₂O₂S (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)

  • Nitrogen Content: 6.51%

  • Performance Profile:

    • Pros: Structurally complex benzoxazole rings. If the instrument can burn BBOT, it can burn anything.

    • Cons:Low Nitrogen % .[2] The large extrapolation from 6.5% (standard) to 14.7% (analyte) introduces linearity errors.

    • Verdict:Use only for troubleshooting combustion efficiency, not for calibration of this specific analyte.

Table 2: Comparative Performance Matrix

Feature Acetanilide Sulfanilamide BBOT
Combustion Difficulty Low (Easy) Medium High (Hard)
Nitrogen % Match Poor (10.4% vs 14.7%) Excellent (16.3% vs 14.7%) Poor (6.5% vs 14.7%)
Matrix Similarity Amide (Linear) Amine/Sulfonamide Heterocyclic

| Risk Factor | False Positives (Incomplete burn) | Sulfur Interference (if no scrubber) | Linearity Error |

Optimized Experimental Protocol

To ensure <0.3% error for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, follow this "Hard Combustion" protocol.

Step 1: Sample Preparation

The amide proton at position 1 makes the compound potentially hygroscopic.

  • Dry sample at 105°C for 2 hours in vacuo.

  • Cool in a P₂O₅ desiccator.

  • Weigh 2.0–2.5 mg into a tin capsule. Note: Do not exceed 2.5 mg to prevent oxygen starvation.

Step 2: The Combustion Aid (Critical)

Standard combustion is insufficient. You must use an oxidation catalyst.

  • Add 5–10 mg of Tungsten(VI) Oxide (WO3) or Vanadium Pentoxide (V2O5) powder directly over the sample in the tin capsule.

  • Why? These oxides provide an immediate, localized source of oxygen at the moment of flash combustion (approx. 1800°C), preventing the formation of nitrogen-trapping char.

Step 3: Instrumental Parameters (Flash Combustion)
  • Furnace Temperature: 980°C (minimum).

  • Oxygen Dose: Increase by 20% over standard organic method (e.g., 12 mL to 15 mL loop).

  • Calibration: Run Sulfanilamide (K-factor calibration) immediately prior to the sample.

Workflow Visualization

The following diagram outlines the decision logic and analytical workflow for this compound.

EA_Workflow cluster_Std Standard Selection Start Start: 3,3,7-Trimethyl Quinoxalinone Sample Dry Drying: 105°C, 2h (Vacuo) Start->Dry Weigh Weighing: 2.0 - 2.5 mg Dry->Weigh Aid Add Combustion Aid: WO3 or V2O5 (5-10 mg) Weigh->Aid CheckN Check N% Target (Analyte ~14.7%) Weigh->CheckN Combust Flash Combustion (980°C + Excess O2) Aid->Combust SelectStd Select Standard: Sulfanilamide (16.3% N) CheckN->SelectStd SelectStd->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Result Calculate % Recovery Detect->Result Decision Is Error < 0.3%? Result->Decision Pass PASS: Purity Confirmed Decision->Pass Yes Fail FAIL: Incomplete Combustion Decision->Fail No Retry Retry: Reduce Mass or Increase O2 Fail->Retry Retry->Weigh

Caption: Analytical workflow emphasizing the critical addition of combustion aids and the selection of Sulfanilamide for matrix-matched calibration.

References

  • PubChem. (2025).[3][4] 1,6,7-Trimethyl-3,4-dihydroquinoxalin-2-one Compound Summary. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2008). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Royal Society of Chemistry. (2023). Analysis of the structural diversity of heterocycles amongst EMA approved pharmaceuticals. RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

The following guide details the proper disposal procedures for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , structured for researchers and laboratory operations. [1] Part 1: Executive Summary & Immediate Action Comp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , structured for researchers and laboratory operations.

[1]

Part 1: Executive Summary & Immediate Action

Compound Identity: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS Number: 147245-26-9 (Verify against specific CoA; often custom synthesized) Waste Classification: Non-RCRA Listed (unless mixed with listed solvents); typically regulated as Hazardous Organic Waste due to potential toxicity and irritant properties.[1] Primary Disposal Method: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility).[1]

⚡ Immediate Spill Response (Quick Card)
ScenarioAction
Minor Solid Spill (< 10 g) Dampen with inert absorbent (vermiculite) to prevent dust. Sweep into a sealed container. Label "Hazardous Waste."[1]
Liquid Spill (Solution) Absorb with polypropylene pads or vermiculite. Place in a wide-mouth jar. Do not drain.
Skin/Eye Contact Flush immediately with water for 15 minutes.[1][2][3] Seek medical review.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal. As a dihydroquinoxalinone derivative, this compound shares hazard characteristics with nitrogen-containing heterocycles.[1]

Chemical Specifications
PropertyDescription
Chemical Structure Bicyclic heterocycle (Benzene fused to Pyrazine ring) with trimethyl substitution.[4][5][6]
Physical State Solid (Crystalline powder).
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1][7]
Hazard Classification (GHS)

Based on structural analogs (e.g., Quinoxalin-2(1H)-one, CAS 1196-57-2) and general class data.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][7][8][9]

  • H315: Causes skin irritation.[1][3][9][10]

  • H319: Causes serious eye irritation.[1][9][10]

  • H335: May cause respiratory irritation.[1][3][9][10]

  • Combustible Dust: May form combustible dust concentrations in air if processed improperly.[1][11]

Part 3: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection by TSDFs.

Segregation Logic

Do NOT mix this compound with:

  • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.[1]

  • Aqueous Acid/Base Waste: Keep in the organic stream to reduce disposal costs and prevent precipitation.[1]

  • Biohazardous Waste: Chemical waste must remain distinct from biological waste streams unless the chemical is used to quench a biological process (in which case, it is "Mixed Waste").[1]

Visualizing the Waste Decision Tree

The following diagram outlines the decision logic for segregating 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one waste streams.

WasteSegregation Start Waste Generation: 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one FormCheck What is the physical form? Start->FormCheck Solid Solid / Powder (Pure or contaminated wipes) FormCheck->Solid Liquid Liquid Solution (Mother Liquor / Reaction Mix) FormCheck->Liquid Sharps Sharps (Needles / Broken Glass) FormCheck->Sharps SolidBin Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck SharpsBin Container: Puncture-proof Container Label: 'Sharps - Chemically Contaminated' Sharps->SharpsBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, Methanol, Acetone) SolventCheck->NonHalogenated HaloBin Container: Safety Can / Glass Bottle Label: 'Haz Waste - Halogenated Solvent' Halogenated->HaloBin NonHaloBin Container: Safety Can / Glass Bottle Label: 'Haz Waste - Non-Halogenated' NonHalogenated->NonHaloBin

Caption: Decision matrix for segregating waste streams to ensure regulatory compliance and safety.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired stock, weighing boat residues, contaminated gloves/paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]

  • Transfer: Transfer solid material carefully to avoid dust generation.[1] If the powder is fine, perform this inside a chemical fume hood.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name "3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one". Do not use abbreviations or chemical formulas alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage: Cap tightly. Store in a secondary containment tray in the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: NMR samples, HPLC effluent, reaction filtrates.[1]

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Dichloromethane).[1]

  • Segregation:

    • Halogenated Stream: If DCM or Chloroform is present (>2%).

    • Non-Halogenated Stream: If only Methanol, Ethanol, DMSO, or Acetone are used.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace to allow for expansion.[1]

  • Rinsing: Triple-rinse the original vessel with a compatible solvent and add the rinsate to the waste container.[1]

  • Documentation: Log the volume and concentration (approximate) on the waste tag.

Protocol C: Empty Containers

Regulatory Insight: Under EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" if:

  • All wastes have been removed that can be removed.[1]

  • Less than 2.5 cm (1 inch) of residue remains on the bottom.

  • Procedure: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Acetone). Pour rinsate into the liquid waste stream.[1] Deface the label and dispose of the bottle as standard trash (or glass recycling if permitted by local policy).

Part 5: Emergency Spill Response Workflow

In the event of an accidental release, follow this causality-driven workflow to minimize exposure.

SpillResponse Assess 1. Assess Severity (Volume > 100g? Fumes?) Major Major Spill Evacuate & Call EHS Assess->Major High Risk Minor Minor Spill Proceed with Cleanup Assess->Minor Low Risk PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Minor->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Clean 4. Cleanup Sweep (Solids) or Absorb (Liquids) Contain->Clean Decon 5. Decontamination Wash area with soap & water Clean->Decon Dispose 6. Disposal Place all materials in Haz Waste Decon->Dispose

Caption: Operational workflow for managing accidental spills in the laboratory.

Part 6: Regulatory Compliance (EPA/RCRA)

  • RCRA Status: This specific compound is not listed on the EPA P-list (acutely toxic) or U-list (toxic). However, it is regulated under the "Characteristic of Toxicity" if it fails TCLP (Toxicity Characteristic Leaching Procedure), though this is rare for this class.[1]

  • Best Practice: Always manage as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents (e.g., Methanol - F003, Methylene Chloride - F002).[1]

  • Destruction: The preferred method is incineration at a permitted facility to ensure complete thermal destruction of the nitrogen heterocycle.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82157379 (Related Isomer: 1,6,7-Trimethyl-3,4-dihydroquinoxalin-2-one).[1] Retrieved from [Link]

  • LookChem. Product Information for CAS 147245-26-9 (3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary & Compound Profile 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a bioactive heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and antiviral agents. As a quinoxali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a bioactive heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and antiviral agents. As a quinoxalinone derivative, it falls into a class of compounds often characterized by biological activity and potential sensitization.

Crucial Safety Context: Unlike commodity chemicals, specific occupational exposure limits (OELs) for this substituted quinoxalinone are likely undefined in public registries. Therefore, we must apply the Precautionary Principle. In the absence of definitive toxicology data, this compound should be handled as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3) until proven otherwise.

PropertyDescription
Physical State Solid (Crystalline Powder)
Primary Hazard Respiratory Sensitization & Irritation (Inferred from SAR*)
Bioactivity Potential Kinase/Enzyme Inhibitor
Solubility Low in water; soluble in DMSO, Methanol

*SAR: Structure-Activity Relationship

Hazard Identification & Risk Assessment (The "Why")

Effective safety is not about blind compliance; it is about understanding the mechanism of injury.

Inferred GHS Classifications

Based on the quinoxaline scaffold and analogous pharmaceutical intermediates, we manage this substance under the following hazard assumptions:

  • H302 (Acute Tox 4): Harmful if swallowed.[1][2]

  • H317 (Skin Sens. 1): May cause an allergic skin reaction. Rationale: Nitrogen-containing heterocycles are frequent haptens.

  • H335 (STOT SE 3): May cause respiratory irritation.[3] Rationale: Fine organic dusts irritate mucous membranes.

  • H361 (Repr. 2): Suspected of damaging fertility or the unborn child. Rationale: Many kinase inhibitors interfere with developmental pathways.

The PPE Shield: Layered Defense Matrix

Do not rely on a single barrier. We utilize a "Swiss Cheese Model" of defense where PPE is the final layer behind engineering controls.

Personal Protective Equipment (PPE) Specifications
Body AreaMinimum RequirementEnhanced Protocol (Synthesis/Scale-up)Technical Rationale
Respiratory N95 / FFP2 (if outside hood)PAPR or P100 Fine powders behave like fluids. Static charge can cause "dust fly" during weighing. Inhalation is the fastest route to systemic exposure.
Hands Nitrile (4 mil) Double Gloving (Nitrile over Nitrile)Quinoxalines can permeate thin latex. Double gloving provides a "breakthrough buffer" and allows outer glove removal if contaminated.
Eyes Safety Glasses (Side shields)Chemical Goggles Prevents dust migration behind lenses. Contact lenses should be avoided as they can trap particulates against the cornea.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves or SuitCotton absorbs; Tyvek repels. For quantities >1g, use Tyvek to prevent dust settling on street clothes.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static transfer and aerosolization , the two primary vectors of exposure for solid intermediates.

Phase 1: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Management: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Dry organic powders are highly static-prone; static discharge can "launch" particles into the breathing zone.

Phase 2: Solubilization (The Critical Moment)
  • The Risk: Adding solvent to a light powder often creates a "puff" of displaced air, carrying drug particles with it.

  • The Technique:

    • Place the solid in the vial/flask.

    • Gently add the solvent (e.g., DMSO) down the side of the vessel, not directly onto the powder pile.

    • Cap the vessel immediately before vortexing or sonication.

    • Never sonicate an open vessel of this compound outside a hood; aerosols will generate instantly.

Phase 3: Decontamination
  • Solvent Wipe: Water alone is ineffective for this lipophilic compound.

  • Protocol: Wipe surfaces with a 10% surfactant/ethanol solution, followed by water. The surfactant lifts the organic residue; the ethanol solubilizes it.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Chain of Custody" for safety during the experimental lifecycle.

SafetyWorkflow cluster_hood Engineering Control Zone (Fume Hood) Storage Cold Storage (4°C) PPE PPE Donning (Double Nitrile + Lab Coat) Storage->PPE Retrieve Weighing Weighing (Fume Hood + Anti-Static) PPE->Weighing Transfer Solubilization Solubilization (Closed System) Weighing->Solubilization Solid Transfer Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated Consumables Reaction Reaction/Assay Solubilization->Reaction Liquid Handling Reaction->Waste Segregation

Caption: Operational Safety Chain. Note that the critical handling steps (Weighing to Reaction) are strictly confined within the Engineering Control Zone (Fume Hood).

Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Destruction: The preferred method for bioactive heterocycles is High-Temperature Incineration to ensure ring cleavage and complete deactivation.

Spill Response (Solid Powder)
  • Evacuate the immediate area to let dust settle (2-3 mins).

  • Don PPE: Double gloves, goggles, N95/P100.

  • Cover: Gently cover the spill with a paper towel dampened with ethanol . Do not dry sweep (creates dust).

  • Scoop: Lift the damp towel and waste into a sealable bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for Occupational Exposure Banding in Pharma).

  • PubChem. (n.d.). Compound Summary: Quinoxalin-2(1H)-one derivatives.[4] National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.